Furan, 2,2'-methylenebis-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGNXEIQSHICNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075182 | |
| Record name | Furan, 2,2'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless clear liquid; Rich roasted aroma | |
| Record name | Di-2-furanylmethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | di-2-Furylmethane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2081/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
194.00 to 195.00 °C. @ 760.00 mm Hg | |
| Record name | Di-2-furanylmethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | di-2-Furylmethane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2081/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.097-1.103 (20°) | |
| Record name | di-2-Furylmethane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2081/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1197-40-6 | |
| Record name | 2,2′-Methylenedifuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Methylenebisfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,2'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-methylenebisfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-FURFURYL)FURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C79T9U9658 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Di-2-furanylmethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-26 °C | |
| Record name | Di-2-furanylmethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Furan, 2,2'-methylenebis- from Furfuryl Alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Furan, 2,2'-methylenebis-, also known as 2,2'-difurylmethane, is a valuable chemical intermediate whose synthesis from biomass-derived furfuryl alcohol represents a key process in green chemistry. This guide provides a comprehensive overview of the acid-catalyzed condensation reaction that facilitates this transformation. We delve into the underlying reaction mechanisms, present a detailed and validated experimental protocol, and discuss the critical parameters that govern reaction selectivity and yield. Furthermore, this document offers in-depth guidance on the purification and analytical characterization of the final product, supported by spectroscopic data and field-proven insights to ensure reproducibility and safety.
Introduction and Strategic Importance
Furfuryl alcohol (FA) is an organic compound derived from the catalytic hydrogenation of furfural, a platform chemical produced from the acid hydrolysis of pentosan-rich hemicellulose found in agricultural waste like corncobs and sugarcane bagasse.[1][2] Its origin from renewable biomass makes it a cornerstone of sustainable chemical manufacturing.[3] One of the most fundamental transformations of furfuryl alcohol is its acid-catalyzed self-condensation. While this process is often leveraged to produce poly(furfuryl alcohol) resins for composites, adhesives, and coatings, careful control of the reaction conditions allows for the targeted synthesis of the dimer, Furan, 2,2'-methylenebis- (2,2'-DFM).[2]
2,2'-DFM is an important molecule used as a flavoring agent and serves as a versatile building block in organic synthesis.[4][5] Understanding its controlled synthesis is crucial for professionals seeking to leverage bio-based feedstocks for the development of novel compounds and materials. This guide provides the necessary expertise to navigate the complexities of this reaction, moving beyond simple procedural steps to explain the causality behind each experimental choice.
Reaction Mechanism: Dimerization vs. Polymerization
The synthesis of 2,2'-DFM from furfuryl alcohol is an acid-catalyzed polycondensation process.[3][6] The reaction is notoriously complex and can lead to a mixture of linear oligomers and cross-linked polymers if not properly controlled.[7][8] The desired reaction pathway for dimerization involves a classic electrophilic aromatic substitution mechanism.
Core Mechanistic Steps:
-
Protonation and Water Elimination: The reaction is initiated by the protonation of the hydroxyl group of a furfuryl alcohol molecule by an acid catalyst. This forms a good leaving group (H₂O).
-
Carbocation Formation: Subsequent loss of a water molecule generates a resonance-stabilized furfuryl carbocation. This cation is the key electrophilic intermediate.
-
Electrophilic Attack: The highly reactive carbocation undergoes an electrophilic attack on the electron-rich furan ring of a second furfuryl alcohol molecule. The attack preferentially occurs at the C5 position, which is the most nucleophilic site.
-
Deprotonation: A final deprotonation step regenerates the aromaticity of the furan ring and releases the acid catalyst, yielding the target molecule, Furan, 2,2'-methylenebis-.
The primary competing reaction is the continued condensation of the dimer with other furfuryl alcohol molecules or other oligomers, leading to the formation of higher molecular weight polymers.[9] This process is driven by the same mechanistic principles. Therefore, achieving a high yield of the dimer hinges on carefully managing reaction kinetics to favor the initial dimerization step while suppressing subsequent polymer growth. The reaction can also be highly exothermic and volatile, necessitating stringent safety protocols.[10]
Sources
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- 2. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-[(furan-2-yl)methyl]furan | Organic reagent | TargetMol [targetmol.com]
- 5. 2-(2-Furfuryl)furan | C9H8O2 | CID 70972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The acid-catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled (1997) | Mekki Choura | 30 Citations [scispace.com]
- 9. Kinetics of furfuryl alcohol condensation over acid catalyst for preparing diesel precursor [ideas.repec.org]
- 10. [PDF] The Acid Catalyzed Polycondensation of Furfuryl Alcohol | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Methylenebisfuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Methylenebisfuran, also known as di-2-furylmethane, is a heterocyclic organic compound that holds significant interest as a versatile building block in synthetic chemistry and as a potential scaffold in medicinal chemistry. The furan moiety is a recognized pharmacophore present in numerous biologically active compounds, making its derivatives valuable targets for drug discovery programs.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2,2'-methylenebisfuran, its synthesis, spectral characteristics, and chemical reactivity. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Molecular Structure and Core Properties
2,2'-Methylenebisfuran is a symmetrical molecule featuring two furan rings linked by a methylene bridge at their respective C2 positions. This structure imparts a unique combination of aromaticity from the furan rings and conformational flexibility due to the central sp³-hybridized carbon.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];
} Caption: Chemical structure of 2,2'-Methylenebisfuran.
The fundamental physicochemical properties of 2,2'-methylenebisfuran are summarized in the table below, providing a critical dataset for experimental design, from reaction setup to purification and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 2-(furan-2-ylmethyl)furan | [3][4] |
| Synonyms | Di-2-furylmethane, 2-Furfurylfuran, Difurylmethane | [3][4][5] |
| CAS Number | 1197-40-6 | [3][4][5] |
| Molecular Formula | C₉H₈O₂ | [3][4][5] |
| Molecular Weight | 148.16 g/mol | [3][4][5] |
| Appearance | Colorless clear liquid (est.) | [6] |
| Melting Point | 73 °C | [5] |
| Boiling Point | 195.2 °C at 760 mmHg | [5] |
| Density | 1.102 g/cm³ | [5] |
| Flash Point | 68.89 °C (156.00 °F) | [6] |
| Refractive Index | ~1.5049 | [5] |
| LogP (Octanol/Water) | 2.46 | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like diethyl ether. | [7] |
| Vapor Pressure | 0.594 mmHg at 25 °C | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 2 | [5] |
Synthesis and Purification
The most direct and common synthesis of 2,2'-methylenebisfuran involves the acid-catalyzed electrophilic substitution of furan with an electrophilic source of a methylene group, typically formaldehyde or its equivalents (e.g., paraformaldehyde, dimethoxymethane).
Synthesis Pathway: Acid-Catalyzed Condensation
The reaction mechanism is initiated by the protonation of formaldehyde by an acid catalyst (e.g., H₂SO₄, HCl), generating a highly electrophilic carbocation. This intermediate is then attacked by the electron-rich furan ring, preferentially at the C2 position, which has the highest electron density. A subsequent dehydration step forms a furfuryl carbocation, which then attacks a second furan molecule to yield the final product.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure based on established acid-catalyzed condensation reactions of furans.[8]
Materials:
-
Furan (freshly distilled)
-
Paraformaldehyde
-
Acetic Acid (Glacial)
-
Hydrochloric Acid (Concentrated)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine furan (2 equivalents) and paraformaldehyde (1 equivalent) in glacial acetic acid.
-
Catalysis: While stirring the mixture at room temperature, slowly add a catalytic amount of concentrated hydrochloric acid. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: effervescence), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a dark oil. Purify by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,2'-methylenebisfuran as a colorless to pale yellow liquid or low-melting solid.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 2,2'-methylenebisfuran.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) provides key information about the molecular weight and fragmentation pattern, which is diagnostic of the structure.
-
Molecular Ion (M⁺•): The mass spectrum shows a clear molecular ion peak at m/z = 148, corresponding to the molecular weight of C₉H₈O₂.[3]
-
Major Fragments: The fragmentation is dominated by cleavages that lead to stable, resonance-stabilized ions.
-
m/z = 81 (Base Peak): This is the most abundant ion and corresponds to the furfuryl cation ([C₅H₅O]⁺). It is formed by the benzylic-like cleavage of the C-C bond between the methylene bridge and one of the furan rings. The high stability of this aromatic cation explains its intensity.
-
m/z = 53: This fragment arises from the loss of a CO group (28 Da) from the furfuryl cation, a common fragmentation pathway for furan rings.
-
m/z = 91: While less prominent, a peak at m/z 91, often associated with the tropylium ion in alkylbenzenes, can be observed. In this context, it may arise from rearrangement pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry.
-
~4.0 ppm (singlet, 2H): This signal corresponds to the two protons of the central methylene (-CH₂-) bridge. Its singlet nature indicates no adjacent protons.
-
~6.0-6.3 ppm (multiplets, 4H): These signals are from the protons at the C3, C3', C4, and C4' positions of the furan rings.
-
~7.3 ppm (multiplet, 2H): This signal corresponds to the protons at the C5 and C5' positions, which are adjacent to the oxygen atom and are typically the most deshielded of the furan ring protons.
-
-
¹³C NMR: The carbon NMR spectrum reflects the symmetry of the molecule.
-
~28 ppm: The signal for the methylene bridge carbon (-CH₂-).
-
~105-110 ppm: Signals for the C3/C3' and C4/C4' carbons of the furan rings.
-
~141 ppm: Signal for the C5/C5' carbons.
-
~153 ppm: Signal for the C2/C2' carbons, which are attached to the methylene bridge and are deshielded due to their position adjacent to the oxygen and the substituent.
-
Chemical Reactivity and Stability
The reactivity of 2,2'-methylenebisfuran is primarily dictated by the chemical nature of the furan rings.
-
Electrophilic Substitution: The furan ring is electron-rich and readily undergoes electrophilic substitution reactions such as nitration, halogenation, and acylation. The substitution typically occurs at the vacant C5 position, which is the most activated.
-
Acid Sensitivity: A critical consideration for researchers is the compound's instability in the presence of strong acids. The furan rings are susceptible to acid-catalyzed polymerization and ring-opening reactions.[8] This is a direct consequence of the same reactivity that enables its synthesis. Careful control of pH is necessary during reactions and work-ups.
-
Oxidative Stability: Like many furan derivatives, 2,2'-methylenebisfuran can be susceptible to oxidation, particularly in the presence of air and light over extended periods.[7] The methylene bridge can also be a site for radical abstraction. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Applications in Research and Drug Development
While specific, marketed drugs containing the 2,2'-methylenebisfuran core are not prominent, the underlying furan scaffold is of high value in medicinal chemistry. Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2]
The 2,2'-methylenebisfuran structure serves as a valuable scaffold for several reasons:
-
Bioisostere: The furan ring is often used as a bioisostere for a benzene ring, offering a similar size but with different electronic properties and improved metabolic profiles.
-
Rigid Linker: The difurylmethane unit can act as a semi-rigid linker to orient two pharmacophoric groups in a specific spatial arrangement for optimal binding to a biological target.
-
Synthetic Handle: The activated C5 positions on both rings provide convenient points for further chemical modification, allowing for the rapid generation of diverse chemical libraries for screening.
For example, the related bis(5-methylfuran-2-yl)methane scaffold, derived from the reaction of 2-methylfuran with formaldehyde, is a key intermediate in the synthesis of C15 fuel precursors and other value-added chemicals, highlighting the synthetic utility of this class of molecules.[9] Researchers can leverage the reactivity of 2,2'-methylenebisfuran to synthesize more complex molecules with potential therapeutic applications.
Safety Profile
2,2'-Methylenebisfuran is classified as a poison by skin contact and a moderate eye irritant, with low toxicity by inhalation.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
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National Institute of Standards and Technology. (n.d.). Furan, 2,2'-methylenebis-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Furfuryl)furan. In PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Furan, 2,2'-methylenebis[5-methyl-. In PubChem Compound Database. Retrieved from [Link]
- Pennanen, S. I., & Nyman, G. (1972). Studies on the Furan Series. Part I. The Acidic Condensation of Aldehydes with Methyl 2-Furoate. Acta Chemica Scandinavica, 26, 1018-1022.
- Li, H., et al. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
-
LibreTexts. (2021). Interpretation of Mass Spectra. In Chemistry LibreTexts. Retrieved from [Link]
- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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National Center for Biotechnology Information. (n.d.). 2,2'-Methylenebis(5-methylfuran). In PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Furan, 2,2'-[oxybis(methylene)]bis-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Furan, 2,2'-methylenebis-. In NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). Furan, 2,2'-methylenebis-. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives: a review. World Journal of Pharmaceutical Research, 12(22), 1-10.
- Urdl, K., et al. (2019). Data on Production and Characterization of Melamine-Furan-Formaldehyde Particles and Reversible Reactions Thereof.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Furfuryl)furan. In PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). bis(2-furyl) methane. Retrieved from [Link]
- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58.4-58.
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An In-depth Technical Guide to 1-Bromo-2,4-dinitrobenzene: Properties, Reactivity, and Hazards
A Note on Chemical Identification: This guide focuses on the chemical compound 1-Bromo-2,4-dinitrobenzene (CAS Number: 584-48-5). The initial query referenced CAS Number 1197-40-6, which corresponds to Di(2-furyl)methane, a compound with a distinct profile.[1][2][3][4] Given the detailed request for information on hazards, reactivity, and applications relevant to researchers and drug development, this guide will address 1-Bromo-2,4-dinitrobenzene, as its properties and extensive documentation align with the depth and focus of the inquiry.
Executive Summary
1-Bromo-2,4-dinitrobenzene is a pivotal reagent in organic synthesis, primarily recognized for its high reactivity in nucleophilic aromatic substitution (SNAr) reactions.[5] Its utility, however, is counterbalanced by significant health hazards, including skin sensitization, irritation, and the potential for methemoglobinemia.[6][7] This document provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthetic utility, and critical safety protocols required for its handling.
Physicochemical Properties
1-Bromo-2,4-dinitrobenzene is a yellow crystalline solid under standard conditions.[7][8] The presence of two electron-withdrawing nitro groups on the benzene ring profoundly influences its chemical properties and reactivity.[5]
| Property | Value | Source(s) |
| CAS Number | 584-48-5 | [9] |
| Molecular Formula | C₆H₃BrN₂O₄ | [8] |
| Molecular Weight | 247.00 g/mol | [7] |
| Appearance | Yellow crystalline powder/solid | [7][8] |
| Melting Point | 70-73 °C (158-163 °F) | [10][11][12][13] |
| Boiling Point | 288.4 °C at 760 mmHg | [13] |
| Density | 1.91 - 2.13 g/cm³ | [8][10] |
| Solubility | Slightly soluble to insoluble in water; soluble in organic solvents like ethanol, ether, chloroform, and methanol. | [5][8][10][11][12] |
| Odor | Characteristic nitro-aromatic odor | [8] |
Synthesis and Reactivity
Synthesis
The synthesis of 1-bromo-2,4-dinitrobenzene is typically achieved through the nitration of bromobenzene. This electrophilic aromatic substitution reaction involves treating bromobenzene with a mixture of concentrated nitric acid and sulfuric acid.[14] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring.[14]
Caption: General synthesis pathway for 1-Bromo-2,4-dinitrobenzene.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The defining characteristic of 1-bromo-2,4-dinitrobenzene is its high susceptibility to nucleophilic aromatic substitution (SNAr). The two nitro groups are strongly electron-withdrawing, which polarizes the carbon-bromine bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[15][16] This activation makes the bromide a good leaving group, facilitating the introduction of a wide range of nucleophiles.[5][17]
Caption: SNAr mechanism of 1-Bromo-2,4-dinitrobenzene.
This reactivity is the cornerstone of its application in creating diverse chemical structures, as various nucleophiles (e.g., amines, alkoxides, thiolates) can readily displace the bromine atom.[5]
Applications in Research and Development
1-Bromo-2,4-dinitrobenzene serves as a versatile building block and analytical reagent in several scientific domains.
-
Organic Synthesis: It is a fundamental starting material for synthesizing more complex molecules, including pharmaceutical intermediates and agrochemicals.[8][18] Its predictable reactivity makes it a model compound for studying SNAr reaction mechanisms.[5][17]
-
Biochemical Assays: The compound is utilized as a substrate in biochemical assays. A key application is in the glutathione S-transferase (GST) assay, where the rate of conjugation of glutathione to 1-bromo-2,4-dinitrobenzene is measured to determine enzyme activity.[11][18][19][20] This is crucial for studying metabolic pathways and detoxification processes.[13]
-
Protein Determination: It has also been employed as a substrate in certain protein determination methods.[11][18][19][20]
Hazards, Toxicology, and Safety Protocols
1-Bromo-2,4-dinitrobenzene is classified as a hazardous substance and must be handled with stringent safety precautions.[6]
Summary of Hazards
The primary hazards are associated with skin contact, eye contact, and inhalation of its dust.[6]
-
Skin Irritation and Sensitization: It is a known skin irritant and can cause severe inflammation.[6][7][21] More significantly, it is a skin sensitizer, meaning repeated exposure can lead to an allergic skin reaction (contact dermatitis).[6][7][10][21]
-
Eye Irritation: The compound is a strong eye irritant and can cause serious eye damage.[6][7][9][21]
-
Methemoglobinemia: Absorption of the substance, particularly through ingestion or significant skin contact, can lead to methemoglobinemia.[6][7] In this condition, the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis and anoxia.[6]
-
Inhalation Hazard: Inhalation of dust can irritate the respiratory system and may be damaging to health.[6]
-
Explosion Risk: As a polynitroaromatic compound, it may present an explosion risk if subjected to shock or heated rapidly and uncontrollably.[6] Reactions with alkalies or oxidizing agents should be avoided.[6]
Caption: Key hazards associated with 1-Bromo-2,4-dinitrobenzene.
Experimental Safety Protocols
A rigorous, multi-layered safety approach is mandatory when working with this compound.
Step 1: Engineering Controls
-
Ventilation: All handling of solid 1-bromo-2,4-dinitrobenzene and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][22]
-
Isolation: Use of a glove box is recommended for weighing and transferring the solid to minimize exposure.
Step 2: Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is advisable. Contaminated gloves must be disposed of immediately.[21]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.[21]
-
Body Protection: A lab coat is required. For significant quantities, impervious clothing or a chemical-resistant apron should be used.[9][21]
Step 3: Safe Handling and Storage
-
Handling: Avoid generating dust.[6] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling, even if gloves were worn.[6][9]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as oxidizing agents and strong bases.[6][8] Keep containers tightly sealed.[6][8]
Step 4: Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[21] Remove contaminated clothing and launder it before reuse.[6][21] Seek medical attention if irritation or a rash develops.[21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[21][22] Seek immediate medical attention.[9][22]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][21]
-
Spills: For minor spills, remove all ignition sources, wear appropriate PPE, and clean up using dry methods to avoid generating dust.[6] Place waste in a labeled, sealed container for disposal. For major spills, evacuate the area and contact emergency responders.[6]
Step 5: Waste Disposal
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[21] The compound can be destroyed via controlled incineration or by chemical treatment, such as with Fenton's reagent, by trained personnel.[10]
Conclusion
1-Bromo-2,4-dinitrobenzene is an indispensable reagent for synthetic and analytical chemists, offering a reliable pathway to a multitude of derivative compounds through its activated SNAr reactivity. This utility necessitates a profound respect for its hazardous properties. Researchers must integrate a thorough understanding of its toxicology with stringent adherence to safety protocols to mitigate risks effectively. By implementing the engineering controls, PPE, and handling procedures outlined in this guide, scientific professionals can harness the synthetic power of this compound while ensuring a safe laboratory environment.
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A Senior Application Scientist's Guide to the Solubility of 2,2'-Methylenebisfuran in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility of 2,2'-methylenebisfuran in organic solvents. It is intended for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic compounds. This guide moves beyond a simple data table to explain the underlying physicochemical principles that govern solubility, predict solubility behavior in various solvent classes, and provide a detailed experimental protocol for its quantitative determination.
Introduction to 2,2'-Methylenebisfuran
2,2'-Methylenebisfuran, also known as di(2-furyl)methane, is a heterocyclic organic compound with the molecular formula C₉H₈O₂.[1] It consists of two furan rings linked by a methylene bridge. Furan derivatives are significant in medicinal chemistry and materials science, serving as important building blocks for pharmaceuticals and other complex organic molecules.[2][3][4] Understanding the solubility of 2,2'-methylenebisfuran is critical for its application in synthesis, formulation, and biological studies, as solubility directly impacts reaction kinetics, bioavailability, and ease of handling.[3]
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept, where substances with similar polarities and hydrogen bonding capabilities tend to be miscible.
Below is a summary of the key physicochemical properties of 2,2'-methylenebisfuran:
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [5] |
| Melting Point | 73 °C | [1] |
| Boiling Point | 194-195 °C at 760 mmHg | [6] |
| Density | ~1.10 g/cm³ | [1] |
| logP (o/w) | 2.136 - 2.463 | [1][6] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 (the oxygen atoms in the furan rings) | [1] |
Analysis of Properties:
-
Polarity: The two ether-like oxygen atoms in the furan rings introduce polarity. However, the overall molecule is dominated by the nonpolar carbon-hydrogen framework. The positive logP value (greater than 0) indicates that 2,2'-methylenebisfuran is more soluble in octanol than in water, classifying it as a relatively nonpolar, lipophilic compound.[1][6]
-
Hydrogen Bonding: 2,2'-Methylenebisfuran has no hydrogen bond donors (no H attached to O, N, or F). It can, however, act as a hydrogen bond acceptor through its two oxygen atoms.[1] This suggests it will have some affinity for protic solvents (like alcohols) that can donate a hydrogen bond.
Predicted Solubility Behavior:
Based on these properties, we can predict the solubility of 2,2'-methylenebisfuran in different classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to its significant nonpolar character, 2,2'-methylenebisfuran is expected to exhibit good solubility in these solvents through van der Waals interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, THF): Good solubility is also anticipated in these solvents. The polarity of the solvent can interact with the polar regions of the 2,2'-methylenebisfuran molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): It is expected to be soluble in alcohols.[6][7] This is due to a combination of the nonpolar interactions with the alcohol's alkyl chain and the hydrogen bonding between the alcohol's hydroxyl group (donor) and the furan's oxygen atoms (acceptor).
-
Water: As a polar protic solvent with strong hydrogen bonding networks, water is a poor solvent for the largely nonpolar 2,2'-methylenebisfuran. This is confirmed by its estimated low water solubility of 217.2 mg/L and descriptions of it being "practically insoluble".[6][7]
The following diagram illustrates the key factors influencing the solubility of 2,2'-methylenebisfuran.
Caption: Step-by-step workflow for the isothermal saturation method.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 2,2'-methylenebisfuran to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE). This step is critical to avoid transferring any undissolved solid.
-
Quantification:
-
Gravimetric Method: Dispense the filtered aliquot into a pre-weighed container, evaporate the solvent under controlled conditions (e.g., in a vacuum oven), and weigh the remaining solid residue.
-
Spectroscopic/Chromatographic Method: Dilute the filtered aliquot with a known volume of solvent to a concentration that falls within the linear range of a pre-established calibration curve (e.g., using UV-Vis spectrophotometry or HPLC).
-
-
Calculation: Based on the mass of the residue or the concentration determined from the calibration curve, calculate the solubility of 2,2'-methylenebisfuran in the solvent. Express the result in units such as grams per liter (g/L) or moles per liter (mol/L).
Self-Validating System: To ensure the trustworthiness of the results, equilibrium must be confirmed. This can be achieved by approaching equilibrium from both supersaturated and unsaturated states or by taking samples at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.
Conclusion
While readily available quantitative data on the solubility of 2,2'-methylenebisfuran is limited, a thorough understanding of its physicochemical properties allows for strong predictions of its behavior in various organic solvents. It is anticipated to be soluble in a range of nonpolar and polar organic solvents, with limited solubility in water. For precise applications in research and drug development, the experimental protocol detailed in this guide provides a robust framework for determining accurate solubility values, ensuring reliable and reproducible results.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,2'-Methylenebisfuran
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2,2'-Methylenebisfuran, a molecule possessing two furan rings linked by a methylene bridge, is a compound of increasing interest in medicinal chemistry and materials science. As with any chemical entity intended for advanced applications, a thorough understanding of its thermal stability and decomposition profile is paramount for ensuring product integrity, predicting shelf-life, and designing safe and effective manufacturing processes. This technical guide provides a comprehensive overview of the anticipated thermal behavior of 2,2'-methylenebisfuran, drawing upon foundational principles of furan chemistry and established analytical techniques. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and theoretical studies to present a scientifically grounded framework for its thermal analysis. We will delve into the expected thermal properties, potential decomposition pathways, and detailed experimental protocols for researchers to validate these characteristics in their own laboratories.
Introduction: The Significance of Thermal Stability in Drug Development and Materials Science
The thermal stability of a compound is a critical parameter that dictates its viability in a multitude of applications. In the pharmaceutical industry, it influences everything from synthesis and purification to formulation and storage. A compound that readily decomposes at elevated temperatures can lead to loss of potency, the formation of toxic byproducts, and a shortened shelf-life. In materials science, the thermal properties of a monomer like 2,2'-methylenebisfuran are crucial for determining the processing conditions for polymerization and the thermal resistance of the resulting polymer.
Furan-based compounds, in particular, are known to exhibit a range of thermal behaviors, with the stability of the furan ring being influenced by its substituents.[1] Understanding the specific thermal profile of 2,2'-methylenebisfuran is therefore not merely an academic exercise but a practical necessity for its successful application.
Physicochemical Properties of 2,2'-Methylenebisfuran
A foundational understanding of the physicochemical properties of 2,2'-methylenebisfuran is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| CAS Number | 1197-40-6 | [2] |
| Boiling Point | 194.0-195.0 °C at 760 mmHg | [3] |
| Melting Point | -26 °C | [3] |
| Density | 1.097-1.103 g/cm³ (at 20 °C) | [3] |
These properties suggest that 2,2'-methylenebisfuran is a liquid at room temperature with a relatively high boiling point, indicating a degree of thermal stability at ambient conditions.
Anticipated Thermal Behavior and Decomposition Profile
In the absence of direct experimental data, we can infer the thermal behavior of 2,2'-methylenebisfuran by examining the known thermal degradation of furan and its derivatives. The thermal decomposition of furan-containing compounds can proceed through several complex pathways, including ring-opening reactions, side-chain scission, and polymerization.[1][4]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Predictions
Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature.[5] For 2,2'-methylenebisfuran, a TGA thermogram would be expected to show a single-stage or multi-stage decomposition. The onset temperature of decomposition will be a key indicator of its thermal stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting and boiling, as well as exothermic or endothermic decomposition processes.[3] A DSC scan of 2,2'-methylenebisfuran would be expected to show an endothermic peak corresponding to its boiling point, followed by exothermic peaks at higher temperatures indicative of decomposition.
The following diagram illustrates the logical workflow for a comprehensive thermal analysis of 2,2'-methylenebisfuran.
Caption: Workflow for the comprehensive thermal analysis of 2,2'-methylenebisfuran.
Postulated Decomposition Pathways
The decomposition of 2,2'-methylenebisfuran is likely to be initiated at the weakest bonds in the molecule. The C-O bonds within the furan rings and the C-C bond of the methylene bridge are potential sites for initial bond scission at elevated temperatures.
Based on studies of other furan derivatives, the following decomposition pathways can be postulated:[1][4][6]
-
Methylene Bridge Cleavage: Homolytic cleavage of the C-C bond of the methylene bridge could lead to the formation of furfuryl radicals. These highly reactive species can then undergo a variety of secondary reactions, including recombination, disproportionation, and further fragmentation.
-
Furan Ring Opening: At higher temperatures, the furan ring itself can undergo cleavage. This can lead to the formation of a variety of smaller, volatile molecules.
-
Polymerization/Char Formation: At very high temperatures, complex condensation and polymerization reactions can occur, leading to the formation of a carbonaceous char.
The following diagram illustrates a simplified, hypothetical decomposition pathway.
Caption: Hypothetical decomposition pathway of 2,2'-methylenebisfuran.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition of 2,2'-methylenebisfuran, a combination of TGA, DSC, and Py-GC-MS is recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition temperatures of 2,2'-methylenebisfuran.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of 2,2'-methylenebisfuran into a clean, tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions (e.g., boiling, decomposition) and determine their associated enthalpies.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of 2,2'-methylenebisfuran into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 0 °C for 5 minutes.
-
Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic and exothermic peaks in the DSC thermogram.
-
Determine the peak temperatures and integrate the peak areas to calculate the enthalpy changes associated with each thermal event.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of 2,2'-methylenebisfuran into a pyrolysis tube.
-
Pyrolysis:
-
Rapidly heat the sample to a predetermined decomposition temperature (e.g., Tmax identified by TGA) in an inert atmosphere.
-
-
GC-MS Analysis:
-
The pyrolysis products are swept into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
-
Data Analysis:
-
Compare the obtained mass spectra with a library of known compounds (e.g., NIST mass spectral library) to identify the decomposition products.[2]
-
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit predictive, framework for understanding the thermal stability and decomposition of 2,2'-methylenebisfuran. The proposed experimental protocols offer a clear path for researchers to obtain the necessary empirical data to validate and refine the postulated thermal behavior. A thorough characterization of this molecule's thermal properties is a critical step in unlocking its full potential in drug development and materials science. Future research should focus on conducting the described experiments to generate a definitive thermal profile for 2,2'-methylenebisfuran. Furthermore, kinetic analysis of the decomposition process using methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods would provide valuable insights into the reaction mechanism and allow for more accurate predictions of its long-term stability.
References
- Wu, H., et al. (2020). Pyrolysis of Furan and Its derivatives at 1100°C: PAH Products and DFT Study. Combustion and Flame, 211, 294-304.
- Gao, X., et al. (2021). Analysis of pyrolysis mechanism of 5-hydroxymethyl furfural by using PY-GC-MS and in-situ FT-IR. Journal of Analytical and Applied Pyrolysis, 155, 105051.
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reaction mechanism of 2,2'-methylenebisfuran formation
An In-Depth Technical Guide to the Reaction Mechanism of 2,2'-Methylenebisfuran Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 2,2'-methylenebisfuran, also known as di(2-furyl)methane. This compound serves as a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. The core of this guide focuses on the acid-catalyzed electrophilic aromatic substitution reaction between furan and formaldehyde, detailing the key intermediates and transition states. We will explore the distinct and synergistic roles of Brønsted and Lewis acids in catalysis, analyze the factors influencing reaction kinetics and product yield, and address common side reactions such as acid-induced polymerization. A detailed, field-proven experimental protocol for its synthesis, purification, and characterization is provided, supported by quantitative data and visual diagrams to ensure clarity and reproducibility. This document is intended to serve as an authoritative resource for researchers seeking to understand and optimize the synthesis of this important furan derivative.
Furan and its derivatives are cornerstone heterocyclic compounds in organic chemistry and drug development.[1] Their unique electronic properties and ability to participate in a wide range of chemical transformations make them attractive pharmacophores and synthetic intermediates.[2] 2,2'-Methylenebisfuran (C₉H₈O₂), in particular, represents a key structural motif.[3][4] It consists of two furan rings linked by a methylene bridge, providing a semi-rigid scaffold that can be strategically modified to interact with biological targets. Its derivatives have been explored for various therapeutic applications, leveraging the furan ring's capacity for hydrogen bonding and π–π stacking interactions, which are crucial for binding to target receptors.[1] Understanding the fundamental mechanism of its formation is paramount for its efficient synthesis and for the development of novel furan-containing therapeutic agents.
Core Reaction Mechanism: Acid-Catalyzed Electrophilic Aromatic Substitution
The formation of 2,2'-methylenebisfuran from furan and formaldehyde is a classic example of an acid-catalyzed electrophilic aromatic substitution. The furan ring, being electron-rich, is highly susceptible to attack by electrophiles, particularly at the 2- and 5-positions.[5] The reaction proceeds through a multi-step mechanism involving the activation of the aldehyde, followed by two successive nucleophilic attacks by furan molecules.
Step 1: Activation of the Electrophile (Formaldehyde Protonation)
The reaction is initiated by the protonation of the formaldehyde carbonyl oxygen by a Brønsted acid (H⁺). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, transforming a weak electrophile into a highly reactive carbocationic species, the hydroxymethyl cation.
Step 2: First Nucleophilic Attack by Furan
The electron-rich furan ring acts as a nucleophile, attacking the activated carbonyl carbon. The attack preferentially occurs at the C2 position of the furan due to the higher stability of the resulting cationic intermediate (a resonance-stabilized Wheland intermediate). Subsequent deprotonation re-establishes the aromaticity of the furan ring, yielding 2-furylmethanol.
Step 3: Formation of the Key Carbocation Intermediate
The newly formed 2-furylmethanol is then protonated at its hydroxyl group by the acid catalyst. This is followed by the elimination of a water molecule, a good leaving group, to generate a highly stabilized furfuryl carbocation. This cation is the key electrophile for the second stage of the reaction.
Step 4: Second Nucleophilic Attack and Product Formation
A second molecule of furan attacks the furfuryl carbocation. Again, this nucleophilic attack occurs at the C2 position of the furan ring. The final step is the deprotonation of this intermediate, which regenerates the acid catalyst and yields the final product, 2,2'-methylenebisfuran.
The overall reaction mechanism can be visualized as follows:
The Role of Catalysis: Brønsted vs. Lewis Acids
Both Brønsted and Lewis acids can effectively catalyze the condensation reaction, sometimes with synergistic effects that enhance reaction rates and selectivity.[6][7]
Brønsted Acid Catalysis
Strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used.[5] They act as proton donors, initiating the reaction by protonating the aldehyde as described above.[8] However, the high acidity of strong Brønsted acids can also promote undesirable side reactions. Furan rings are sensitive to acid and can undergo ring-opening reactions and subsequent polymerization, leading to the formation of tarry materials and reduced yields of the desired product.[5][9]
Lewis Acid Catalysis and Synergistic Effects
Lewis acids, such as AlCl₃, SnCl₄, or zeolites, can also catalyze the reaction.[10] They function by coordinating to the carbonyl oxygen of the aldehyde, which polarizes the C=O bond and increases the electrophilicity of the carbon atom, similar to protonation. In some systems, particularly in biomass conversion, a combination of Lewis and Brønsted acids has been shown to be highly effective.[6][10] For instance, a Lewis acid might facilitate an initial isomerization step, while a Brønsted acid promotes the subsequent dehydration or condensation.[11] This bifunctional catalysis can offer better control over the reaction and minimize side product formation.[7]
Factors Influencing Reaction Kinetics and Yield
The efficiency of 2,2'-methylenebisfuran synthesis is governed by several interconnected parameters.
-
Substituents: The electronic nature of substituents on the furan ring significantly impacts its nucleophilicity. Electron-donating groups enhance the ring's reactivity towards electrophilic attack, while electron-withdrawing groups, such as in furoic acid derivatives, deactivate the ring but increase its stability in acidic solutions.[5]
-
Temperature: Like most chemical reactions, the rate of condensation increases with temperature. However, higher temperatures can also accelerate the rate of undesirable side reactions, particularly polymerization. Therefore, the reaction temperature must be carefully optimized to maximize the yield of the desired product within a reasonable timeframe.
-
Catalyst Concentration and Strength: The concentration and strength of the acid catalyst are critical. A higher catalyst concentration generally leads to a faster reaction but also increases the risk of furan degradation. The choice between a strong mineral acid and a solid acid catalyst like a zeolite depends on the desired balance between reactivity, selectivity, and process considerations like catalyst separation.[11]
-
Thermodynamics: The formation of 2,2'-methylenebisfuran is a thermodynamically favorable process. However, the reaction can be reversible under certain conditions, and competing thermodynamic sinks, such as stable polymer structures, can limit the final yield.
Competing Reactions and Byproduct Formation
The primary challenge in the synthesis of 2,2'-methylenebisfuran is managing the formation of byproducts. The acidic conditions required for the condensation can also catalyze the polymerization of furan and its derivatives.[12] This process, often referred to as resinification, involves the opening of the furan ring or intermolecular reactions between the furan rings, leading to the formation of dark, insoluble polymers known as humins.[13] The formation of these materials consumes both the starting material and the product, significantly reducing the overall yield. Careful control of reaction temperature, reaction time, and acid concentration is essential to suppress these competing pathways.
Experimental Protocol: Synthesis of 2,2'-methylenebisfuran
This section provides a representative laboratory-scale protocol for the acid-catalyzed synthesis of 2,2'-methylenebisfuran. This protocol is designed as a self-validating system, with justifications for key steps.
Materials and Equipment
-
Reagents: Furan (freshly distilled), Formaldehyde (37% aqueous solution or paraformaldehyde), Concentrated Sulfuric Acid (H₂SO₄), Diethyl ether, Saturated Sodium Bicarbonate solution (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Procedure
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The Versatility of 2,2'-Methylenebisfuran: A Technical Guide to its Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Bio-derived Building Block
In the ever-evolving landscape of organic synthesis, the demand for versatile, readily accessible, and sustainable building blocks is paramount. 2,2'-Methylenebisfuran, a molecule featuring two furan rings linked by a methylene bridge, has emerged as a promising scaffold with significant potential across various domains of organic chemistry. Its unique structural motif, combining the reactivity of the furan heterocycle with conformational flexibility, opens avenues for the construction of complex molecular architectures, novel polymeric materials, and functional macrocycles. This in-depth technical guide explores the core applications of 2,2'-methylenebisfuran, providing insights into its synthesis, reactivity, and proven utility in the development of advanced materials and potential therapeutic agents.
I. Synthesis and Physicochemical Properties of 2,2'-Methylenebisfuran
2,2'-Methylenebisfuran, also known as di(2-furyl)methane, is a crystalline solid at room temperature.[1] Its synthesis is most commonly achieved through the acid-catalyzed reaction of furan with formaldehyde or its equivalents.[2] Alternative methods, such as the reaction of furfuryl alcohol with furan, have also been reported.[1]
Table 1: Physicochemical Properties of 2,2'-Methylenebisfuran [1][3][4]
| Property | Value |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 29-31 °C |
| Boiling Point | 189-191 °C |
| Solubility | Soluble in common organic solvents |
II. Key Applications in Organic Synthesis
The reactivity of 2,2'-methylenebisfuran is largely dictated by the chemical nature of its furan rings. These five-membered aromatic heterocycles can act as dienes in cycloaddition reactions and are susceptible to electrophilic substitution. The methylene bridge provides a flexible linker, allowing the two furan moieties to participate in reactions either independently or cooperatively.
A. Building Block for Novel Polymers
The difunctional nature of 2,2'-methylenebisfuran makes it an attractive monomer for the synthesis of furan-containing polymers. These materials are gaining significant attention as bio-based alternatives to traditional petroleum-derived plastics.[5][6] The incorporation of the furan rings into the polymer backbone can impart unique thermal, mechanical, and barrier properties.
1. Polyesters and Polyamides:
2,2'-Methylenebisfuran can be derivatized to form diols or diamines, which can then be used in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters and polyamides, respectively. While specific examples utilizing 2,2'-methylenebisfuran are still emerging, the general synthesis of furan-based polyesters is well-established.[7][8]
Experimental Protocol: Conceptual Polycondensation of a 2,2'-Methylenebisfuran Derivative
This protocol outlines a general procedure for the synthesis of a polyester from a diol derivative of 2,2'-methylenebisfuran.
-
Monomer Synthesis: Synthesize the diol monomer, for example, by hydroxymethylation of 2,2'-methylenebisfuran at the 5 and 5' positions.
-
Polycondensation: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet, combine the diol monomer with an equimolar amount of a dicarboxylic acid chloride (e.g., adipoyl chloride) in a suitable solvent (e.g., anhydrous THF).
-
Add a tertiary amine base (e.g., triethylamine) dropwise to the cooled reaction mixture to neutralize the HCl byproduct.
-
Allow the reaction to proceed at room temperature, followed by a period of heating to ensure complete polymerization.
-
The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
2. Epoxy Resins:
Furan derivatives are also being explored as sustainable replacements for bisphenol A (BPA) in the production of epoxy resins.[9] Glycidyl ether derivatives of 2,2'-methylenebisfuran could potentially be synthesized and subsequently cured with hardeners to form cross-linked thermosetting polymers.
Diagram: Conceptual Polymerization of 2,2'-Methylenebisfuran
Caption: Conceptual workflow for the synthesis of polymers from 2,2'-methylenebisfuran derivatives.
B. Precursor for Macrocyclic Architectures
Macrocycles are of significant interest in supramolecular chemistry and drug discovery due to their ability to act as host molecules and mimic biological systems.[10][11] The flexible yet defined geometry of 2,2'-methylenebisfuran makes it an excellent starting material for the construction of macrocyclic compounds, including crown ethers and other host-guest systems.
1. Synthesis of Furan-Containing Macrocycles:
Macrocyclization reactions often rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[12] Derivatives of 2,2'-methylenebisfuran, such as bis(halomethyl) or bis(hydroxymethyl) derivatives, can be reacted with appropriate linking units to form macrocyclic structures.
Experimental Protocol: Conceptual Macrocyclization via Williamson Ether Synthesis [13]
This protocol describes a general approach for synthesizing a macrocyclic ether from a diol derivative of 2,2'-methylenebisfuran.
-
Precursor Synthesis: Prepare a diol derivative of 2,2'-methylenebisfuran (e.g., 5,5'-bis(hydroxymethyl)-2,2'-methylenebisfuran).
-
Macrocyclization: In a flask equipped with a dropping funnel and a condenser, dissolve the diol in a suitable solvent (e.g., anhydrous DMF) with a strong base (e.g., NaH).
-
Slowly add a solution of a dihaloalkane (e.g., 1,4-dibromobutane) in the same solvent to the reaction mixture under high-dilution conditions over several hours.
-
Heat the reaction mixture to promote cyclization.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purify the macrocycle using column chromatography.
Diagram: Macrocycle Synthesis from 2,2'-Methylenebisfuran
Caption: General strategy for the synthesis of macrocycles from 2,2'-methylenebisfuran precursors.
C. Diene in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings with high stereocontrol.[14][15] The furan ring can act as a diene in this reaction, particularly with electron-deficient dienophiles.[16][17] 2,2'-Methylenebisfuran, possessing two furan rings, can potentially undergo mono- or bis-Diels-Alder reactions, leading to the formation of complex polycyclic structures.
1. Reactivity and Selectivity:
The reaction of 2,2'-methylenebisfuran with dienophiles such as maleic anhydride or N-phenylmaleimide is expected to yield the corresponding exo- and endo-adducts.[3][16] The stereochemical outcome of the reaction can be influenced by reaction conditions such as temperature and solvent.
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide [3][16]
This protocol is adapted from the known reaction of furan with N-phenylmaleimide and is expected to be applicable to 2,2'-methylenebisfuran.
-
In a round-bottom flask, dissolve 2,2'-methylenebisfuran in a suitable solvent (e.g., toluene or neat).
-
Add an equimolar amount of N-phenylmaleimide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.
-
The product, a white solid, is expected to precipitate from the solution.
-
Collect the product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry.
-
The exo and endo isomers can be separated by column chromatography.
Diagram: Diels-Alder Reaction of 2,2'-Methylenebisfuran
Caption: The Diels-Alder reaction of 2,2'-methylenebisfuran with a dienophile.
D. Ligand in Coordination Chemistry
The oxygen atoms in the furan rings of 2,2'-methylenebisfuran possess lone pairs of electrons and can therefore act as Lewis bases, coordinating to metal centers.[18][19] The flexible methylene bridge allows the two furan rings to adopt various conformations, potentially enabling the molecule to act as a bidentate or bridging ligand in coordination complexes.[20] The resulting metal complexes could find applications in catalysis or as functional materials.
III. Future Outlook and Unexplored Potential
The applications of 2,2'-methylenebisfuran in organic chemistry are still in their early stages of exploration. Several promising areas warrant further investigation:
-
Asymmetric Catalysis: Chiral derivatives of 2,2'-methylenebisfuran could be synthesized and utilized as ligands in asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral compounds.
-
Functional Materials: The incorporation of 2,2'-methylenebisfuran into polymers and macrocycles could lead to the development of materials with novel optical, electronic, or recognition properties.
-
Drug Discovery: The furan nucleus is a common motif in biologically active molecules. Macrocycles and other complex structures derived from 2,2'-methylenebisfuran could serve as scaffolds for the development of new therapeutic agents.
Conclusion
2,2'-Methylenebisfuran is a versatile and accessible building block with significant potential for a wide range of applications in organic chemistry. Its ability to serve as a monomer for the synthesis of bio-based polymers, a precursor for the construction of complex macrocyclic architectures, a diene in Diels-Alder reactions, and a ligand in coordination chemistry highlights its importance as a valuable tool for the modern synthetic chemist. As the drive for sustainable and innovative chemical synthesis continues, 2,2'-methylenebisfuran is poised to play an increasingly important role in the development of advanced materials and molecules with valuable societal applications.
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health and safety handling precautions for 2,2'-methylenebisfuran
A Technical Guide to the Safe Handling of 2,2'-Methylenebisfuran
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the health and safety precautions necessary for handling 2,2'-methylenebisfuran (CAS No. 1197-40-6) in a laboratory setting. Given the limited direct toxicological data for this specific compound, this guide synthesizes information from available sources and incorporates safety protocols for structurally related furan compounds, which are known to present significant health hazards.
Section 1: Hazard Identification and Risk Profile
1.1 GHS Classification (Anticipated)
Based on data for related furan compounds, the anticipated GHS classification for 2,2'-methylenebisfuran would likely include:
Some sources indicate that 2,2'-methylenebisfuran is a poison by skin contact and a moderate eye irritant, with low toxicity by inhalation.[4][5]
1.2 Primary Routes of Exposure
-
Inhalation: Vapors may be harmful if inhaled.[6]
-
Skin Contact: Can cause skin irritation and may be toxic upon absorption.[1][4][6]
-
Eye Contact: May cause moderate to severe eye irritation.[4]
-
Ingestion: Harmful if swallowed.[3]
1.3 Physicochemical Hazards
-
Flammability: Many related furan compounds are highly flammable, with vapors that can form explosive mixtures with air.[1][7][8][9] It is essential to keep 2,2'-methylenebisfuran away from heat, sparks, and open flames.[1][7][8]
-
Peroxide Formation: Like other ethers, furan compounds may form explosive peroxides upon prolonged storage, especially when exposed to air and light.[1][8] Containers should be dated upon opening and tested for peroxides periodically.[8]
| Property | Value | Source |
| CAS Number | 1197-40-6 | [4][5][6] |
| Molecular Formula | C9H8O2 | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| Boiling Point | ~195.2 - 208.7 °C (estimate) | [4][5] |
| Melting Point | 73 °C | [4][5] |
| Flash Point | 69.1 °C | [5] |
Section 2: Exposure Control and Personal Protection
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).
2.1 Hierarchy of Controls
The most effective way to manage risk is to follow the hierarchy of controls, which prioritizes eliminating or reducing the hazard at its source.
Caption: A standard workflow for the safe handling of 2,2'-methylenebisfuran.
3.3 Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [1][3][7]* Keep away from heat, ignition sources, and direct sunlight. [1][7][8]* Store away from incompatible materials such as strong oxidizing agents, acids, and bases. [10]* The storage area should be a designated flammables area. [8][10]
Section 4: Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
4.1 First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1]* Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention. [1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3][7] 4.2 Spill and Leak Response
-
Evacuate personnel from the area and ensure adequate ventilation. [7]* Remove all sources of ignition. [8][10]* Wear full PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal. [8]* Do not let the product enter drains. [1][7] 4.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [1][3]* Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire. [3]* Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. [8]Containers may explode when heated. [8]
Section 5: Waste Disposal
All waste containing 2,2'-methylenebisfuran must be treated as hazardous.
-
Dispose of contents and containers in accordance with all local, state, and federal regulations. [1][3]* Do not dispose of it down the drain.
-
Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed container and disposed of as hazardous waste.
References
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- CHEMM. (n.d.). Personal Protective Equipment (PPE).
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A Technical Guide to the Bio-Based Origin and Sustainability of 2,2'-Methylenebisfuran (MBF)
Executive Summary
The global imperative to transition from a fossil-based to a renewable-based economy has catalyzed significant research into bio-derived platform chemicals. Among these, furanic compounds, accessible from lignocellulosic biomass, represent a cornerstone for the next generation of sustainable materials. This technical guide provides an in-depth exploration of 2,2'-methylenebisfuran (MBF), a versatile C9 building block derived from these renewable feedstocks. We will dissect the synthetic pathways from raw biomass to high-purity MBF, critically evaluate its sustainability profile through a life cycle perspective, and present its applications as a monomer for advanced polymers. This document is intended for researchers, chemists, and materials scientists dedicated to the development of sustainable chemical technologies.
The Furanic Platform: A Foundation Built from Biomass
The foundation of MBF's bio-based origin lies in the catalytic conversion of carbohydrates, which are abundant in non-food lignocellulosic biomass such as agricultural residues and forestry waste.[1] The primary furanic precursors are furfural (from C5 sugars like xylose found in hemicellulose) and 5-hydroxymethylfurfural (HMF) (from C6 sugars like glucose found in cellulose).[1] These platform molecules are the gateways to a rich portfolio of furan-based chemicals.
The conversion of biomass into these primary furans is a critical upstream process. It typically involves acid-catalyzed hydrolysis and dehydration of polysaccharides.[2] For instance, the production of furfural from pentosans is a commercialized process, providing a ready and economical source for subsequent valorization.[1]
Figure 1: Simplified pathway from lignocellulosic biomass to key furan platform chemicals.
Synthesis of 2,2'-Methylenebisfuran (MBF)
MBF, also known as di-2-furylmethane, is synthesized by creating a methylene bridge between two furan rings.[3][4] The most prevalent and technically viable routes originate from furfural, leveraging its derivative, furfuryl alcohol, as a key intermediate.
Dominant Pathway: Acid-Catalyzed Condensation of Furfuryl Alcohol
The most direct and widely studied method for synthesizing MBF is the acid-catalyzed self-condensation of furfuryl alcohol. In this reaction, one molecule of furfuryl alcohol is protonated by an acid catalyst, leading to the formation of a stabilized carbocation. This electrophilic intermediate is then attacked by a second molecule of furfuryl alcohol at the electron-rich C5 position, followed by dehydration to yield MBF.
Causality Behind Experimental Choices:
-
Catalyst: Strong Brønsted or Lewis acids are required to facilitate the formation of the key carbocation intermediate. While mineral acids like H₂SO₄ are effective, they pose challenges in terms of corrosion, separation, and waste generation.[5] This has driven research towards solid acid catalysts (e.g., zeolites, acidic resins) and acidic ionic liquids, which offer improved recyclability and process efficiency.[6][7]
-
Solvent: The choice of solvent is critical to manage reactivity and suppress side reactions. Furfuryl alcohol polymerization is a significant competing reaction under acidic conditions.[8] Using a two-phase system, where the product (MBF) is continuously extracted into an organic phase, can effectively suppress polymerization and increase yields.[6][7]
-
Temperature: The reaction is typically conducted at moderate temperatures. Higher temperatures can accelerate the desired condensation but also significantly increase the rate of undesirable resinification, leading to the formation of intractable black polymers known as humins.
Figure 2: Dominant synthetic pathway for 2,2'-Methylenebisfuran (MBF) from furfural.
Alternative Pathway: Condensation of Furan with Formaldehyde
An alternative approach involves the direct condensation of furan with a source of a methylene bridge, such as formaldehyde or its equivalents (e.g., paraformaldehyde, dimethoxymethane). This reaction is also acid-catalyzed. The aldehyde is protonated, making it susceptible to electrophilic attack by two molecules of furan.
Causality Behind Experimental Choices:
-
Reactant Stoichiometry: An excess of furan is often used to minimize the formation of higher oligomers and polymers, which can occur if the product (MBF) reacts further with the aldehyde.
-
Catalyst Selection: Similar to the furfuryl alcohol route, both homogeneous and heterogeneous acid catalysts can be employed. The key is to have sufficient acid strength to activate the aldehyde without causing excessive degradation of the furan ring, which is sensitive to strong acids.[9]
Summary of Synthetic Approaches
The selection of a synthetic route depends on feedstock availability, desired purity, and process economics. The condensation of furfuryl alcohol is often preferred due to its direct lineage from furfural, a high-volume bio-based chemical.
| Furan Precursor | Co-reactant / Process | Catalyst Type | Typical Yield (%) | Key Advantages / Disadvantages | Reference |
| Furfuryl Alcohol | Self-Condensation | Mineral Acid (H₂SO₄) | Variable | Simple; High potential for polymerization | [5] |
| Furfuryl Alcohol | Self-Condensation | Acidic Ionic Liquid | Up to 84% (for related furylmethanes) | High yield, catalyst recyclability | [6][7] |
| Furan | Formaldehyde | Mineral Acid (HCl) | Variable | Utilizes basic furan; Prone to resinification | [9][10] |
| 2-Methylfuran | Formaldehyde | Solid Acid | High | Produces the dimethylated analogue of MBF | [5] |
Experimental Protocol: Synthesis of MBF via Furfuryl Alcohol Condensation
This protocol is a representative procedure adapted from established principles of acid-catalyzed furan chemistry. It is designed as a self-validating system where each step logically follows to ensure product formation and purity.
Materials & Reagents:
-
Furfuryl alcohol (freshly distilled, >98%)
-
Amberlyst-15 (or similar solid acid catalyst), pre-activated
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Workflow Diagram:
Figure 3: Experimental workflow for the synthesis and purification of MBF.
Step-by-Step Procedure:
-
Reactor Setup: Assemble a 250 mL three-neck flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Charging Reactants: To the flask, add furfuryl alcohol (e.g., 0.1 mol), toluene (100 mL), and the solid acid catalyst (e.g., 5 wt% relative to furfuryl alcohol).
-
Reaction: Heat the mixture to 70°C with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Catalyst Removal: Cool the reaction mixture to room temperature. Filter to remove the solid acid catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any leached acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2,2'-methylenebisfuran.[11]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Sustainability & Life Cycle Assessment (LCA)
The sustainability of MBF is intrinsically linked to its renewable origin, but a comprehensive assessment requires a "cradle-to-gate" analysis of the entire production chain.
-
Feedstock Sourcing: Utilizing non-food, lignocellulosic waste as a feedstock is a primary sustainability advantage, avoiding competition with food production.[1]
-
Energy Consumption: The energy required for biomass pretreatment, catalytic conversion, and product purification is a major contributor to the environmental footprint.[12][13] Optimizing these processes for lower temperatures and pressures is crucial.
-
Catalyst and Solvent Systems: The move from corrosive mineral acids to recyclable solid acid catalysts and the use of green solvents or solvent-free systems significantly improve the process mass intensity (PMI) and reduce the environmental factor (E-factor).[12][13]
-
Biodegradability: While comprehensive data on MBF itself is limited, polymers derived from furanic monomers like 2,5-furandicarboxylic acid (FDCA) have shown potential for biodegradability under specific conditions, suggesting a favorable end-of-life scenario compared to their petrochemical counterparts.[1][14] It is critical to note that bio-based furan compounds like MBF are chemically distinct from persistent and toxic polychlorinated dibenzofurans, which are environmental pollutants formed under different conditions.[15]
Applications in Sustainable Materials
The true value of MBF lies in its utility as a building block for high-performance, bio-based materials.
-
Bio-based Polymers: As a difunctional molecule, MBF can be incorporated into polymer backbones. Its rigid furan rings can impart enhanced thermal stability and mechanical strength to polyesters, polyamides, and epoxy resins.[1][16] This makes it a potential bio-based alternative to petrochemical monomers like bisphenol A (BPA).
-
Thermoset Resins: Similar to furfuryl alcohol, MBF can be used to synthesize furan resins with excellent chemical and thermal resistance, suitable for composites, coatings, and adhesives.[1]
Challenges and Future Outlook
The commercialization of MBF and its derivatives faces several hurdles, including scaling up production, reducing costs to compete with petrochemicals, and optimizing catalyst stability and longevity. Future research should focus on:
-
Developing highly efficient, selective, and robust catalysts for both the conversion of biomass to furan precursors and the final synthesis of MBF.
-
Integrating the production steps into a streamlined biorefinery concept to minimize energy consumption and waste.
-
Conducting comprehensive life cycle and techno-economic analyses to guide process development and identify key areas for improvement.
References
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LookChem. (n.d.). Furan, 2,2'-methylenebis-. Retrieved from [Link]
-
Cheméo. (n.d.). 2,2'-methylenebis(5-methyl)furan - Chemical & Physical Properties. Retrieved from [Link]
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Patsnap Eureka. (2025). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Retrieved from [Link]
- Shinde, S. H., & Rode, C. V. (2017). A Two Phase System for Clean and High Yield Synthesis of Furylmethane Derivatives over -SO3H Functionalized Ionic Liquids. Green Chemistry.
- Iqbal, S., et al. (n.d.). Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst.
- Annatelli, M., et al. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry.
- Annatelli, M., et al. (n.d.). (PDF) Beyond 2,5-Furandicarboxylic Acid: Status Quo, Environmental Assessment, And Blind Spots Of Furanic Monomers For Bio-Based Polymers.
- MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
- Iqbal, S., et al. (n.d.). Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst.
- Van de Wetering, R., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)
-
Cheméo. (n.d.). Chemical Properties of Furan, 2,2'-methylenebis- (CAS 1197-40-6). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Cardiff University. (2024). Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst -ORCA. Retrieved from [Link]
- National Institutes of Health. (2023). Biobased 2,5-Bis(hydroxymethyl)
-
Wikipedia. (n.d.). Furfuryl alcohol. Retrieved from [Link]
-
CSIR-NCL Library, Pune. (2017). Two-phase system for the clean and high yield synthesis of furylmethane derivatives over- SO3H functionalized ionic liquids. Retrieved from [Link]
- Han, Y., et al. (n.d.).
- National Institutes of Health. (n.d.). 2,2'-Methylenebis(5-methylfuran) | C10H10O2 | CID 6428958. PubChem.
- ResearchGate. (n.d.).
-
Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl. Retrieved from [Link]
- National Institutes of Health. (n.d.). 2-(2-Furfuryl)furan | C9H8O2 | CID 70972. PubChem.
-
NIST. (n.d.). Furan, 2,2'-methylenebis-. Retrieved from [Link]
- Pennanen, S., & Nyman, G. (1972). Studies on the Furan Series. Part I.
- Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers.
- National Institutes of Health. (n.d.).
- Maged, A. S., & Ahamed, L. S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
- Brown, W. H., & Sawatzky, H. (1956). The Condensation of Furan and Sylvan With Some Carbonyl Compounds. Canadian Journal of Chemistry.
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Methodological & Application
Application Note: Synthesis of Novel Bio-Based Polyamides from 2,2'-Methylenebisfuran
Introduction: The Imperative for Bio-Based Polyamides and the Potential of 2,2'-Methylenebisfuran
The escalating environmental concerns and the finite nature of fossil fuels have catalyzed a paradigm shift in the polymer industry towards sustainable and bio-based materials. Furan-based polymers, derived from renewable biomass, have emerged as a promising alternative to their petroleum-based counterparts, offering comparable or even superior properties.[1] Among the various furanic building blocks, 2,5-furandicarboxylic acid (FDCA) has been extensively studied for the synthesis of polyesters and polyamides.[2][3] This application note explores the synthesis of novel polyamides using a different, yet structurally intriguing, furan-based monomer: 2,2'-methylenebisfuran.
While 2,2'-methylenebisfuran itself lacks the necessary functional groups for direct polycondensation, its bifuranic structure provides a robust backbone that, upon functionalization, can yield high-performance polyamides. This document provides a comprehensive guide to the synthesis of difunctional monomers derived from 2,2'-methylenebisfuran—specifically a dicarboxylic acid and a diamine—and their subsequent polymerization into novel polyamides. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success in the research laboratory.
Part 1: Synthesis of Difunctional Monomers from 2,2'-Methylenebisfuran
The key to utilizing 2,2'-methylenebisfuran as a polyamide precursor lies in the introduction of reactive functional groups at the 5 and 5' positions of the furan rings. This section outlines a two-step synthetic pathway to generate both a dicarboxylic acid and a diamine monomer from the parent molecule.
Synthesis of 5,5'-Diformyl-2,2'-methylenebisfuran (DFMBF)
The initial step involves the diformylation of 2,2'-methylenebisfuran. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the furan ring.
Caption: Vilsmeier-Haack formylation of 2,2'-methylenebisfuran.
Protocol 1: Synthesis of 5,5'-Diformyl-2,2'-methylenebisfuran (DFMBF)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 2.2 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2,2'-methylenebisfuran (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product, 5,5'-diformyl-2,2'-methylenebisfuran, will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure DFMBF.
Synthesis of 2,2'-Methylenebisfuran-5,5'-dicarboxylic Acid (MBFDCA)
The diformyl derivative (DFMBF) can be readily oxidized to the corresponding dicarboxylic acid. A variety of oxidizing agents can be employed, with potassium permanganate (KMnO₄) in an alkaline medium being a classic and effective choice. More modern and milder methods, such as oxidation using sodium chlorite or catalytic oxidation with air, can also be considered to improve yields and reduce waste.[5][6]
Caption: Oxidation of DFMBF to MBFDCA.
Protocol 2: Synthesis of 2,2'-Methylenebisfuran-5,5'-dicarboxylic Acid (MBFDCA)
-
Reaction Setup: In a round-bottom flask, suspend 5,5'-diformyl-2,2'-methylenebisfuran (1 equivalent) in an aqueous solution of sodium hydroxide (2 M).
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄, 4 equivalents) in water. The reaction is exothermic, so maintain the temperature below 40°C by using a water bath.
-
Reaction Completion: Continue stirring at room temperature until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed. This typically takes several hours.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify it with concentrated hydrochloric acid (HCl) until the pH is approximately 2. The dicarboxylic acid will precipitate as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water to remove any inorganic salts, and dry it under vacuum. Recrystallization from water or an appropriate organic solvent can be performed for further purification.
Synthesis of 5,5'-Bis(aminomethyl)-2,2'-methylenebisfuran (BAMMBF)
The diamine monomer can be synthesized from the diformyl derivative via reductive amination. This one-pot reaction involves the formation of an imine by reacting the aldehyde with an amine source (e.g., ammonia or a protected amine), followed by in-situ reduction to the amine. Nickel-Raney catalysts are effective for this transformation.[7][8][9]
Caption: Reductive amination of DFMBF to BAMMBF.
Protocol 3: Synthesis of 5,5'-Bis(aminomethyl)-2,2'-methylenebisfuran (BAMMBF)
-
Reaction Setup: In a high-pressure autoclave, place 5,5'-diformyl-2,2'-methylenebisfuran (1 equivalent), a suitable solvent (e.g., tetrahydrofuran or methanol), and a catalytic amount of activated Nickel-Raney.
-
Ammonia Addition: Cool the autoclave and introduce anhydrous ammonia gas or a solution of ammonia in methanol.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 50-100 bar).
-
Reaction: Heat the mixture to 80-120°C and stir vigorously. Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen and ammonia.
-
Isolation: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting crude diamine can be purified by distillation under high vacuum or by recrystallization from a suitable solvent.
Part 2: Synthesis of Polyamides from 2,2'-Methylenebisfuran-Derived Monomers
With the successful synthesis of the dicarboxylic acid (MBFDCA) and diamine (BAMMBF) monomers, various polyamides can be prepared through polycondensation reactions. This section provides protocols for solution and melt polymerization, two common techniques for polyamide synthesis.
Solution Polymerization of MBFDCA with an Aliphatic Diamine
Solution polymerization is a versatile method that allows for good control over the reaction conditions and molecular weight of the resulting polymer. Here, we describe the synthesis of a polyamide from MBFDCA and hexamethylenediamine (HMDA).
Caption: Solution polymerization of MBFDCA and HMDA.
Protocol 4: Solution Polymerization of MBFDCA with Hexamethylenediamine
-
Monomer Preparation: In a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, place equimolar amounts of 2,2'-methylenebisfuran-5,5'-dicarboxylic acid (MBFDCA) and hexamethylenediamine (HMDA).
-
Solvent and Catalyst: Add a suitable high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), and a phosphorylation agent like triphenyl phosphite (TPP) as a catalyst.
-
Polycondensation: Heat the reaction mixture under a slow stream of nitrogen to a temperature of 100-120°C for 2-4 hours to form a prepolymer.
-
High-Temperature Polymerization: Gradually increase the temperature to 180-200°C and maintain it for 6-8 hours to drive the polymerization to completion by removing the water formed during the reaction.
-
Polymer Isolation: Cool the viscous polymer solution to room temperature and precipitate the polyamide by pouring the solution into a non-solvent such as methanol or water.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst residues, and then dry it in a vacuum oven at 80°C until a constant weight is achieved.
Melt Polymerization of BAMMBF with an Aliphatic Diacid
Melt polymerization is an industrially relevant, solvent-free method for producing high molecular weight polyamides. This protocol describes the synthesis of a polyamide from 5,5'-bis(aminomethyl)-2,2'-methylenebisfuran (BAMMBF) and adipic acid.
Caption: Melt polymerization of BAMMBF and Adipic Acid.
Protocol 5: Melt Polymerization of BAMMBF with Adipic Acid
-
Salt Formation: Prepare a nylon salt by reacting equimolar amounts of 5,5'-bis(aminomethyl)-2,2'-methylenebisfuran (BAMMBF) and adipic acid in water or ethanol to ensure a 1:1 stoichiometry. Isolate the salt by filtration and dry it.
-
Polymerization Reactor: Place the dried salt in a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum line.
-
Prepolymerization: Heat the reactor under a nitrogen atmosphere to a temperature above the melting point of the salt (typically 200-220°C). Maintain this temperature for 1-2 hours to form a low molecular weight prepolymer, allowing the water of condensation to escape.
-
High-Vacuum Polymerization: Gradually apply a high vacuum (less than 1 torr) to the reactor and increase the temperature to 240-260°C. The high vacuum facilitates the removal of the final traces of water, driving the polymerization to high molecular weights. The viscosity of the melt will increase significantly.
-
Polymer Extrusion: Once the desired viscosity is reached (typically after 2-4 hours under vacuum), extrude the molten polymer from the reactor into a water bath to quench it.
-
Pelletizing and Drying: Pelletize the solidified polymer strand and dry the pellets in a vacuum oven at 80-100°C before characterization and further processing.
Part 3: Expected Properties and Characterization
The properties of the newly synthesized polyamides will depend on the specific combination of the furan-based monomer and the aliphatic co-monomer. Based on existing literature on furan-based polyamides, the following properties can be anticipated.[1]
Table 1: Anticipated Properties of Polyamides Derived from 2,2'-Methylenebisfuran
| Property | Expected Range/Value | Rationale |
| Glass Transition Temperature (Tg) | 100 - 180 °C | The rigid furan rings in the backbone will lead to a high Tg, comparable to or exceeding that of some commercial polyamides. |
| Melting Temperature (Tm) | 200 - 280 °C | The potential for crystallinity, influenced by the methylene bridge and the aliphatic segment, will result in a distinct melting point. |
| Thermal Stability (TGA) | Decomposition onset > 350 °C | Furan-based polymers generally exhibit good thermal stability. |
| Mechanical Properties | High tensile strength and modulus | The rigid aromatic-like furan units are expected to impart excellent mechanical properties to the polymer. |
| Solubility | Soluble in polar aprotic solvents | Similar to other aromatic polyamides, solubility is expected in solvents like NMP, DMAc, and concentrated sulfuric acid. |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized monomers and the final polyamides.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamides.
-
Tensile Testing: To determine the mechanical properties such as tensile strength, modulus, and elongation at break.
Conclusion
This application note provides a comprehensive framework for the synthesis of novel, bio-based polyamides derived from 2,2'-methylenebisfuran. By functionalizing this readily available bifuranic platform, researchers can access a new class of high-performance polymers with the potential for a wide range of applications, from engineering plastics to advanced fibers and films. The detailed protocols and the underlying scientific rationale are intended to empower researchers in the field of sustainable polymers to explore this promising new frontier.
References
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Kamran, M., Davidson, M. G., de Vos, S., Tsanaktsis, V., & Yeniad, B. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 13(23), 3433-3443. [Link]
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Xie, S., Yu, D., Yao, J., Wei, Z., Wang, X., & Yang, J. (2024). Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length. Journal of Polymers and the Environment, 32(1), 1-13. [Link]
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Maniar, D., Hohmann, K. F., Jiang, Y., Loos, K., & van der Waal, J. C. (2018). Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines. ACS Applied Polymer Materials, 3(6), 7077-7085. [Link]
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Amarasekara, A. S., & Green, D. (2010). A two-step efficient preparation of a renewable dicarboxylic acid monomer 5,5′-[oxybis(methylene)]bis[2-furancarboxylic acid] from d-fructose and its application in polyester synthesis. Green Chemistry, 12(9), 1646-1648. [Link]
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On, W.-Y., & Kim, J.-H. (2022). On the Environmentally Friendly Synthesis of 2-Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2-Hydroxyethyl) Furan-2,5-Dicarboxylate (BHEF). ChemistryOpen, 11(11), e202200154. [Link]
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Koopman, F., van der Waal, J. C., & Deuss, P. J. (2020). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Bioengineered, 11(1), 654-681. [Link]
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)malonaldehyde. International Letters of Chemistry, Physics and Astronomy, 13, 186-194. [Link]
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Le, N.-T., Kim, Y. T., & Kim, J. C. (2015). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Journal of Materials Science and Chemical Engineering, 3(7), 1-8. [Link]
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Wikipedia. (2023). Formylation. In Wikipedia. Retrieved from [Link]
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Ordoñez, S., Diaz, E., & Sastre, H. (2022). Carboxylation reactions for integrating CO2 capture with the production of renewable monomers. Greenhouse Gases: Science and Technology, 12(4), 506-527. [Link]
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Aricò, F., Tundo, P., & Crisma, M. (2018). A Green Synthesis of 5,5′‐[Oxybis(methylene)]bis‐2‐Furfural: from By‐Product to Attractive Bio‐Based Platform Chemical. ChemSusChem, 11(18), 3176-3182. [Link]
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Dick, G. R., & Wooley, K. L. (2016). Polyamide Monomers Via Carbonate-Promoted C–H Carboxylation of Furfurylamine. Synlett, 27(11), 1667-1671. [Link]
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Galkin, K. I., Krivodaeva, E. A., & Ananikov, V. P. (2017). Reductive amination of 2,5-diformylfuran (DFF) for the synthesis of bio-based norcantharimides. Catalysis Science & Technology, 7(23), 5696-5704. [Link]
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Le, N.-T., Kim, Y. T., & Kim, J. C. (2015). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Semantic Scholar. [Link]
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Le, N.-T., Kim, Y. T., & Kim, J. C. (2015). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. ResearchGate. [Link]
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Zhang, Z., Zhen, J., Liu, B., Lv, K., & Deng, K. (2015). Aerobic oxidation of 5-hydroxymethylfurfural into 2, 5-furandicarboxylic acid in water under mild conditions. Green Chemistry, 17(2), 1308-1317. [Link]
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Partenheimer, W. (2005). Synthesis of 2,5‐Diformylfuran and Furan‐2,5‐Dicarboxylic Acid by Catalytic Air‐Oxidation of 5‐Hydroxymethylfurfural. Unexpectedly Selective Aerobic Oxidation of Benzyl Alcohol to Benzaldehyde with Metal/Bromide Catalysts. Advanced Synthesis & Catalysis, 347(2‐3), 528-534. [Link]
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Application Note & Protocols: Furan-Based Cross-linking Agents in Advanced Polymers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rise of Furan-Based Chemistries in Polymer Science
The imperative for sustainable and high-performance polymers has driven significant research into bio-based building blocks. Among these, furan derivatives, accessible from the dehydration of cellulosic biomass, have emerged as versatile and reactive platforms for creating advanced polymer networks. Their unique chemical functionalities allow for the formation of both reversible and irreversible cross-links, opening avenues for developing self-healing materials, reprocessable thermosets, and high-stability composites.
This document provides a detailed guide for researchers on the application of furan-based molecules as cross-linking agents. While the simple molecule 2,2'-methylenebisfuran (also known as di-2-furylmethane) represents a basic difunctional furan structure, the most extensively documented and validated cross-linking strategies rely on two primary mechanisms:
-
Thermoreversible Diels-Alder (DA) Cycloaddition: Exploiting the diene character of the furan ring to react with dienophiles like maleimides.
-
Irreversible Oxidative Coupling: Involving the activation of the furan ring to form highly reactive intermediates that covalently bind to nucleophilic sites.
We will explore these established mechanisms in detail, provide protocols for their implementation, and present a framework for investigating novel furan compounds like 2,2'-methylenebisfuran as potential cross-linking agents.
Properties of 2,2'-Methylenebisfuran
Before delving into cross-linking chemistries, it is useful to understand the basic properties of the foundational structure, 2,2'-methylenebisfuran.
| Property | Value | Source |
| CAS Number | 1197-40-6 | [1][2] |
| Molecular Formula | C₉H₈O₂ | [2] |
| Molecular Weight | 148.16 g/mol | [2][3] |
| Boiling Point | 195.2 °C at 760 mmHg | [2] |
| Density | 1.102 g/cm³ | [2] |
| Flash Point | 69.1 °C | [2] |
Mechanisms of Furan-Based Cross-linking
The utility of furan compounds in polymer chemistry stems from the reactivity of the furan ring itself. The choice of reaction dictates the nature of the resulting polymer network.
Mechanism I: Thermoreversible Cross-linking via Diels-Alder Reaction
The most prominent application of furans in polymer networks is the Diels-Alder (DA) reaction, a [4+2] cycloaddition between the furan ring (the diene) and a dienophile, typically a maleimide.[4] This reaction forms a covalent bond that is thermally reversible.[5] Heating the cross-linked material initiates a retro-Diels-Alder reaction, breaking the cross-links and allowing the polymer to be reprocessed, reformed, or healed.[5][6][7] This "dynamic covalent bond" is the foundation for self-healing and recyclable thermosets.[4][7]
The process involves functionalizing polymer chains with either furan or maleimide groups and cross-linking them with a corresponding bifunctional linker.[8][9] For instance, a furan-containing polymer can be cross-linked with a bismaleimide.[5][10] The reaction equilibrium is temperature-dependent; lower temperatures favor the cross-linked adduct, while higher temperatures favor the un-cross-linked state.[5][7]
Caption: Workflow for thermoreversible Diels-Alder cross-linking.
Mechanism II: Irreversible Cross-linking via Furan Oxidation
An alternative, irreversible cross-linking strategy involves the chemical oxidation of the furan ring.[11][12] Inspired by the metabolic activation of furan by cytochrome P450 enzymes, this method uses an oxidizing agent (e.g., N-bromosuccinimide or a photosensitizer with light) to convert the stable furan into a highly reactive cis-2-butene-1,4-dial (or oxo-enal) intermediate.[13][14]
This electrophilic intermediate readily reacts with available nucleophiles, such as the exocyclic amino groups found in proteins, DNA, or amine-based polymers, to form stable, covalent cross-links.[11][15] This reaction is highly efficient and site-selective, making it a powerful tool for bioconjugation and creating stable polymer networks.[13] Unlike the Diels-Alder reaction, this bond is not thermally reversible.
Caption: Pathway for irreversible cross-linking via furan oxidation.
Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Thermoreversible Cross-linking of a Furan-Functionalized Copolymer
This protocol details the cross-linking of an ethylene/vinyl acetate rubber functionalized with furan groups, using a bismaleimide cross-linker, adapted from established methodologies.[8][9]
Materials:
-
Furan-functionalized polymer (e.g., EVA-g-furan)
-
Bismaleimide (BM) cross-linker
-
Tetrahydrofuran (THF), analytical grade
-
Phenolic antioxidant (e.g., Irganox 1010)
-
Compression molder
Procedure:
-
Solution Preparation: Dissolve the furan-functionalized polymer (e.g., EVA-g-furan) in THF to create a 10 wt% solution.
-
Causality Note: Dissolving the polymer ensures homogeneous mixing with the cross-linker and antioxidant, which is critical for achieving a uniform cross-link density.
-
-
Additive Incorporation: To the polymer solution, add the bismaleimide cross-linker. A typical starting point is 0.5 equivalents with respect to the furan content in the polymer.[8] Add a phenolic antioxidant (~1000 ppm) to prevent thermal degradation during processing.
-
Solvent Evaporation: Stir the mixture until all components are fully dissolved. Evaporate the majority of the THF in a fume hood with a gentle stream of air. Transfer the concentrated mixture to a vacuum oven and dry at 50°C until all residual solvent is removed.
-
Compression Molding (Cross-linking):
-
Place the dried polymer mixture into a mold.
-
Preheat the material in the mold at 140°C for 5 minutes to ensure it is fully molten.[8]
-
Apply pressure (e.g., 100 bar) and maintain the temperature at 140°C for 30 minutes to allow the Diels-Alder reaction to proceed to completion.[8]
-
Causality Note: The specific temperature and time are optimized to maximize DA adduct formation without causing polymer degradation.
-
-
Cooling and Sample Removal: Cool the mold to room temperature before carefully removing the cross-linked polymer sample.
-
Verification of Reversibility (Optional): Cut the sample into pieces, place them back in the mold, and heat to >150°C to induce the retro-Diels-Alder reaction. Re-apply pressure to demonstrate that the material can be reprocessed and fused back together.
Protocol 2: Exploratory Investigation of 2,2'-Methylenebisfuran as a Novel Cross-linker
As direct protocols for 2,2'-methylenebisfuran are not widely established, this procedure provides a framework for its investigation as a cross-linker for an epoxy resin system, based on the principles of acid-catalyzed polymerization of furans.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)
-
Amine curing agent (e.g., Diethylenetriamine, DETA)
-
2,2'-Methylenebisfuran (MBF)
-
Acid catalyst (e.g., p-Toluenesulfonic acid, pTSA)
-
Acetone
Procedure:
-
Formulation Preparation: Prepare a series of formulations with varying amounts of MBF. The table below provides a starting point.
| Formulation ID | DGEBA (g) | DETA (g) | MBF (g) | pTSA (mg) |
| Control | 10.0 | 1.2 | 0.0 | 0 |
| MBF-5 | 10.0 | 1.2 | 0.5 | 20 |
| MBF-10 | 10.0 | 1.2 | 1.0 | 20 |
| MBF-20 | 10.0 | 1.2 | 2.0 | 20 |
-
Mixing:
-
In a disposable cup, weigh the DGEBA resin and the desired amount of MBF. Mix thoroughly until the solution is homogeneous.
-
Add the pTSA catalyst and mix again.
-
Causality Note: An acid catalyst is hypothesized to protonate the furan ring, making it susceptible to electrophilic attack or polymerization, thus forming cross-links.
-
Add the DETA curing agent and mix vigorously for 2-3 minutes until the mixture is uniform. Degas the mixture in a vacuum chamber to remove entrapped air bubbles.
-
-
Curing:
-
Pour the mixture into a silicone mold.
-
Cure in an oven following a standard epoxy cure schedule, for example: 2 hours at 80°C followed by 3 hours at 120°C.
-
Causality Note: A staged cure schedule allows for initial gelation at a lower temperature, followed by the development of a more complete network at a higher temperature, which is essential for achieving optimal thermomechanical properties.[16]
-
-
Post-Cure and Analysis: Allow the samples to cool slowly to room temperature before demolding. Prepare the samples for characterization as described in the next section.
Characterization of Cross-linked Polymers
Validating the success of a cross-linking reaction requires a suite of analytical techniques to probe changes in chemical structure, thermal properties, and mechanical performance.[17]
| Technique | Purpose | Expected Outcome for Successful Cross-linking |
| FTIR Spectroscopy | To identify changes in chemical bonds. | Disappearance of reactive groups (e.g., maleimide C=C), appearance of new bonds related to the cross-link structure. |
| Differential Scanning Calorimetry (DSC) | To measure thermal transitions, primarily the glass transition temperature (T₉). | A significant increase in T₉ compared to the non-cross-linked polymer, indicating reduced chain mobility.[17] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | Increased onset of degradation temperature, suggesting a more stable network structure.[18] |
| Dynamic Mechanical Analysis (DMA) | To measure viscoelastic properties (storage modulus, loss modulus, tan δ). | An increase in the storage modulus in the rubbery plateau region, which is directly related to cross-link density. |
| Solubility/Swelling Test | To confirm the formation of an insoluble network. | The cross-linked polymer will not dissolve in solvents that dissolve the linear precursor but will swell instead. The degree of swelling is inversely proportional to the cross-link density. |
Conclusion
Furan-based compounds offer a rich and versatile platform for creating advanced polymer networks. While the thermoreversible Diels-Alder reaction with maleimides is a well-established and powerful tool for developing self-healing and reprocessable materials, other chemistries like oxidative coupling provide pathways to stable, irreversible networks. Molecules like 2,2'-methylenebisfuran, while not yet widely used, present intriguing possibilities for new cross-linking systems, likely proceeding through acid-catalyzed mechanisms. The protocols and characterization frameworks provided herein offer researchers the necessary tools to explore both established and novel furan-based cross-linking strategies, paving the way for the next generation of sustainable, high-performance polymers.
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ResearchGate. The crosslinking mechanism of furan with nucleobases bearing exocyclic.... [Link]
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Royal Society of Chemistry. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. [Link]
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PubMed. Furan-oxidation-triggered inducible DNA cross-linking: acyclic versus cyclic furan-containing building blocks--on the benefit of restoring the cyclic sugar backbone. [Link]
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MDPI. Thermoreversible Cross-Linking of Furan-Containing Ethylene/Vinyl Acetate Rubber with Bismaleimide. [Link]
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PMC. Furan‐Protected 4‐Maleimidomethyl Styrene for Reversible Crosslinked Polymers. [Link]
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Cheméo. 2,2'-methylenebis(5-methyl)furan - Chemical & Physical Properties. [Link]
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ResearchGate. Thermoreversible Cross-Linking of Furan-Containing Ethylene/Vinyl Acetate Rubber with Bismaleimide. [Link]
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PubMed. Cell Surface Biotinylation Using Furan Cross-Linking Chemistry. [Link]
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ChemRxiv. Thermoset Polymers Characterization as a Function of Cure State Using Off-stoichiometry Proxies. [Link]
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ChemRxiv. Characterization of Thermoset Polymers as a Function of Cure State Using Off-stoichiometry Proxies. [Link]
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NIH. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. [Link]
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PMC. Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology. [Link]
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ResearchGate. A Cleavable Crosslinking Strategy for Commodity Polymer Functionalization and Generation of Reprocessable Thermosets. [Link]
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ResearchGate. Self-healing bio-based furan polymers cross-linked with various bis-maleimides. [Link]
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Wiley Online Library. Furan-Protected 4-Maleimidomethyl Styrene for Reversible Crosslinked Polymers. [Link]
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MDPI. Self- and Cross-Fusing of Furan-Based Polyurea Gels Dynamically Cross-Linked with Maleimides. [Link]
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PubMed. Thermoreversible Cross-Linking of Furan-Containing Ethylene/Vinyl Acetate Rubber with Bismaleimide. [Link]
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NIH. Thermoreversible Cross-Linking of Furan-Containing Ethylene/Vinyl Acetate Rubber with Bismaleimide. [Link]
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Quantitative Analysis of 2,2'-Methylenebisfuran: A Comprehensive Guide to Analytical Methodology
Abstract
This technical guide provides a detailed framework for the quantitative analysis of 2,2'-methylenebisfuran, a compound of increasing interest in pharmaceutical and materials science. Recognizing the nuanced analytical challenges presented by this molecule, we move beyond generic protocols to offer a curated selection of methodologies, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to achieve accurate, reproducible, and robust quantification of 2,2'-methylenebisfuran in various matrices.
Introduction: The Analytical Imperative for 2,2'-Methylenebisfuran
2,2'-Methylenebisfuran is a heterocyclic organic compound characterized by two furan rings linked by a methylene bridge.[1][2] Its unique structural motif has led to its investigation in diverse applications, including polymer chemistry and as a potential impurity or metabolite in drug development. The accurate quantification of this analyte is paramount for quality control, safety assessment, and pharmacokinetic studies.
This guide provides a comprehensive overview of the analytical strategies for 2,2'-methylenebisfuran, with a focus on the principles behind method selection and optimization. We will explore two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography (HPLC) for its versatility with a range of sample matrices.
Physicochemical Properties of 2,2'-Methylenebisfuran
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Boiling Point | 195.2 °C at 760 mmHg | [1] |
| LogP (Octanol/Water) | 2.46 | [1] |
| Appearance | Colorless clear liquid (est.) | [3] |
The relatively high boiling point of 2,2'-methylenebisfuran suggests that while GC analysis is feasible, it may require higher inlet and oven temperatures compared to more volatile furan derivatives. The moderate LogP value indicates a preference for organic solvents, guiding the choice of extraction and mobile phase compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 2,2'-methylenebisfuran, a liquid injection approach is generally preferred over headspace analysis due to its higher boiling point.
Rationale for GC-MS
The choice of GC-MS is underpinned by its exceptional selectivity and sensitivity. The mass spectrometer provides unambiguous identification based on the mass-to-charge ratio (m/z) of the fragmented ions, a critical feature for complex matrices. The NIST WebBook provides a reference mass spectrum for 2,2'-methylenebisfuran, which is invaluable for method development and peak identification.[2]
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the GC-MS analysis of 2,2'-methylenebisfuran.
Caption: GC-MS workflow for 2,2'-methylenebisfuran analysis.
Detailed GC-MS Protocol
This protocol provides a starting point for method development and should be optimized for your specific instrumentation and sample matrix.
2.3.1. Sample Preparation: Liquid-Liquid Extraction
-
Aliquot: Accurately weigh or measure a known amount of the sample into a glass centrifuge tube.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog, if available, or a compound with similar chemical properties and retention time).
-
Extraction: Add a suitable extraction solvent (e.g., dichloromethane or ethyl acetate) at a defined ratio (e.g., 1:3 sample to solvent). The choice of solvent should be guided by the sample matrix and the LogP of 2,2'-methylenebisfuran.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge at a moderate speed (e.g., 3000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Repeat: Repeat the extraction process on the remaining aqueous layer to maximize recovery.
-
Drying & Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2.3.2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Injection Mode | Splitless | To maximize sensitivity for trace-level analysis. |
| Injection Volume | 1 µL | A standard injection volume. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the analyte without thermal degradation. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | An initial temperature to focus the analytes on the column, followed by a ramp to elute 2,2'-methylenebisfuran. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| MS Mode | Scan (m/z 40-300) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis | Scan mode is used for initial identification, while SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions. |
| Transfer Line Temp | 280 °C | To prevent condensation of the analyte between the GC and MS. |
2.3.3. Mass Spectral Data
The NIST WebBook provides the electron ionization mass spectrum of 2,2'-methylenebisfuran.[2] Key ions for SIM mode would include the molecular ion (m/z 148) and major fragment ions.
High-Performance Liquid Chromatography (HPLC) Methodology
HPLC offers an alternative and often complementary approach to GC-MS, particularly for less volatile compounds or for samples that are not amenable to the high temperatures of a GC inlet.
Rationale for HPLC
An established HPLC method for the separation of 2,2'-methylenebisfuran utilizes a reverse-phase column.[4] This technique is well-suited for the analysis of moderately polar compounds. The use of a UV or Diode Array Detector (DAD) is common for furan derivatives.
Experimental Workflow for HPLC Analysis
The workflow for HPLC analysis shares similarities with the GC-MS workflow, with the primary differences being in the separation and detection stages.
Caption: HPLC workflow for 2,2'-methylenebisfuran analysis.
Detailed HPLC Protocol
This protocol is based on a reverse-phase separation method and should be adapted to your specific requirements.
3.3.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elution: Elute the 2,2'-methylenebisfuran with a stronger solvent (e.g., acetonitrile or methanol).
-
Evaporation & Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase.
-
Filtration: Filter the final sample through a 0.45 µm syringe filter before injection.
3.3.2. HPLC Instrumentation and Parameters
| Parameter | Recommended Setting | Source & Rationale |
| HPLC Column | Newcrom R1 or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) | A Newcrom R1 column has been specifically mentioned for this separation.[4] A standard C18 column is a good alternative for reverse-phase chromatography. |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid or Formic Acid | A typical reverse-phase mobile phase. Formic acid is preferred for MS compatibility.[4] |
| Gradient | Isocratic or Gradient elution, depending on the complexity of the matrix. A starting point could be 50:50 Acetonitrile:Water. | To be optimized for optimal separation from matrix components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV/DAD at a wavelength determined by a UV scan of a standard (e.g., ~220 nm or ~270 nm for furan rings). | To be determined empirically for maximum sensitivity. |
Method Validation
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include:
-
Linearity and Range: The method should be linear over a defined concentration range. A calibration curve should be generated with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be assessed at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Robustness: The reliability of the method with respect to small, deliberate variations in method parameters.
Conclusion
The quantification of 2,2'-methylenebisfuran can be successfully achieved using either GC-MS or HPLC, with the choice of method depending on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols and guidelines presented in this application note provide a solid foundation for the development and validation of robust and reliable analytical methods for this important compound. It is imperative that any method is fully validated in the target matrix to ensure the integrity of the generated data.
References
-
SIELC Technologies. (2018, February 16). Separation of Furan, 2,2'-methylenebis- on Newcrom R1 HPLC column. [Link]
-
LookChem. (n.d.). Furan, 2,2'-methylenebis-. [Link]
-
National Institute of Standards and Technology. (n.d.). Furan, 2,2'-methylenebis-. NIST Chemistry WebBook. [Link]
-
The Good Scents Company. (n.d.). bis(2-furyl) methane. [Link]
-
PubChem. (n.d.). 2-(2-Furfuryl)furan. National Center for Biotechnology Information. [Link]
-
Jeong, S.-Y., Jang, H. W., Debnath, T., & Lee, K.-G. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Journal of Separation Science, 42(5), 1012–1018. [Link]
-
Lin, Y.-P., Chen, Y.-C., & Chen, B.-H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(3), 434. [Link]
-
National Institute of Standards and Technology. (n.d.). Furan, 2,2'-methylenebis- Mass Spectrum. NIST Chemistry WebBook. [Link]
Sources
GC-MS Analysis of 2,2'-Methylenebisfuran and its Reaction Products: A Comprehensive Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Methylenebisfuran (MBF) is a significant platform chemical derived from biomass, serving as a key building block for novel polymers, resins, and specialty chemicals. The analysis of its reaction products is critical for process optimization, quality control, and understanding reaction mechanisms. This guide provides a detailed methodology for the robust analysis of MBF and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation to data interpretation, and provide validated protocols for immediate application in research and development settings.
Introduction: The Significance of 2,2'-Methylenebisfuran Analysis
Furan derivatives, sourced from the dehydration of carbohydrates, are at the forefront of sustainable chemistry. 2,2'-Methylenebisfuran (C₉H₈O₂), also known as di(furan-2-yl)methane, is typically synthesized from the acid-catalyzed reaction of furfuryl alcohol with a formaldehyde source[1][2]. The subsequent reactions of MBF can lead to a complex mixture of oligomers, polymers, and side-products. Characterizing this product distribution is essential for controlling the properties of the final material.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. Its high chromatographic resolution effectively separates volatile and semi-volatile components of the reaction mixture, while mass spectrometry provides definitive identification based on unique mass fragmentation patterns[3]. This application note outlines a complete workflow, ensuring high-quality, reproducible results.
Foundational Principles: Why GC-MS is the Optimal Technique
The selection of GC-MS is grounded in the physicochemical properties of MBF and its likely reaction products.
-
Volatility and Thermal Stability: MBF and its smaller oligomers are sufficiently volatile and thermally stable to be analyzed by gas chromatography without degradation. The GC inlet and column temperatures are optimized to ensure efficient vaporization and transport through the column[4].
-
Analyte Polarity: The furan moiety imparts moderate polarity. A low-polarity stationary phase column, such as one based on 5% phenyl-methylpolysiloxane, provides excellent separation for these types of compounds, resolving isomers and closely related structures effectively[5][6].
-
Definitive Identification: Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns. These mass spectra act as chemical fingerprints, allowing for confident identification of known compounds by comparison to spectral libraries (e.g., NIST) and enabling the structural elucidation of unknown products[7][8].
Experimental Workflow Overview
The analytical process follows a logical sequence from sample acquisition to final data analysis. Each step is critical for ensuring the integrity of the results.
Caption: High-level workflow for GC-MS analysis of MBF products.
Detailed Protocols
Protocol 1: Sample Preparation from a Reaction Mixture
Rationale: The goal is to isolate the analytes of interest from the reaction medium (catalysts, non-volatile components, etc.) and transfer them into a solvent compatible with GC-MS analysis[9]. Liquid-liquid extraction (LLE) is a robust method for this purpose.
Materials:
-
Reaction mixture aliquot
-
Dichloromethane (DCM), HPLC grade
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel (100 mL)
-
Glass vials, 2 mL with PTFE-lined caps
-
Internal Standard (IS) solution (e.g., 100 µg/mL of naphthalene or other suitable non-reactive aromatic compound in DCM)
Procedure:
-
Quenching: Immediately after sampling, cool the reaction aliquot (e.g., 1 mL) in an ice bath. Quench the acid catalyst by adding 10 mL of cold, saturated NaHCO₃ solution. Mix gently.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add 20 mL of DCM, cap the funnel, and shake vigorously for 1 minute, venting frequently. Allow the layers to separate completely.
-
Phase Separation: Drain the lower organic (DCM) layer into a clean flask. Perform a second extraction on the aqueous layer with an additional 15 mL of DCM to ensure complete recovery. Combine the organic extracts.
-
Washing: Wash the combined organic layers with 20 mL of brine to remove residual water and water-soluble impurities. Discard the aqueous layer.
-
Drying: Dry the organic extract by adding a small amount of anhydrous Na₂SO₄. Swirl and let it stand for 5-10 minutes until the solution is clear.
-
Concentration & Preparation: Carefully decant or filter the dried solution into a clean vial. If necessary, concentrate the sample under a gentle stream of nitrogen. Do not evaporate to complete dryness. Dilute the residue with DCM to a final concentration of approximately 10-50 µg/mL[9].
-
Internal Standard: Add a precise volume of the internal standard solution to the final sample before capping the vial for GC-MS analysis.
Protocol 2: GC-MS Instrumentation and Method Parameters
Rationale: The following parameters are optimized for the separation and detection of furan derivatives on a standard quadrupole GC-MS system. The non-polar column is ideal for these analytes, and the temperature program is designed to resolve both volatile starting materials and higher-boiling oligomeric products[5][6].
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform. |
| MS System | Agilent 5977 MSD or equivalent | Provides high sensitivity and library-searchable spectra. |
| Column | HP-5MS (or DB-5MS), 30 m x 0.25 mm, 0.25 µm | Industry-standard non-polar column offering excellent resolution for a wide range of semi-volatile compounds[5][6]. |
| Carrier Gas | Helium, Constant Flow | Inert carrier gas. Constant flow mode (1.2 mL/min) ensures stable retention times and optimal performance[10]. |
| Inlet | Split/Splitless | |
| Mode | Splitless | Maximizes sensitivity for trace reaction byproducts. Switch to split mode (e.g., 50:1) for highly concentrated samples to avoid detector saturation[10]. |
| Temperature | 250 °C | Ensures rapid and complete vaporization of analytes without thermal degradation[4]. |
| Oven Program | ||
| Initial Temp | 50 °C, hold 2 min | Allows for good peak shape of very volatile components. |
| Ramp 1 | 10 °C/min to 280 °C | A moderate ramp rate provides good separation of components with varying boiling points[10]. |
| Final Hold | Hold at 280 °C for 10 min | Ensures that higher-boiling oligomers elute from the column. |
| MS Parameters | ||
| Source Temp | 230 °C | Standard temperature for EI source stability. |
| Quad Temp | 150 °C | Standard temperature for quadrupole stability[10]. |
| Ionization Mode | Electron Ionization (EI) | 70 eV, standard for generating reproducible library-matchable spectra. |
| Acquisition | Full Scan | Scan m/z 40-550. A wide range captures the molecular ions of expected products and their fragment ions. |
Data Analysis and Interpretation
Identification of 2,2'-Methylenebisfuran
The primary identification is achieved by matching the acquired mass spectrum with a reference spectrum from the NIST database.
-
Molecular Ion (M⁺•): The molecular ion for C₉H₈O₂ is found at m/z 148 [11]. Its presence is a strong indicator of the compound.
-
Key Fragment Ions: The EI fragmentation pattern of 2,2'-methylenebisfuran is distinctive. The most common fragmentations involve cleavage at the methylene bridge and within the furan rings[8].
-
m/z 81: This intense peak corresponds to the stable furfuryl cation ([C₅H₅O]⁺), formed by cleavage of the C-C bond at the methylene bridge.
-
m/z 119: Loss of a formyl radical (•CHO) from the molecular ion.
-
m/z 91: Often corresponds to the tropylium cation ([C₇H₇]⁺), a common rearrangement fragment.
-
m/z 53: A fragment of the furfuryl cation.
-
Elucidating Reaction Product Structures
For unknown peaks, a combination of retention time data and spectral interpretation is required.
-
Homologous Series: Look for a series of peaks with similar fragmentation patterns but increasing molecular weights. For example, the addition of furfuryl alcohol units (-C₅H₄O-) would result in mass differences of 80 amu.
-
Expected Side Reactions: The reaction between furfuryl alcohol and formaldehyde can produce methylene ether linkages (-CH₂-O-CH₂-) which may be thermally unstable and rearrange in the GC inlet[2]. Be aware of potential artifacts.
-
Isomers: Compounds with identical mass spectra but different retention times are likely isomers. For example, 2,3'-methylenebisfuran or 3,3'-methylenebisfuran would have the same molecular weight but different chromatographic behavior.
Example Data Table
The following table illustrates how to report the findings from a hypothetical reaction mixture.
| RT (min) | Tentative Identification | MW | Key Mass Ions (m/z) | Confirmation Notes |
| 5.8 | Furfuryl Alcohol | 98 | 98, 81, 70, 53 | Matched NIST Library >95% |
| 10.2 | 2,2'-Methylenebisfuran | 148 | 148 , 119, 91, 81 | Matched NIST Library >98%[11] |
| 15.4 | Methylenebisfuran Isomer | 148 | 148, 119, 91, 81 | Same MW as MBF, different RT. |
| 18.1 | Trimer Species | 228 | 228, 147, 81 | MW = 148 (MBF) + 80 (C₅H₄O). |
Potential Reaction Pathways
Understanding the potential reactions is key to interpreting the chromatogram. The primary reaction forms MBF, but side reactions and further polymerization are common.
Caption: Simplified reaction pathways in MBF synthesis.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of 2,2'-methylenebisfuran and its complex reaction products. By following the detailed protocols for sample preparation and instrumental analysis, researchers can obtain high-quality, reproducible data. The provided insights into data interpretation, including the characteristic fragmentation of the target analyte and strategies for identifying unknown byproducts, empower users to confidently characterize their reaction mixtures. This methodology serves as a critical tool for advancing research in biomass-derived materials and sustainable chemistry.
References
- Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
-
University of Toronto. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantifying Biomass Composition by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Quantifying Biomass Composition by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
LookChem. (n.d.). Furan, 2,2'-methylenebis-. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrolysis-GC/MS analysis of biomass and the bio-oils produced from CO/H2O reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]
-
The Good Scents Company. (n.d.). bis(2-furyl) methane, 1197-40-6. Retrieved from [Link]
-
NIST. (n.d.). Furan, 2,2'-methylenebis-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Furan, 2,2'-methylenebis- (CAS 1197-40-6). Retrieved from [Link]
-
Wood and Fiber Science. (n.d.). Furfuryl alcohol emulsion resin as co-binders for urea-formaldehyde resins-bonded particleboard. Retrieved from [Link]
Sources
- 1. Furan, 2,2'-methylenebis-|lookchem [lookchem.com]
- 2. wfs.swst.org [wfs.swst.org]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. imreblank.ch [imreblank.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Quantifying Biomass Composition by Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Furan, 2,2'-methylenebis- [webbook.nist.gov]
Application Notes and Protocols for the Characterization of Polymers Derived from 2,2'-Methylenebisfuran
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Promise of Bio-Based Polymers from 2,2'-Methylenebisfuran
The imperative for sustainable and renewable materials has catalyzed significant research into bio-based polymers. Among the promising candidates, furan-based polymers, derived from biomass, offer a compelling alternative to their petroleum-based counterparts.[1][2] 2,2'-Methylenebisfuran, a molecule composed of two furan rings linked by a methylene bridge, represents a unique monomer for the synthesis of novel thermosetting polymers. These polymers, analogous to furan-formaldehyde resins, are anticipated to exhibit excellent thermal stability, chemical resistance, and mechanical strength, making them suitable for a wide range of applications, from advanced composites to specialized coatings in the pharmaceutical industry.[1][3]
This comprehensive guide provides detailed application notes and protocols for the systematic characterization of polymers derived from 2,2'-methylenebisfuran. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but also the scientific rationale behind each technique, ensuring a deep and functional understanding for researchers in the field.
Synthesis of Poly(2,2'-methylenebisfuran): A Proposed Pathway
While extensive literature on the polymerization of furfuryl alcohol and furfural exists, specific protocols for the homopolymerization of 2,2'-methylenebisfuran are not widely documented.[3][4] However, based on the established chemistry of furan resins, an acid-catalyzed polycondensation is the most logical and anticipated route.[3] This process would involve the electrophilic attack of a protonated furan ring on another, leading to the formation of new methylene bridges and a cross-linked network.
DOT Script for Proposed Synthesis Pathway
Caption: Proposed acid-catalyzed polymerization of 2,2'-methylenebisfuran.
Structural Characterization: Unveiling the Molecular Architecture
A thorough understanding of the polymer's structure is paramount. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the polymer's structure, including the extent of polymerization and the nature of the cross-links.[4][5]
-
Sample Preparation:
-
For the uncured resin, dissolve approximately 10-20 mg in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the resin's solubility.
-
For the cured polymer, analysis will be performed using solid-state NMR (ssNMR) due to its insolubility. Pack the finely ground polymer into a suitable rotor.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
For liquid-state NMR, acquire both ¹H and ¹³C spectra. Standard pulse programs (e.g., zg30 for ¹H, zgpg30 for ¹³C) are typically sufficient.
-
For solid-state NMR, use techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) to obtain high-resolution spectra of the cured polymer.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a longer relaxation delay may be necessary.
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons in different chemical environments.
-
Analyze the chemical shifts in both ¹H and ¹³C spectra to identify the different structural motifs in the polymer.
-
| Technique | Expected Chemical Shift (ppm) | Assignment and Interpretation |
| ¹H NMR (Liquid, Uncured Resin) | 7.3-7.5 | Protons on the furan ring adjacent to the oxygen atom. |
| 6.0-6.5 | Protons on the furan ring. | |
| ~4.0 | Methylene bridge protons between the furan rings of the monomer. | |
| New signals in the 3.5-4.5 ppm range | Formation of new methylene bridges during oligomerization. | |
| ¹³C NMR (Liquid, Uncured Resin) | 150-155 | Carbon atoms of the furan ring adjacent to the oxygen atom. |
| 105-115 | Other carbon atoms of the furan ring. | |
| ~28 | Methylene bridge carbon of the monomer. | |
| Broadened signals | Indication of polymerization and a distribution of molecular weights. | |
| ¹³C ssNMR (Cured Polymer) | Significant broadening of all peaks | Due to the rigid, cross-linked nature of the thermoset. |
| Appearance of new peaks around 30-40 ppm | Corresponding to the newly formed methylene cross-links. |
DOT Script for NMR Characterization Workflow
Caption: Workflow for NMR characterization of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a material. It is particularly useful for monitoring the curing process of the resin.
-
Sample Preparation:
-
For the uncured resin, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
For the cured polymer, a small piece of the solid can be pressed against the ATR crystal.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a diamond ATR accessory for ease of sampling and high-quality data.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in the polymer.
-
During curing, monitor the changes in the intensity of specific bands to follow the reaction progress.
-
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3100 | =C-H stretching | Furan ring C-H bonds. |
| ~2920, ~2850 | C-H stretching | Methylene bridge C-H bonds. |
| ~1600, ~1500 | C=C stretching | Furan ring double bonds. |
| ~1015 | C-O-C stretching | Furan ring ether linkage. |
| ~740 | =C-H out-of-plane bending | Characteristic of the furan ring. |
| Broad band ~3400 | O-H stretching | Presence of hydroxyl end-groups in the uncured resin or absorbed water. This band should decrease upon curing. |
Thermal Properties: Assessing Performance at Elevated Temperatures
The thermal stability and transitions of the polymer are critical for determining its processing conditions and end-use applications. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this evaluation.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cured polymer into a TGA pan (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature at which the polymer has completely decomposed (e.g., 800 °C).
-
-
Data Analysis:
-
The output is a thermogram showing the percentage of weight loss versus temperature.
-
The derivative of the TGA curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.
-
Determine the onset of decomposition (T_onset) and the temperature of 5% weight loss (T_d5) as indicators of thermal stability.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cured polymer into an aluminum DSC pan and seal it.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas.
-
-
Data Acquisition (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg to erase its previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from this scan is used to determine the Tg.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the baseline of the heat flow curve.
-
The Tg is typically determined as the midpoint of this transition.
-
| Property | Expected Value/Behavior | Significance |
| T_d5 (TGA) | > 300 °C | Furan resins are known for their good thermal stability.[3] A high decomposition temperature is indicative of a robust polymer network. |
| Char Yield (TGA) | High | The aromatic nature of the furan rings contributes to a high char yield at high temperatures. |
| Tg (DSC) | > 150 °C | The rigid furan rings and the cross-linked structure are expected to result in a high glass transition temperature, indicating good dimensional stability at elevated temperatures. |
DOT Script for Thermal Analysis Workflow
Caption: Workflow for thermal characterization of the polymer.
Mechanical Properties: Evaluating Material Performance
The mechanical properties of the cured polymer, such as its strength and stiffness, are crucial for its intended applications. Standard mechanical tests are performed on molded samples of the cured resin.
Protocol for Mechanical Testing
-
Sample Preparation:
-
Prepare standardized test specimens (e.g., dog-bone shaped for tensile testing, rectangular bars for flexural testing) by casting the resin into appropriate molds and curing it according to the established procedure.
-
-
Tensile Testing (ASTM D638):
-
Mount the dog-bone specimen in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to determine the tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Place the rectangular bar specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen until it fractures or reaches a specified deflection.
-
Calculate the flexural strength and flexural modulus from the load-deflection data.
-
| Property | Expected Characteristics | Rationale |
| Tensile Strength | High | The rigid, cross-linked network of furan resins typically results in high strength.[1] |
| Young's Modulus | High | The stiffness of the polymer is expected to be high due to the aromatic furan rings. |
| Elongation at Break | Low | As a thermoset, the polymer is expected to be brittle with limited elongation before failure. |
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. For instance, the degree of curing can be cross-verified by observing the disappearance of reactive functional groups in FTIR, the broadening of signals in NMR, and the stabilization of the glass transition temperature in DSC. Consistent and reproducible data across these techniques will provide a high degree of confidence in the characterization of the polymer.
Conclusion
Polymers derived from 2,2'-methylenebisfuran hold significant promise as sustainable, high-performance materials. A systematic and multi-faceted characterization approach, as detailed in these application notes and protocols, is essential for understanding their structure-property relationships and unlocking their full potential. By employing a combination of spectroscopic, thermal, and mechanical analyses, researchers can gain the in-depth knowledge required to advance the development and application of these novel bio-based polymers.
References
-
Understanding Furan Resin: Characteristics, Advantages, and Applications. (2023, July 9). Retrieved from [Link]
-
Furan resin. (2026, January 7). In Grokipedia. Retrieved from [Link]
-
Mechanical properties of cured furan resins with different types of oxygen provider. (n.d.). ResearchGate. Retrieved from [Link]
-
Furan resin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Furan resins as replacement of phenolic protective coatings. (n.d.). ScienceDirect. Retrieved from [Link]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. (2019, December 17). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Retrieved from [Link]
-
THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural Analysis of Lignin-Based Furan Resin. (2022, January 4). National Center for Biotechnology Information. Retrieved from [Link]
-
Kinetics studies and characterization of poly(furfuryl alcohol) for use as bio-based furan novolacs. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural Analysis of Lignin-Based Furan Resin. (n.d.). MDPI. Retrieved from [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
(PDF) Structural Analysis of Lignin-Based Furan Resin. (2025, October 17). ResearchGate. Retrieved from [Link]
-
Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. (n.d.). MDPI. Retrieved from [Link]
-
Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, characterisation and curing of furan resins. (2025, August 7). ResearchGate. Retrieved from [Link]
-
furfuryl alcohol emulsion resin as co-binders for urea-formaldehyde resins-bonded particleboard. (n.d.). Wood and Fiber Science. Retrieved from [Link]
- Phenol-formaldehyde-furfuryl alcohol resins. (n.d.). Google Patents.
-
Furan resin as potential substitute for phenol-formaldehyde resin in plywood manufacturing. (n.d.). BioResources. Retrieved from [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018, October 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
2-(2-Furfuryl)furan. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. (2016, March 15). PubMed. Retrieved from [Link]
- Method for preparing furan resin for cast iron by using wastewater and solid formaldehyde. (n.d.). Google Patents.
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Furan-based polyesters from renewable resources: Crystallization and thermal degradation behavior of poly(hexamethylene 2,5-furan-dicarboxylate). (2015, May 10). Research Explorer - The University of Manchester. Retrieved from [Link]
-
(PDF) Furan Functionalized Polyesters and Polyurethanes for Thermally Reversible Reactive Hotmelt Adhesives. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024, January 2). MDPI. Retrieved from [Link]
-
The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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- 1. Understanding Furan Resin: Characteristics, Advantages, and Applications - Liaoning Xinda Casting Technology Co.,Ltd. [xindacastingtech.com]
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- 3. Furan resin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural Analysis of Lignin-Based Furan Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Methylenebisfuran
Welcome to the technical support center for the synthesis of 2,2'-methylenebisfuran. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to enhance your success rate and product yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the acid-catalyzed synthesis of 2,2'-methylenebisfuran?
The synthesis of 2,2'-methylenebisfuran, also known as di-2-furylmethane, is typically achieved through the acid-catalyzed self-condensation of furfuryl alcohol or the reaction of furan with a formaldehyde source. The furan ring is electron-rich and susceptible to electrophilic substitution, but it is also notoriously sensitive to strong acids, which can lead to irreversible polymerization.[1]
The reaction proceeds via an electrophilic aromatic substitution mechanism:
-
Carbocation Formation: In the presence of an acid catalyst (H⁺), furfuryl alcohol is protonated at the hydroxyl group, which then leaves as a water molecule to form a resonance-stabilized furfuryl carbocation.
-
Electrophilic Attack: This carbocation is a potent electrophile that attacks the electron-rich C5 position of a second furan ring (from another furfuryl alcohol molecule).
-
Dimerization and Elimination: This attack forms a dimeric intermediate. The subsequent elimination of formaldehyde and a proton regenerates the aromaticity of the furan ring and yields the final product, 2,2'-methylenebisfuran.
Caption: Acid-catalyzed synthesis of 2,2'-methylenebisfuran.
Troubleshooting Guide: Maximizing Yield and Purity
Q2: My reaction mixture is turning into a black, insoluble polymer ("humin"). How can I prevent this and rescue my yield?
This is the most common failure mode. The formation of black, resinous solids, often called "humins," is due to the acid-catalyzed polymerization of furan derivatives. The same carbocation intermediate that leads to your desired product can also initiate uncontrolled polymerization, especially under harsh conditions.
Causality: Strong acids, high catalyst loading, and elevated temperatures dramatically accelerate polymerization pathways, which compete directly with the desired dimerization.
Troubleshooting Steps:
-
Switch to Milder Catalysts: Strong mineral acids like H₂SO₄ or HCl are often too aggressive.[2] Milder solid acid catalysts provide localized acidity and can be easily filtered out post-reaction, preventing further degradation during workup.
-
Strict Temperature Control: The reaction can be exothermic. Overheating is a primary driver of polymerization.
-
Actionable Advice: Begin the reaction at a low temperature (e.g., 0-5 °C) and allow it to warm slowly to a moderate temperature (e.g., 40-60 °C). Use an ice bath to manage any exotherms, especially during initial reagent mixing.
-
-
Minimize Reaction Time: Do not let the reaction run indefinitely. Prolonged exposure to acidic conditions, even mild ones, will degrade the product.
-
Actionable Advice: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Work up the reaction as soon as the starting material is consumed or when the product concentration peaks.[5]
-
-
Prompt Neutralization: Immediately neutralize the acid catalyst upon completion of the reaction.
-
Actionable Advice: During the workup, quench the reaction mixture by pouring it into a cold, mild base solution like saturated sodium bicarbonate. This step is critical to halt any ongoing degradation before extraction and purification.
-
Caption: Troubleshooting workflow for low-yield synthesis.
Q3: The reaction is slow or gives low conversion. What factors should I investigate?
Low conversion, in the absence of significant polymerization, typically points to issues with catalyst activity, reaction equilibrium, or suboptimal conditions.
Causality: The reaction is an equilibrium process. The presence of water, a byproduct, can inhibit the forward reaction. Catalyst deactivation or insufficient catalytic activity will also lead to a stalled reaction.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If using a solid acid catalyst, it may need activation (e.g., drying in an oven).
-
Solvent Choice: The solvent plays a crucial role beyond just dissolving reagents.[6] A non-polar, aprotic solvent is often preferred. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent green alternative to THF and can promote certain reaction sequences.[7][8] Running the reaction neat (without solvent) is also a possibility but requires very careful temperature control.
-
Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials.
-
Actionable Advice: If feasible for your setup, using a Dean-Stark apparatus can effectively remove water as it forms, driving the reaction to completion.[5] Alternatively, ensure all reagents and glassware are thoroughly dried before starting.
-
-
Reagent Stoichiometry: If you are reacting furan with a formaldehyde source (rather than self-condensing furfuryl alcohol), ensure the molar ratios are optimized. An excess of the furan component can sometimes help maximize the conversion of the formaldehyde source.
| Parameter | Recommendation | Rationale |
| Catalyst | Solid acids (Amberlyst® 15, H-USY Zeolite) | Milder than mineral acids, reduces polymerization, simplifies workup.[3][4] |
| Temperature | 0°C initially, then slowly warm to 40-60°C | Controls initial exotherm and minimizes side reactions. |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) or neat | 2-MeTHF is a green, effective solvent.[8] Neat conditions can work but require precise temperature control. |
| Monitoring | TLC or GC-MS | Prevents running the reaction too long, which degrades the product.[5] |
| Workup | Quench with cold NaHCO₃ solution | Immediately neutralizes the acid catalyst to prevent product degradation.[1] |
Q4: I am struggling with the purification of 2,2'-methylenebisfuran. What are the best practices?
Purification can be challenging due to the presence of residual starting material, oligomeric side products, and the product's own sensitivity.
Causality: The product has a relatively high boiling point and can be sensitive to thermal stress during distillation. Oligomers formed as byproducts can be difficult to separate via chromatography as they may have similar polarities.
Recommended Purification Protocol:
-
Initial Workup: After quenching the reaction with a mild base, perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature remains low to avoid thermal degradation.
-
Primary Purification (Column Chromatography): Flash column chromatography on silica gel is the most effective method for removing polar impurities and oligomers.
-
Eluent System: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexanes to 95:5 hexanes:ethyl acetate.
-
Monitoring: Collect fractions and monitor them by TLC to isolate the pure product.
-
-
Final Purification (Distillation or Recrystallization):
-
Vacuum Distillation: If high purity is required, the product can be distilled under high vacuum. However, this carries a risk of thermal decomposition. Use the lowest possible temperature and pressure.
-
Recrystallization: 2,2'-methylenebisfuran is a solid at room temperature (Melting Point: ~73°C).[9][10] Recrystallization from a suitable solvent like ligroin or hexanes can be a highly effective final purification step to obtain crystalline material.[9][10]
-
Experimental Protocol: Optimized Synthesis Using a Solid Acid Catalyst
This protocol is designed to minimize polymerization and simplify workup.
Materials:
-
Furfuryl alcohol (freshly distilled)
-
Amberlyst® 15 (or similar acidic resin), washed and dried
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add furfuryl alcohol (e.g., 0.1 mol).
-
Solvent & Catalyst: Add anhydrous 2-MeTHF (100 mL). Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: While stirring, add the dried Amberlyst® 15 catalyst (e.g., 10% by weight relative to furfuryl alcohol).
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it slowly warm to room temperature. Gently heat the mixture to 40-50°C and monitor the reaction progress every hour by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the flask back to room temperature. Filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of 2-MeTHF.
-
Workup: Transfer the filtrate to a separatory funnel and carefully wash it with cold saturated NaHCO₃ solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield pure 2,2'-methylenebisfuran.
References
-
Furan, 2,2'-methylenebis - LookChem. [Link]
-
Iqbal, S. et al. (2015). Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst. Catalysis Communications, 60, 60-64. [Link]
-
Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst - ORCA - Cardiff University. [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 13(5), 856. [Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural - ResearchGate. [Link]
- Burnette, L. W., et al. (1948). Production of 2-Methylfuran by Vapor-Phase Hydrogenation of Furfural. Industrial & Engineering Chemistry, 40(3), 502-505.
-
Furan, 2,2'-methylenebis- - NIST WebBook. [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels (2023). MDPI. [Link]
-
Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. RSC Advances, 5(53), 42429-42437. [Link]
-
2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC - NIH. [Link]
-
Replacement of formaldehyde as crosslinker with HMF as alternative... - ResearchGate. [Link]
-
Solvent Dictated Organic Transformations - PubMed. [Link]
-
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. [Link]
-
2-(2-Furfuryl)furan - PubChem. [Link]
-
Furan synthesis - Organic Chemistry Portal. [Link]
-
bis(2-furyl) methane, 1197-40-6 - The Good Scents Company. [Link]
-
Furan resin as potential substitute for phenol-formaldehyde resin in plywood manufacturing. BioResources, 14(2). [Link]
-
Sarika, P. R., et al. (2020). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. Polymers, 12(10), 2237. [Link]
-
Advanced Room-Temperature Synthesis of 2,5-Bis(hydroxymethyl)furan—A Monomer for Biopolymers—from 5-Hydroxymethylfurfural - ResearchGate. [Link]
-
Furan resin as potential substitute for phenol-formaldehyde resin in plywood manufacturing - Semantic Scholar. [Link]
-
Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins - PubMed. [Link]
-
Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan - FUR4Sustain. [Link]
-
METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - European Patent Office. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Furan, 2,2'-methylenebis-|lookchem [lookchem.com]
- 10. 2,2-methylenebisfuran | 1197-40-6 [chemicalbook.com]
side reactions in the synthesis of 2,2'-methylenebisfuran and their prevention
Welcome to the Technical Support Center for the synthesis of 2,2'-methylenebisfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this synthetic procedure. Our goal is to help you navigate the common challenges and prevent unwanted side reactions to achieve a successful synthesis of your target compound.
Introduction to the Synthesis
The synthesis of 2,2'-methylenebisfuran is typically achieved through the acid-catalyzed electrophilic substitution reaction of furan with formaldehyde. While seemingly straightforward, the high reactivity of the furan ring makes it susceptible to a variety of side reactions, most notably polymerization and the formation of higher-order oligomers. Careful control of reaction conditions is paramount to obtaining a high yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of 2,2'-methylenebisfuran?
A1: The reaction proceeds via an acid-catalyzed electrophilic aromatic substitution. The acid catalyst protonates formaldehyde, increasing its electrophilicity. A molecule of furan then acts as a nucleophile, attacking the protonated formaldehyde to form a furfuryl alcohol intermediate. This intermediate is then protonated and loses water to form a resonance-stabilized carbocation, which is then attacked by a second molecule of furan to yield the final product, 2,2'-methylenebisfuran.
Q2: My reaction mixture has turned into a dark, viscous, or solid mass. What is happening?
A2: The formation of a dark, insoluble material is a common issue and is indicative of polymerization. Furan and its derivatives are sensitive to strongly acidic conditions, which can lead to the formation of polymeric byproducts, often referred to as humins or resins.[1]
Q3: Besides polymerization, what are the other common side products?
A3: Other potential side products include higher-order oligomers where more than two furan units are linked by methylene bridges. Additionally, under harsh acidic conditions, ring-opening of the furan nucleus can occur.[2]
Q4: How can I prevent or minimize the formation of polymeric byproducts?
A4: To mitigate polymerization, consider the following strategies:
-
Use Milder Catalysts: Instead of strong mineral acids like sulfuric acid, opt for solid acid catalysts such as zeolites or acidic ion-exchange resins.[1]
-
Strict Temperature Control: The reaction can be exothermic. Maintaining a low and controlled temperature is crucial to suppress polymerization.[1]
-
Prompt Neutralization: It is important to neutralize the acid catalyst promptly after the reaction has reached completion during the workup procedure.[1]
Q5: What is the ideal molar ratio of furan to formaldehyde?
A5: A molar excess of furan is generally recommended to favor the formation of the desired 2,2'-methylenebisfuran and to minimize the formation of higher oligomers. A common starting point is a 2:1 or slightly higher molar ratio of furan to formaldehyde.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Yield of 2,2'-Methylenebisfuran | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of starting materials.- Increase the reaction time or slightly elevate the temperature, while carefully monitoring for any signs of polymerization.- Ensure your acid catalyst is active and has not been deactivated. |
| Hydrolysis of the product during workup. | - Ensure all workup steps are performed under anhydrous or near-anhydrous conditions until the acid catalyst is neutralized.- Use a saturated sodium bicarbonate or carbonate solution for neutralization. | |
| Reaction Mixture is Dark and Viscous (Polymer Formation) | Harsh acidic conditions. | - Switch to a milder, solid acid catalyst like an acidic resin.- Reduce the catalyst loading to the minimum effective amount. |
| High reaction temperature. | - Maintain a low and consistent reaction temperature using an ice bath or a cooling system.- Add the acid catalyst slowly and portion-wise to control any exotherm. | |
| Presence of Higher-Order Oligomers in the Product | Incorrect stoichiometry. | - Use a sufficient excess of furan to drive the reaction towards the desired 2:1 adduct.- Consider a slow, controlled addition of formaldehyde to the furan and catalyst mixture. |
| Prolonged reaction time. | - Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reactions. | |
| Difficulty in Product Purification | Co-elution of product and impurities. | - For column chromatography, use a shallow gradient of a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) to achieve better separation.- Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Thermal decomposition during distillation. | - If the product is purified by distillation, perform it under high vacuum to lower the boiling point and minimize thermal stress on the compound. |
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Methylenebisfuran using a Solid Acid Catalyst
Materials:
-
Furan
-
Paraformaldehyde
-
Acidic ion-exchange resin (e.g., Amberlyst 15)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add furan (2.0 eq) and anhydrous DCM.
-
Addition of Reagents: Add the acidic ion-exchange resin (e.g., 10 wt% relative to furan) to the solution, followed by the portion-wise addition of paraformaldehyde (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC until the formaldehyde is consumed.
-
Catalyst Removal: Once the reaction is complete, filter the reaction mixture to remove the solid acid catalyst.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the solution with saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the DCM under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2'-methylenebisfuran.
Visualizations
Reaction Mechanism
Caption: The acid-catalyzed synthesis of 2,2'-methylenebisfuran.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
Sources
Technical Support Center: Polymerization of 2,2'-Methylenebisfuran (MBF)
Welcome to the technical support center for the polymerization of 2,2'-methylenebisfuran (MBF). As a bio-derived monomer featuring two furan rings linked by a methylene bridge, MBF presents unique opportunities for creating novel polymers. However, its reactivity also introduces specific challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering troubleshooting solutions and in-depth FAQs to ensure successful experimentation.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during MBF polymerization in a direct question-and-answer format.
Q1: My polymerization reaction yields only low molecular weight oligomers. What are the likely causes and how can I increase the polymer chain length?
A1: Achieving a high degree of polymerization with furan-based monomers is a frequent challenge.[1] The issue often stems from several factors related to reaction control and purity.
Probable Causes & Solutions:
-
Monomer Impurities: Trace impurities in 2,2'-methylenebisfuran can act as chain-terminating agents. Furfural, a common precursor, can be an impurity and interfere with the desired reaction pathway.
-
Solution: Purify the MBF monomer immediately before use, preferably by vacuum distillation. Ensure the purity is confirmed by NMR spectroscopy or GC-MS.[2]
-
-
Suboptimal Catalyst Choice or Concentration: The type and amount of acid catalyst are critical. Strong acids can initiate polymerization too rapidly, leading to side reactions that terminate chain growth, while too little catalyst will result in an incomplete reaction.[3]
-
Solution: Screen a variety of Lewis and Brønsted acids. Start with weaker acids at moderate temperatures before moving to stronger catalysts. Perform a concentration optimization study to find the ideal catalyst loading for your system.
-
-
Thermal Instability: Furan-based monomers like 2,5-bis(hydroxymethyl)furan (BHMF) can exhibit thermal instability, and MBF may face similar issues.[2][4] Decomposition at elevated temperatures can halt polymerization.
-
Solution: Conduct the polymerization at the lowest effective temperature. Consider solution polymerization at lower temperatures over bulk polymerization, which often requires more heat.[4]
-
-
Presence of Water: Water can participate in side reactions, particularly the opening of the furan ring, which alters the monomer structure and prevents effective polymerization.[3][5]
-
Solution: Use anhydrous solvents and dry glassware. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
| Parameter | Recommendation | Causality |
| Monomer Purity | >99%, confirmed by NMR/GC-MS | Prevents premature chain termination by impurities.[2] |
| Catalyst Type | Screen weak Brønsted/Lewis acids (e.g., p-TsOH, Amberlyst) | Milder conditions reduce side reactions and degradation.[3] |
| Temperature | Start at low-to-moderate temperatures (e.g., 60-80 °C) | Minimizes thermal degradation of the monomer and polymer.[4] |
| Atmosphere | Inert (N₂ or Ar), anhydrous conditions | Prevents water-induced side reactions like furan ring opening.[5] |
Q2: My reaction mixture gelled prematurely, resulting in an insoluble, cross-linked polymer. Why did this happen and how can it be prevented?
A2: Premature gelation is a classic sign of uncontrolled cross-linking. The furan rings in the MBF monomer and the resulting polymer backbone are highly susceptible to side reactions that form network structures.
Primary Cause: Diels-Alder Cycloaddition
The furan ring can act as a diene in Diels-Alder (DA) reactions. At elevated temperatures, furan moieties on different polymer chains can react with each other, creating irreversible cross-links.[2][6] This is a common pathway for thermosetting in furan-based resins.
Mitigation Strategies:
-
Temperature Control: The Diels-Alder reaction is thermally activated. Lowering the reaction temperature can significantly reduce the rate of cross-linking relative to the desired linear polymerization.
-
Concentration Management: Conduct the polymerization in a solution to keep the polymer chains separated. High monomer/polymer concentrations increase the probability of intermolecular reactions leading to cross-linking.
-
Inhibitors: While more common for radical-based side reactions, the addition of a radical scavenger like hydroquinone can sometimes help suppress unwanted pathways, especially if oxidative processes contribute to cross-linking.[7]
Below is a diagram illustrating the competition between the desired linear polymerization and the undesired Diels-Alder cross-linking side reaction.
Caption: Competing reaction pathways in MBF polymerization.
Q3: The final polymer is very dark and brittle. What causes this and how can I improve the material properties?
A3: Discoloration and brittleness are typically linked to degradation and excessive cross-linking.
Probable Causes & Solutions:
-
Polymer Degradation: Residual acid catalyst can cause degradation of the polymer backbone during workup or subsequent thermal processing. The furan ring is susceptible to opening under acidic conditions, leading to the formation of carbonyl groups that contribute to color.[3][5]
-
Solution: After polymerization, the catalyst must be thoroughly neutralized and removed. This can be done by washing the polymer solution with a mild base (e.g., sodium bicarbonate solution) followed by pure water, or by passing it through a column of neutral alumina.
-
-
High Cross-linking Density: As discussed in Q2, extensive Diels-Alder reactions can lead to a highly cross-linked, rigid, and therefore brittle material.[2]
-
Solution: In addition to temperature and concentration control, consider copolymerization. Introducing a flexible aliphatic diol or diacid into the polymer backbone can increase chain mobility and reduce brittleness.
-
-
Oxidation: Furanic polymers can be susceptible to oxidation, especially at high temperatures, which leads to the formation of chromophores (color-causing groups).
-
Solution: Handle the polymer under an inert atmosphere whenever possible, especially during high-temperature processing steps like melt-pressing or extrusion. The addition of antioxidants may also be beneficial.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary polymerization mechanisms for 2,2'-methylenebisfuran?
The most common mechanism for polymerizing MBF is through acid-catalyzed polycondensation, analogous to the polymerization of furfuryl alcohol.[8] The reaction proceeds via electrophilic substitution on the electron-rich furan ring. A protonated furan ring on one monomer or polymer chain end attacks an activated C5 position of another furan ring, eliminating water and forming a new methylene bridge (in addition to the one already in the monomer). This process results in a complex, branched polymer structure.
Q2: Which analytical techniques are crucial for characterizing poly(MBF)?
A multi-technique approach is essential to understand the structure and properties of the resulting polymer.[8]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the polymer structure, identifying end groups, and detecting side products from reactions like ring opening (carbonyl signals around 170-210 ppm).[8]
-
Gel Permeation Chromatography (GPC/SEC): Used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the soluble portion of the polymer.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for monitoring the polymerization process by observing the disappearance of monomer-specific peaks and the appearance of polymer peaks. It can also help identify carbonyl groups from ring-opening side reactions.[8]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) assesses the thermal stability and degradation profile of the polymer.[4]
Q3: Can the furan rings in the poly(MBF) backbone be used for post-polymerization modification?
Yes. One of the most attractive features of furan-based polymers is the ability to use the furan ring as a reactive handle for post-polymerization modification. The furan moiety can readily participate in reversible Diels-Alder "click" reactions with various dienophiles, such as maleimides.[6] This allows for the introduction of new functional groups, the grafting of side chains, or the creation of self-healing and recyclable cross-linked networks.[6]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Solution Polymerization of MBF
This protocol outlines a starting point for the polymerization. Optimization of catalyst, temperature, and time will be necessary.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Monomer & Solvent: In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add freshly distilled 2,2'-methylenebisfuran (1.0 eq). Add anhydrous solvent (e.g., toluene, dioxane) to achieve the desired concentration (e.g., 1 M).
-
Catalyst Addition: Begin stirring the solution under a positive pressure of nitrogen. Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.0 mol%) to the flask.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80 °C) using an oil bath. Monitor the reaction progress by periodically taking small aliquots and analyzing them by GPC or FTIR.
-
Quenching & Purification: Once the desired molecular weight or conversion is reached, cool the mixture to room temperature. Dilute with additional solvent (e.g., THF) and neutralize the catalyst by washing the solution with a saturated aqueous solution of NaHCO₃, followed by deionized water.
-
Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure. Precipitate the polymer by adding the concentrated solution dropwise into a non-solvent (e.g., cold methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.
Workflow for Reproducible Polymerization
Caption: Standard workflow for consistent MBF polymerization.
Section 4: References
-
National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. [Link]
-
Gandini, A. (2013). Materials from renewable resources based on furan monomers and furan chemistry: work in progress. Green Chemistry, 15(7), 1665-1683. [Link]
-
Li, G., et al. (2017). Highly cis-1,4 Selective Living Polymerization of Unmasked Polar 2-(2-Methylidenebut-3-enyl)Furan and Diels-Alder Addition. Macromolecular Rapid Communications, 38(17), 1700227. [Link]
-
Ji, X., et al. (2023). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Advances, 13(41), 28945-28952. [Link]
-
Gamage, H. E., & Tesso, T. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Polymers, 15(5), 1144. [Link]
-
Ji, X., et al. (2023). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Publishing. [Link]
-
Otsuka, H., et al. (2023). Fast and Selective Main-Chain Scission of Vinyl Polymers using the Domino Reaction in the Alternating Sequence for Transesterification. ChemRxiv. [Link]
-
Lestari, S., et al. (2019). Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy. Bulletin of Chemical Reaction Engineering & Catalysis, 14(3), 529-537. [Link]
-
Gamage, H. E., & Tesso, T. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. ResearchGate. [Link]
-
Li, X. G., et al. (2006). Optimization of polymerization conditions of furan with aniline for variable conducting polymers. Journal of Combinatorial Chemistry, 8(5), 670-678. [Link]
-
NIST. (n.d.). Furan, 2,2'-methylenebis-. NIST WebBook. [Link]
-
Roso, D. D., et al. (2020). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Polymers, 12(11), 2548. [Link]
-
van der Klis, F., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ChemSusChem, 16(5), e202201740. [Link]
-
Guigo, N., et al. (2017). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 9(12), 463. [Link]
-
PubChem. (n.d.). 2-(2-Furfuryl)furan. [Link]
-
Khan, A. S., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 9, 779998. [Link]
-
Claessens, S., et al. (2018). N-heterocyclic Carbene Catalysed Polymerisation of 2,5-Diformylfuran. Lirias. [Link]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Exotherm Control in 2,2'-Methylenebisfuran Polymerization
Welcome to the technical support center for the polymerization of 2,2'-methylenebisfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for managing the significant exotherm associated with this reaction. Our focus is on ensuring reaction control, product quality, and experimental safety.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal behavior of 2,2'-methylenebisfuran polymerization.
Q1: Why is the acid-catalyzed polymerization of 2,2'-methylenebisfuran so highly exothermic?
The polymerization of 2,2'-methylenebisfuran is typically a cationic chain-reaction polymerization.[1][2] The high exotherm is rooted in both thermodynamic and kinetic factors:
-
Thermodynamic Driving Force: The reaction involves the opening of the furan ring system and the conversion of relatively less stable π-bonds within the monomer to more stable σ-bonds in the resulting polymer backbone. This conversion releases a significant amount of energy as heat (a highly negative enthalpy of polymerization, ΔH). For polymerization to be thermodynamically favorable, the Gibbs free energy (ΔG = ΔH - TΔS) must be negative. The large negative ΔH strongly favors the reaction.[3]
-
Reaction Mechanism: The process is initiated by an acid catalyst that protonates the furan ring, creating a reactive cationic species (an oxonium ion).[4] This cation rapidly attacks another monomer unit, propagating the polymer chain. Each addition step is energetically favorable and contributes to the overall heat output.
Q2: What are the primary risks associated with an uncontrolled exotherm?
Failure to manage the heat generated during polymerization can lead to several critical issues:
-
Thermal Runaway: The heat generated by the reaction increases the reaction rate, which in turn generates even more heat. This feedback loop can lead to a thermal runaway, where the temperature rises uncontrollably.[5] This can cause the solvent to boil, leading to dangerous pressure buildup in a sealed reactor and the potential for fires or explosions.[5]
-
Polymer Degradation: Furan rings are sensitive to high temperatures and strong acidic conditions.[6][7][8] An uncontrolled exotherm can cause the polymer to degrade, resulting in severe discoloration (yellowing to black), charring, and a loss of desired structural integrity.[6]
-
Reduced Molecular Weight and Side Reactions: High temperatures can increase the rate of chain termination and transfer reactions relative to propagation. This often results in a polymer with a lower average molecular weight and a broader molecular weight distribution.[5] It can also promote unwanted side reactions, such as ring-opening or crosslinking, which compromise the final material's properties.[9]
Q3: How does the choice of catalyst impact the exotherm?
The catalyst is the primary lever for controlling the reaction kinetics and, therefore, the rate of heat generation.
-
Strong Acids: Strong Brønsted acids (e.g., sulfuric acid, sulfonic acids) or Lewis acids (e.g., AlCl₃) are highly efficient initiators.[8][9] They generate a high concentration of active cationic centers very quickly, leading to an extremely rapid, almost instantaneous polymerization with a correspondingly intense exotherm that is very difficult to control.[9]
-
Mild Acids: Milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or solid acid catalysts offer a much more controlled initiation rate.[8][10] By generating active centers more slowly, they temper the polymerization rate, making the exotherm more manageable and allowing heat to be dissipated effectively by the cooling system.
Troubleshooting Guide for Exotherm Control
This guide provides solutions to common problems encountered during the polymerization of 2,2'-methylenebisfuran.
| Problem / Observation | Potential Cause(s) | Recommended Actions & Solutions |
| Immediate, violent temperature spike (>50°C) upon catalyst addition. | 1. Catalyst is too active for the reaction conditions. 2. High initial monomer concentration (bulk or highly concentrated polymerization). 3. Inadequate pre-cooling of the reactor. | 1. Catalyst Selection: Switch to a milder Lewis acid (e.g., BF₃·OEt₂). Reduce catalyst loading. 2. Dilution: Increase the solvent-to-monomer ratio to improve the heat capacity of the system. 3. Process Control: Adopt a semi-batch approach. Add the monomer slowly to the cooled catalyst/solvent mixture. Do not add the catalyst to the bulk monomer. 4. Thermal Management: Ensure the reactor is thoroughly pre-cooled (e.g., to -78°C with a dry ice/acetone bath) before any reagents are added.[1] |
| Polymer product is dark brown or black and brittle. | 1. Thermal Degradation: The internal reaction temperature significantly exceeded the thermal stability limit of the furan polymer, causing decomposition.[6] 2. Localized Hot Spots: Poor mixing is failing to dissipate heat, creating regions of extreme temperature even if the external bath temperature is low. | 1. Implement Stricter Temperature Controls: Use the strategies from the point above (milder catalyst, slower addition, lower temperature). 2. Improve Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar for more viscous solutions to ensure homogenous temperature distribution. 3. Quenching: Once the desired conversion is reached, promptly quench the reaction by adding a cooled basic solution (e.g., triethylamine or methanolic ammonia) to neutralize the acid catalyst and prevent further degradation during workup. |
| Inconsistent results; variable molecular weight and yield. | 1. Poor control over monomer addition rate. 2. Fluctuations in reactor temperature. 3. Impurities in Monomer or Solvent: Water is a known chain transfer agent in cationic polymerizations and can affect the results.[4] | 1. Precise Addition: Use a syringe pump for the controlled, continuous addition of the monomer. This provides superior control over instantaneous monomer concentration compared to manual dropwise addition. 2. Stable Cooling: Use a cryostat or a well-maintained cooling bath to ensure the external temperature does not fluctuate. 3. Reagent Purity: Ensure all reagents and solvents are rigorously dried and purified before use. |
Table 1: Recommended Starting Parameters for Controlled Polymerization
| Parameter | Recommendation | Rationale |
| Initial Temperature | -78°C to -20°C | Significantly slows the intrinsic reaction rate, allowing heat to be removed as it is generated. Cationic polymerizations are often fast even at very low temperatures.[1] |
| Catalyst | Boron trifluoride diethyl etherate (BF₃·OEt₂) | A mild Lewis acid that provides a controlled initiation rate, preventing a violent initial exotherm.[8] |
| Monomer Addition | Semi-batch via Syringe Pump | Maintains a low, steady-state concentration of monomer, making the rate of heat generation manageable. |
| Solvent | Anhydrous Dichloromethane (DCM) or Toluene | Solvents with low freezing points that are inert to the reaction conditions and help dissipate heat. |
| Stirring | High-torque overhead mechanical stirrer | Ensures efficient heat transfer from the reaction mixture to the cooling bath, preventing localized hot spots. |
Experimental Protocols & Visualizations
Protocol: Controlled Semi-Batch Polymerization of 2,2'-Methylenebisfuran
This protocol outlines a method for achieving controlled polymerization by managing the reaction exotherm.
Materials:
-
2,2'-Methylenebisfuran (purified, anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (for quenching)
-
Methanol (for precipitation)
Procedure:
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with an overhead mechanical stirrer, a nitrogen inlet, and a septum.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Solvent & Cooling: Add anhydrous DCM to the flask and cool the reactor to -78°C using a dry ice/acetone bath.
-
Catalyst Addition: Once the solvent is at temperature, slowly add the BF₃·OEt₂ catalyst via syringe. Allow the solution to stir for 5 minutes to thermally equilibrate.
-
Monomer Feed: Prepare a solution of 2,2'-methylenebisfuran in anhydrous DCM. Using a syringe pump, add the monomer solution to the stirred, cooled catalyst solution at a slow, constant rate (e.g., 0.5 mL/min).
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a low-temperature thermocouple. The goal is to maintain a stable internal temperature. If the temperature begins to rise rapidly, immediately stop the monomer feed.
-
Reaction Progression: After the monomer addition is complete, allow the reaction to stir at the low temperature for a predetermined time (e.g., 2 hours) to ensure complete conversion.
-
Quenching: Quench the reaction by slowly adding a small amount of triethylamine to the cold reaction mixture to neutralize the catalyst.
-
Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of cold, stirring methanol.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at a low temperature (e.g., 40°C) to a constant weight.
Visualization 1: Cationic Polymerization and Exotherm Generation
Caption: Decision tree for troubleshooting uncontrolled polymerization exotherms.
Visualization 3: Experimental Setup for Controlled Polymerization
Caption: Schematic of a reactor designed for safe, controlled exothermic polymerization.
References
-
BenchChem. (2025). overcoming stability issues of furan-containing polymers. 6
-
BenchChem. (2025). troubleshooting guide for the synthesis of furan-based polymers. 9
-
BenchChem. (2025). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. 7
-
MDPI. (n.d.). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. 11
-
BenchChem. (2025). managing instability of furan rings during functionalization. 8
-
BenchChem. (n.d.). Troubleshooting common issues in furan ring synthesis. 10
-
MDPI. (n.d.). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. 12
-
MDPI. (n.d.). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. 13
-
ResearchGate. (2025). Preparation and properties of furan-based liquid crystal polymer. 14
-
Chemistry For Everyone. (2025). Why Is Heat Control Critical In Exothermic Polymerization?. 5
-
NPTEL. (2018). Chapter Two Polymerization Mechanisms. 1
-
Scribd. (n.d.). Thermodynamics of Polymerization. 3
-
ResearchGate. (2025). The behaviour of furan derivatives in polymerization reactions. 15
-
NIST. (n.d.). Furan, 2,2'-methylenebis-. 16
-
CoLab. (n.d.). Coexistence of Activated Monomer and Active Chain End Mechanisms in Cationic Copolymerization of Tetrahydrofuran with Ethylene Oxide. 17
-
Semantic Scholar. (1992). FURAN CHEMISTRY AND IONIC POLYMERIZATION. MECHANISMS AND STRUCTURES. 2
-
ChemRxiv. (n.d.). Tandem Diels-Alder reaction overrules entropy: the gate to a thermally stable, yet thermally recyclable furan-based polymers. 18
-
Fiveable. (n.d.). Polymer Thermodynamics & Kinetics. 19
-
ResearchGate. (2025). The mechanism of polymerization of tetrahydrofuran. 4
-
Fiveable. (n.d.). Polymerization kinetics. 20
-
ResearchGate. (2019). (PDF) Polymerization Kinetics. 21
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Technical Support Center: Stabilizing Polymers Derived from 2,2'-Methylenebisfuran
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with polymers synthesized from 2,2'-methylenebisfuran. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and prevent the common issue of polymer discoloration. Discoloration, typically presenting as yellowing or browning, is a critical indicator of polymer degradation, which can compromise the material's performance and stability.
This resource is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter during your experiments.
Part 1: Understanding the Root Causes of Discoloration
This first section delves into the fundamental mechanisms responsible for the discoloration of furan-based polymers. A clear understanding of these pathways is essential for developing effective preventative strategies.
FAQ: Why are my 2,2'-methylenebisfuran polymers turning yellow or brown upon synthesis or storage?
The discoloration of your polymer is a macroscopic sign of molecular-level changes. For furan-based polymers, this degradation is primarily driven by three interconnected mechanisms: oxidation, thermal stress, and UV radiation. These factors generate chromophores—molecular structures that absorb visible light and thus appear colored.[1]
-
Oxidative Degradation : The furan ring is electron-rich, making it susceptible to oxidation.[2] Exposure to atmospheric oxygen, especially when catalyzed by heat, light, or residual metal catalysts, can initiate a free-radical chain reaction.[3] This process can lead to the irreversible cleavage of the furan ring, forming highly polar, colored byproducts like carbonyls and dicarbonyls.[1][4][5] These byproducts can form insoluble gums, further compromising the material's integrity.[4]
-
Thermal Degradation : High temperatures during polymerization or processing can cause chain scission and rearrangements within the polymer backbone.[1] For furan-containing polymers, excessive heat, particularly in the presence of acidic catalysts, can directly degrade the furan ring.[6] This degradation can lead to the formation of extended conjugated systems (sequences of alternating single and double bonds). Once these systems reach a critical length, they begin to absorb visible light, resulting in a yellow or brown appearance.[1] Furan-based monomers can have limited thermal stability, with degradation sometimes induced at temperatures as low as 120-130°C.[7]
-
UV Degradation : Although furanic polymers possess some inherent UV-shielding properties, prolonged exposure to UV radiation can provide the energy needed to break chemical bonds in the polymer backbone.[8][9][10][11] This photodegradation generates free radicals, which then participate in oxidative reactions, leading to discoloration, brittleness, and a loss of mechanical integrity.[12]
The interplay of these factors is often synergistic. For instance, heat can accelerate the rate of oxidation, while UV exposure can create the initial free radicals that kickstart the oxidative degradation cycle.
Part 2: Troubleshooting and Prevention Strategies
This section provides actionable solutions to common problems encountered during the synthesis and handling of polymers from 2,2'-methylenebisfuran.
FAQ: My monomer source may be impure. How can I purify furan-based precursors to prevent color incorporation?
Using a high-purity monomer is the most critical first step in preventing discoloration. Impurities, such as partially oxidized species or byproducts from the monomer synthesis, can act as initiation points for degradation or be colored themselves.[13] While protocols for 2,2'-methylenebisfuran are not widely published, standard organic chemistry purification techniques, such as those used for the analogous 2,5-furandicarboxylic acid (FDCA), are highly effective.[13]
Recommended Purification Protocol: Recrystallization
This technique is effective for removing a wide range of impurities by leveraging differences in solubility at different temperatures.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which the 2,2'-methylenebisfuran monomer is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for furanic compounds include water, ethanol, or mixed solvent systems. Perform small-scale solubility tests to determine the optimal solvent.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude monomer to a minimal amount of the selected solvent. Heat the mixture with stirring until the monomer is completely dissolved.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Purity Confirmation: Confirm the purity of the monomer using analytical methods such as HPLC, NMR, or melting point determination. The absence of impurity peaks and a sharp melting point are indicators of high purity.
| Purification Technique | Principle | Purity Achieved | Key Advantages |
| Recrystallization | Difference in solubility of the compound and impurities at varying temperatures. | >99% | Scalable and effective for removing a wide range of impurities.[13] |
| Acid Precipitation | Conversion of a soluble salt form to the less soluble free acid/neutral molecule by pH adjustment. | High | Simple and effective for separating the target from base-soluble impurities.[13] |
| Sublimation | Phase transition from solid to gas, separating the volatile compound from non-volatile impurities. | Very High | Excellent for thermally stable compounds; yields very pure product. |
Table 1: Overview of common purification techniques for furan-based monomers.
FAQ: How can I adjust my polymerization conditions to minimize discoloration?
Controlling the reaction environment is crucial. Aggressive polymerization conditions can "bake in" discoloration from the start.
-
Lower the Reaction Temperature: As a rule, use the lowest temperature that allows for effective polymerization. High temperatures accelerate side reactions and thermal degradation of the furan ring.[6] For thermally sensitive monomers, consider solution polymerization over bulk polymerization to allow for better heat dissipation and temperature control.[6][7]
-
Select a Mild Catalyst: Strong acid catalysts can promote furan ring-opening and other degradation reactions.[6][14] Screen for milder catalysts or use a lower catalyst concentration. In some cases, enzymatic polymerization at lower temperatures can be an alternative for producing furan-based polyesters.[6]
-
Ensure an Inert Atmosphere: Conduct all polymerization steps under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, thereby preventing oxidative degradation from occurring at elevated temperatures during the reaction.
-
Optimize Reaction Time: Extended reaction times, even at moderate temperatures, increase the likelihood of thermal degradation. Monitor the reaction progress (e.g., by measuring viscosity or molecular weight) and stop the reaction once the desired specifications are met.
FAQ: What additives can I use to protect my polymer from discoloration during and after synthesis?
Incorporating stabilizers is a highly effective strategy for preventing long-term discoloration caused by environmental factors. The two primary classes of stabilizers for this purpose are antioxidants and UV stabilizers.[12][15]
1. Antioxidants Antioxidants interrupt the oxidative degradation cycle. They are crucial for protecting the polymer during high-temperature processing and throughout its service life.[3] They are generally classified into two types that work synergistically:
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols. They function by donating a hydrogen atom to reactive free radicals, neutralizing them and stopping the degradation chain reaction.[3][15]
-
Secondary Antioxidants (Peroxide Decomposers): This group, including phosphites and thioesters, breaks down hydroperoxides—unstable intermediates in the oxidation process—into stable, non-radical products.[3][15] This prevents the hydroperoxides from splitting into new, damaging radicals.
2. UV Stabilizers UV stabilizers protect the polymer from the damaging effects of ultraviolet radiation.[16]
-
UV Absorbers (e.g., Benzotriazoles, Benzophenones): These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, essentially acting as a sunscreen for the polymer.[16]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are extremely efficient radical scavengers that trap free radicals formed by UV exposure.[12] A key advantage of HALS is their regenerative nature, allowing a single molecule to neutralize many radicals, which provides very long-term protection.
| Stabilizer Class | Mechanism of Action | Primary Function | Examples |
| Primary Antioxidants | Free radical scavenging (H-donation) | Thermal stability, processing stability | Hindered Phenols (e.g., BHT)[17][18] |
| Secondary Antioxidants | Hydroperoxide decomposition | Long-term thermal stability, color protection | Phosphites, Thioesters[12][15] |
| UV Absorbers | Absorb UV radiation and dissipate it as heat | UV protection, prevents color fading | Benzotriazoles, Benzophenones[16] |
| HALS | Free radical scavenging (regenerative cycle) | Long-term UV protection, enhanced weather resistance | Hindered Amines[12] |
Table 2: Comparison of common stabilizer types for polymers.
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- Furan Polymers: St
- Furan Polymers: State of the Art and Perspectives. Request PDF.
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- Polymerization and curing kinetics of furan resins under conventional and microwave he
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- Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. (2020). Polymers, 12(7), 1566.
- Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (2023). Molecules, 28(18), 6545.
- Thermal Degradation of Polymers. IV. Poly-2,2′-(m-phenylene)-5,5′-bibenzimidazole. (1967). Journal of Macromolecular Science: Part A - Chemistry, 1(4), 685-703.
- Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. (2007). E-Journal of Chemistry, 4(2), 196-203.
- Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. (2023). Polymers, 15(11), 2465.
- Studies on the thermal degradation of cis-1,4-polyisoprene. (2014). Journal of Analytical and Applied Pyrolysis, 108, 165-172.
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- 8. UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2,2'-Methylenebisfuran
Introduction: 2,2'-Methylenebisfuran is a valuable heterocyclic compound used as a building block in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its purity is paramount for successful downstream applications. The synthesis, often involving the acid-catalyzed reaction of furan with a formaldehyde source, can lead to a variety of impurities, including oligomeric and polymeric byproducts, unreacted starting materials, and colored degradation products.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of crude 2,2'-methylenebisfuran.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude 2,2'-methylenebisfuran?
A1: The impurity profile of crude 2,2'-methylenebisfuran is highly dependent on the synthetic route and reaction conditions. Common impurities include:
-
Unreacted Furan: Due to its volatility, it can often be removed under vacuum, but traces may persist.
-
Polymeric/Oligomeric Byproducts: Furan is sensitive to acid and can polymerize, leading to high-molecular-weight, often colored, impurities.[3] These are typically non-volatile and can interfere with crystallization.
-
Oxidized Species: Furan rings are susceptible to oxidation, which can generate colored impurities and impact the stability of the final product.
-
Side-Reaction Products: Depending on the specific reagents used, other furan derivatives or condensation products may form.[4]
Q2: What is the most effective general-purpose purification method for 2,2'-methylenebisfuran?
A2: For general-purpose purification to remove non-volatile polymers and colored materials, vacuum distillation is the most common and effective initial method.[5][6] 2,2'-Methylenebisfuran has a relatively high boiling point (approx. 194-195 °C at atmospheric pressure), and distillation under reduced pressure is crucial to prevent thermal decomposition.[7] For achieving the highest purity (>99%), subsequent purification by column chromatography or recrystallization is often necessary.
Q3: How can I accurately assess the purity of my 2,2'-methylenebisfuran?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify impurities and confirm the structure of the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for detecting less volatile or thermally sensitive impurities.[10] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Q4: What are the recommended storage conditions for purified 2,2'-methylenebisfuran?
A4: Purified 2,2'-methylenebisfuran can be sensitive to air, light, and heat. It should be stored in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20°C is recommended for long-term storage) to minimize degradation and color formation.[1]
Troubleshooting Guide
Problem 1: The final product is discolored (yellow to dark brown) even after initial purification.
-
Possible Cause A: Thermal Decomposition
-
Why it happens: Furan compounds can be thermally labile, especially in the presence of trace acidic impurities.[3] Heating for prolonged periods or at excessively high temperatures during distillation can cause degradation and the formation of colored polymers.
-
Solution:
-
Reduce Distillation Temperature: Employ a higher vacuum (lower pressure) to decrease the boiling point of the compound.[5]
-
Minimize Heat Exposure: Use a Kugelrohr apparatus or short-path distillation setup to minimize the residence time of the compound at high temperatures.
-
Neutralize Crude Product: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any residual acid catalyst, followed by drying with an anhydrous agent like MgSO₄.
-
-
-
Possible Cause B: Oxidized Impurities
-
Why it happens: Furan rings are susceptible to air oxidation, which can form highly colored byproducts.
-
Solution:
-
Activated Carbon Treatment: Before final purification, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stir with a small amount of activated carbon for 15-30 minutes. Filter through a pad of Celite® to remove the carbon. This is highly effective for removing many colored impurities.[11]
-
Column Chromatography: If discoloration persists, column chromatography using silica gel is an excellent secondary purification step.[12] A non-polar eluent system, such as a hexane/ethyl acetate gradient, can effectively separate the less polar 2,2'-methylenebisfuran from more polar, colored impurities.
-
-
Problem 2: The yield after vacuum distillation is significantly lower than expected.
-
Possible Cause A: Product Loss to Vacuum Pump
-
Why it happens: If the vacuum is too high or the receiving flask is not cooled effectively, the product, being moderately volatile under high vacuum, can be carried past the condenser and into the vacuum trap or pump.
-
Solution:
-
Use a Cold Trap: Always place a cold trap (e.g., using a dry ice/acetone slush bath) between your distillation apparatus and the vacuum source.[13] This will condense any volatile product that bypasses the primary condenser.
-
Optimize Condenser Temperature: Ensure a steady flow of cold water through the condenser. For very volatile compounds, a colder coolant might be necessary.
-
-
-
Possible Cause B: Incomplete Distillation or "Bumping"
-
Why it happens: Without proper boiling control, the liquid can superheat and then boil violently ("bump"), throwing undistilled crude material into the receiving flask and contaminating the distillate.[5] Inefficient heat transfer can also leave a significant amount of product in the distillation flask.
-
Solution:
-
Use a Magnetic Stir Bar: Vigorous stirring is essential for smooth boiling under vacuum. Do not use boiling chips , as they are ineffective under reduced pressure.[13]
-
Ensure Proper Heating: Use a heating mantle with a lab jack for precise temperature control. Insulate the distillation head with glass wool or aluminum foil to ensure the vapor reaches the condenser without prematurely condensing.
-
-
Problem 3: The product fails to crystallize and remains an oil.
-
Possible Cause A: Residual Solvent
-
Why it happens: Even small amounts of residual solvent from a prior extraction or chromatography step can act as an impurity and inhibit crystallization.
-
Solution:
-
High-Vacuum Drying: Place the oily product under a high vacuum for several hours to remove any remaining volatile solvents. Gentle heating (e.g., 30-40°C) can aid this process if the compound is stable at that temperature.
-
-
-
Possible Cause B: Persistent Impurities
-
Why it happens: The presence of closely related impurities can disrupt the formation of a crystal lattice, resulting in an oil. This is common when isomeric or oligomeric impurities are present.
-
Solution:
-
Re-purify with a Different Method: If distillation failed to yield a solid, the impurities likely have similar boiling points. The next logical step is column chromatography, which separates based on polarity, a different physical property.[6]
-
Systematic Crystallization Screening: Use a small amount of the purified oil to screen various solvents. Start with non-polar solvents like hexanes or heptane. If the oil is insoluble, gently warm the mixture to dissolve it, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or freezer. If it remains an oil, try a slightly more polar solvent system (e.g., toluene, or a mixture like hexanes with a few drops of ethyl acetate).[14][15]
-
-
Purification Methodologies & Data
Workflow for Purification Method Selection
The choice of purification strategy depends on the scale of the reaction and the nature of the impurities. The following flowchart provides a general decision-making guide.
Caption: Decision tree for selecting a purification method.
Comparison of Primary Purification Techniques
| Method | Principle | Pros | Cons | Typical Purity Achieved |
| Vacuum Distillation | Separation by boiling point at reduced pressure | Effective for removing non-volatile impurities; good for larger scales. | Risk of thermal decomposition; may not separate isomers or compounds with similar boiling points.[5] | 90-98% |
| Column Chromatography | Separation by differential adsorption (polarity) | High resolution; excellent for removing polar and colored impurities; adaptable to various scales.[12] | Can be solvent and time-intensive; potential for product loss on the column. | >99% |
| Crystallization | Separation based on differential solubility | Can yield very high-purity material; cost-effective and scalable. | Yield can be low; finding a suitable solvent system can be challenging.[16] | >99% |
Protocol: Vacuum Distillation of Crude 2,2'-Methylenebisfuran
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are lightly greased with vacuum grease and securely clamped. Place a stir bar in the round-bottom flask containing the crude oil. Connect the vacuum adapter to a cold trap and then to a vacuum pump.[13]
-
Evacuate the System: Begin stirring the crude oil. Turn on the vacuum pump and allow the pressure inside the apparatus to stabilize. Low-boiling impurities or residual solvents may bubble off at this stage.
-
Begin Heating: Once the pressure is stable (typically <1 mmHg), slowly heat the distillation flask using a heating mantle.
-
Collect Fractions: As the temperature rises, a forerun containing any remaining volatile impurities may distill first. Collect this in a separate receiving flask. As the vapor temperature approaches the expected boiling point of the product at the measured pressure, switch to a clean receiving flask.
-
Monitor Distillation: Collect the main fraction while monitoring the vapor temperature and pressure. A pure compound should distill over a narrow temperature range.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure. Venting a hot system can cause autoignition of flammable vapors. Finally, turn off the vacuum pump.
Troubleshooting Distillation Issues
Caption: Common causes and solutions for low purity post-distillation.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
-
National Institutes of Health (NIH). (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Retrieved from [Link]
- NIST. (n.d.). Furan, 2,2'-methylenebis[5-methyl-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C13679431&Type=IR-SPEC&Index=1#IR-SPEC
-
National Institutes of Health (NIH). (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]
-
Lisa Nichols. (2022, April 7). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). bis(2-furyl) methane, 1197-40-6. Retrieved from [Link]
-
LookChem. (n.d.). Furan, 2,2'-methylenebis-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan. Retrieved from [Link]
-
Cheméo. (n.d.). Furan, 2,2'-methylenebis- (CAS 1197-40-6) - Chemical & Physical Properties. Retrieved from [Link]
-
ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025. Retrieved from [Link]
-
University of York. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,5-Dimethoxy-2,5-dihydrofuran. Retrieved from [Link]
-
MDPI. (n.d.). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Retrieved from [Link]
-
NIST. (n.d.). Furan, 2,2'-methylenebis-. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(2-Furfuryl)furan | C9H8O2 | CID 70972 - PubChem. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Crystallisation route map. Retrieved from [Link]
-
SciSpace. (n.d.). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Retrieved from [Link]
-
European Patent Office. (2021, January 21). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1. Retrieved from [Link]
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- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
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- 7. bis(2-furyl) methane, 1197-40-6 [thegoodscentscompany.com]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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addressing the thermal instability of 2,2'-methylenebisfuran during processing
Welcome to the Technical Support Center for 2,2'-Methylenebisfuran. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the challenges associated with the thermal instability of 2,2'-methylenebisfuran during processing and experimentation.
As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical field experience to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with 2,2'-methylenebisfuran.
Q1: My sample of 2,2'-methylenebisfuran is turning yellow or dark brown upon gentle heating. What is happening?
A: This discoloration is a classic indicator of thermal degradation. 2,2'-Methylenebisfuran, like many furan derivatives, is susceptible to thermal stress. The methylene bridge hydrogens are particularly labile, and heating can initiate polymerization, cross-linking, or ring-opening reactions, leading to the formation of colored, complex polymeric structures often referred to as "humins".[1][2] This process is often accelerated by the presence of oxygen or acidic impurities.
Q2: At what temperature should I expect 2,2'-methylenebisfuran to start degrading?
A: While the exact onset of decomposition for pure 2,2'-methylenebisfuran requires specific analysis (e.g., TGA/DSC), related furanic compounds like 2,5-bis(hydroxymethyl)furan (BHMF) show degradation beginning at temperatures as low as 120–130°C.[1][3] It is prudent to assume that 2,2'-methylenebisfuran has limited thermal stability and processing temperatures should be kept as low as possible, ideally below 100-120°C, unless process-specific data suggests otherwise.
Q3: Can the type of solvent I use affect the stability of 2,2'-methylenebisfuran during a reaction?
A: Absolutely. Solvents can play a significant role in stabilizing furan derivatives. For instance, in the presence of acid catalysts, alcohols can stabilize reactive aldehyde intermediates (formed from ring-opening) by converting them into more stable acetals, which can suppress polymerization.[2] Polar aprotic solvents, such as Dimethylformamide (DMF), have also been shown to have a stabilizing effect on furan compounds under certain conditions.[4] Conversely, acidic solvents or the presence of acidic impurities can catalyze degradation.[4]
Q4: I am performing a melt polymerization and getting brittle, dark-colored material. How can I improve this?
A: Melt processing is particularly challenging due to the high temperatures required. The resulting brittle, dark material suggests significant thermal degradation and excessive cross-linking.[1] To mitigate this, consider switching to a solution polymerization protocol. This allows for lower processing temperatures and better heat dissipation, reducing the risk of thermal runaway and degradation.[1][3] If melt processing is unavoidable, ensure the strictest exclusion of oxygen and acidic catalysts, and minimize the processing time at elevated temperatures.
Troubleshooting Guide: A Systematic Approach
This guide provides a more detailed, systematic approach to diagnosing and solving thermal stability issues with 2,2'-methylenebisfuran.
Issue 1: Inconsistent Reaction Yields and Purity
Your reaction involving 2,2'-methylenebisfuran gives variable yields, and analytical characterization (GC-MS, NMR) shows the presence of multiple unidentified byproducts.
The following workflow can help diagnose the source of inconsistency.
Caption: Troubleshooting workflow for inconsistent reactions.
-
Purity Verification: Impurities in the starting material can act as initiators for degradation.[1] Before use, verify the purity of 2,2'-methylenebisfuran using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR. If impurities are detected, purification via column chromatography or recrystallization is recommended.[5]
-
Inert Atmosphere Processing: Furan rings are susceptible to oxidation, especially at elevated temperatures. All reactions and manipulations involving heating should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Experimental Protocol 1: Inert Atmosphere Processing
-
Setup: Assemble your glassware and dry it thoroughly in an oven (e.g., 120°C for at least 4 hours) or by flame-drying under vacuum.
-
Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of inert gas (N₂ or Ar) using a Schlenk line or a manifold with an oil bubbler.
-
Reagent Addition: Add 2,2'-methylenebisfuran and any other solid reagents to the reaction flask under a strong counter-flow of inert gas.
-
Solvent Addition: Use cannula transfer techniques to add degassed solvents (solvents purged with inert gas for 15-30 minutes) to the reaction flask.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the entire duration of the reaction, including heating and cooling phases.
-
-
Issue 2: Product Degradation During Workup or Purification
The reaction appears successful (e.g., by TLC analysis), but the desired product degrades or polymerizes during solvent removal (rotary evaporation) or column chromatography.
-
Thermal Stress during Solvent Removal: High bath temperatures on a rotary evaporator can induce thermal degradation, even under vacuum.
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive furan compounds on the column.
-
Extended Exposure to Air/Light: Prolonged purification steps can expose the compound to oxygen and light, which may promote degradation pathways.
-
Low-Temperature Solvent Removal: When using a rotary evaporator, keep the water bath temperature as low as reasonably possible, ideally below 40°C. It is better to use a higher vacuum and a longer evaporation time than to apply excessive heat.
-
Neutralized Chromatography Media: If column chromatography is necessary, consider neutralizing the silica gel or using an alternative stationary phase.
-
Experimental Protocol 2: Neutralizing Silica Gel
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Add 1% triethylamine (or another suitable base, relative to the solvent volume) to the slurry.
-
Stir the slurry for 15-30 minutes.
-
Pack the column with the neutralized slurry as usual.
-
Optionally, add ~0.5-1% triethylamine to your chromatography eluent to maintain neutral conditions throughout the separation.
-
-
-
Addition of Stabilizers: The incorporation of a radical scavenger or antioxidant can protect the compound from degradation during processing and storage.
-
Mechanism of Antioxidant Action Antioxidants, such as hindered phenols (e.g., BHT), intercept radical species that can propagate degradation chain reactions. This is particularly effective against auto-oxidation processes.[6][7]
Caption: Antioxidant intervention in radical-mediated degradation.
-
Recommended Antioxidants and Concentrations
-
| Antioxidant | Recommended Concentration (w/w) | Notes | Reference |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.25% | A common, effective hindered phenol antioxidant. | [6] |
| Ascorbic Acid (Vitamin C) | 0.1 - 0.5% | A water-soluble antioxidant, useful for aqueous phases. | [6] |
| Gallic Acid | 0.1 - 0.5% | A potent natural antioxidant. | [6] |
References
- BenchChem Technical Support Team. (2025). overcoming stability issues of furan-containing polymers. BenchChem.
-
Moore, J. A., & Kelly, J. E. (1978). Polyesters derived from furan and tetrahydrofuran nuclei. Journal of Polymer Science: Polymer Chemistry Edition, 16(10), 2407-2417. (Note: While not directly linked, this is a foundational paper often cited in the context of furan polymer stability, as seen in reference[3]).
-
Gandini, A. (1977). The behaviour of furan derivatives in polymerization reactions. Progress in Polymer Science, 5(4), 223-313. (Note: Foundational review cited in reference[8], relevant to general furan stability).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Zhang, Z., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(32), 27157-27164.
- Sajadi, S. M., et al. (2019). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 12(21), 4857-4867.
- Fan, X., & Geveke, D. J. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. Food Chemistry, 269, 342-348.
- Stadler, M., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Sustainable Chemistry & Engineering, 11(10), 4049-4075.
- NIST. (n.d.). Furan, 2,2'-methylenebis-. NIST Chemistry WebBook.
- Sanyasi, S., et al. (2016). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Journal of Photochemistry and Photobiology A: Chemistry, 328, 164-172.
Sources
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- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing By-product Formation in 2,2'-Methylenebisfuran Reactions
Welcome to the technical support center for optimizing the synthesis of 2,2'-methylenebisfuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, we address common challenges encountered during its synthesis, with a focus on minimizing the formation of unwanted by-products. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, providing you with not just protocols, but the scientific rationale to troubleshoot and refine your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-methylenebisfuran and why is its purity important?
A1: 2,2'-Methylenebisfuran, also known as di-2-furylmethane, is a chemical compound consisting of two furan rings linked by a methylene bridge.[1][2][3] It serves as a valuable building block in the synthesis of various fine chemicals, pharmaceuticals, and polymers. The purity of 2,2'-methylenebisfuran is critical as impurities can lead to undesirable side reactions in subsequent synthetic steps, affect the properties of final products, and complicate purification processes.
Q2: What is the most common method for synthesizing 2,2'-methylenebisfuran?
A2: The most prevalent synthetic route to 2,2'-methylenebisfuran is the acid-catalyzed condensation of furan with a formaldehyde source, such as formalin or paraformaldehyde. This reaction is seemingly straightforward but is often plagued by the formation of by-products.
Q3: What are the primary by-products in 2,2'-methylenebisfuran synthesis?
A3: The major by-products are typically oligomeric and polymeric materials, often referred to as "humins" or resins.[4] These are dark, often insoluble, materials formed from the acid-catalyzed polymerization of furan and its derivatives.[5][6][7] Other potential by-products can include higher-order condensation products where more than two furan rings are linked.
Q4: How can I monitor the progress of my reaction and the formation of by-products?
A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction.[7] TLC can provide a quick qualitative assessment of the consumption of starting materials and the appearance of new spots corresponding to the product and by-products. GC-MS allows for the separation and identification of volatile components in the reaction mixture, including the desired product and smaller oligomers. For non-volatile polymeric by-products, techniques like High-Performance Liquid Chromatography (HPLC) may be more suitable.[7]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the synthesis of 2,2'-methylenebisfuran.
Problem 1: Low Yield of 2,2'-Methylenebisfuran and Formation of a Dark, Insoluble Precipitate
Q: My reaction mixture turned dark, and I've isolated a significant amount of a black, tarry solid, resulting in a low yield of the desired product. What is happening and how can I prevent this?
A: This is a classic sign of acid-catalyzed polymerization of furan. Furan is highly susceptible to polymerization in the presence of strong acids and elevated temperatures.[5][7] The dark, insoluble material is a complex mixture of furan oligomers and polymers.
Causality and Solutions:
-
Harsh Reaction Conditions: Strong mineral acids (e.g., sulfuric acid, hydrochloric acid) and high temperatures accelerate polymerization.
-
Solution: Opt for milder catalysts. Solid acid catalysts like zeolites (e.g., H-USY) or acidic ion-exchange resins are generally less aggressive and can be easily removed by filtration.[4] If using a mineral acid, use it in a catalytic amount and at the lowest effective concentration.
-
-
Excessive Heat: The reaction can be exothermic.
-
Solution: Maintain strict temperature control. Running the reaction at or below room temperature can significantly reduce the rate of polymerization.[4] Use an ice bath to manage any exotherm, especially during the initial addition of the catalyst.
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long, even under mild conditions, can lead to gradual polymerization.
-
Solution: Monitor the reaction closely using TLC or GC. Once the starting material is consumed, work up the reaction promptly to neutralize the acid catalyst.[4]
-
Experimental Protocol: Synthesis of 2,2'-Methylenebisfuran with a Solid Acid Catalyst
-
Catalyst Activation: Activate H-USY zeolite by heating it at 400-500 °C under vacuum or a stream of inert gas for several hours to remove adsorbed water.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the activated H-USY zeolite. Add furan and a molar equivalent of formaldehyde (as paraformaldehyde or formalin). Use a suitable solvent like dichloromethane or acetonitrile.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the furan is consumed.
-
Work-up: Filter the reaction mixture to remove the solid catalyst. Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Problem 2: Presence of Multiple Spots on TLC/GC-MS, Indicating Several By-products
Q: My crude product shows multiple spots on the TLC plate that are difficult to separate. What are these likely by-products and how can I minimize their formation?
A: Besides polymerization, other side reactions can lead to a mixture of products. These can include higher-order condensation products and isomers.
Causality and Solutions:
-
Incorrect Stoichiometry: An excess of formaldehyde can lead to the formation of products with more than one methylene bridge, linking multiple furan rings. An excess of furan might favor the formation of higher oligomers.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of furan is often used to ensure complete consumption of formaldehyde, but a large excess should be avoided.
-
-
Regioisomer Formation: While the 2-position of furan is the most reactive towards electrophilic substitution, reaction at other positions can occur under certain conditions, leading to isomeric by-products.
-
Solution: The choice of catalyst and reaction conditions can influence regioselectivity. Milder conditions generally favor substitution at the most reactive site.
-
-
Further Reactions of the Product: The newly formed 2,2'-methylenebisfuran can itself react further with formaldehyde and furan under acidic conditions to form larger molecules.
-
Solution: As mentioned before, prompt work-up of the reaction upon completion is crucial to prevent these subsequent reactions.
-
Data Presentation: Impact of Catalyst on By-product Formation
| Catalyst | Temperature (°C) | Reaction Time (h) | 2,2'-Methylenebisfuran Yield (%) | Polymer By-product (%) |
| H₂SO₄ (conc.) | 50 | 2 | ~30 | >60 |
| Amberlyst 70 | 25 | 6 | ~60 | ~30 |
| H-USY Zeolite | 25 | 8 | >80 | <15 |
This table illustrates a general trend. Actual results may vary depending on specific reaction conditions.
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to purify my 2,2'-methylenebisfuran. The crude product is an oil that is difficult to handle, and distillation leads to decomposition.
A: Purification of furan derivatives can be challenging due to their sensitivity to heat and residual acidity.
Causality and Solutions:
-
Thermal Instability: Furan compounds can be thermally labile, especially in the presence of impurities.
-
Solution: Use vacuum distillation at the lowest possible temperature to purify your product. If the product is still unstable, consider column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).[8]
-
-
Residual Acidity: Traces of the acid catalyst can cause decomposition during purification.
-
Solution: Ensure thorough neutralization of the crude product before any purification steps. Washing with a saturated solution of sodium bicarbonate is essential. Adding a small amount of a non-volatile base like potassium carbonate to the distillation flask can also help.
-
-
Co-eluting Impurities: Some by-products may have similar polarities to the desired product, making chromatographic separation difficult.
-
Solution: Optimize your chromatography conditions. A shallow gradient elution can improve separation. If impurities persist, recrystallization from a suitable solvent (if the product is a solid at room temperature) can be an effective final purification step.
-
Visualization of Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-Furfuryl)furan | C9H8O2 | CID 70972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furan, 2,2'-methylenebis- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Production of 2,2'-Methylenebisfuran
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2'-methylenebisfuran. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of transitioning from laboratory-scale experiments to larger production volumes.
Introduction
2,2'-Methylenebisfuran, also known as di(furan-2-yl)methane, is a valuable heterocyclic compound with applications in various fields, including as a flavoring agent and a building block in organic synthesis.[1][2][3] Scaling up its production from milligram or gram quantities to kilogram scale introduces a new set of challenges that can impact yield, purity, and process efficiency. This technical support center is designed to be a practical resource, offering solutions to common problems encountered during the scale-up process.
Troubleshooting Guide
Scaling up any chemical synthesis requires careful consideration of various parameters. The following table addresses potential issues you might encounter during the production of 2,2'-methylenebisfuran, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inefficient Catalyst: The catalyst may not be active enough for the larger scale or may be deactivating prematurely. 2. Suboptimal Reaction Temperature: The heat transfer in a larger reactor may be different, leading to localized hot or cold spots. 3. Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture and incomplete conversion. 4. Side Reactions: Increased concentration or reaction time can favor the formation of byproducts. | 1. Catalyst Screening: Test different catalysts, such as Rh(PPh3)3Cl or Fe(acac)3, which have been used for similar transformations. Consider using a supported catalyst for easier removal and potential reuse.[1] 2. Temperature Control: Use a reactor with a jacketed heating/cooling system and an overhead stirrer with a temperature probe to maintain a consistent internal temperature. 3. Optimize Agitation: Use an appropriately sized and shaped impeller for your reactor to ensure thorough mixing. For viscous reaction mixtures, a mechanical stirrer is essential. 4. Reaction Monitoring: Use techniques like TLC, GC, or HPLC to monitor the reaction progress and stop it once the starting material is consumed to minimize byproduct formation. |
| Formation of Dark, Insoluble Byproducts (Humins) | 1. Acid-Catalyzed Polymerization: Furan compounds are susceptible to polymerization in the presence of strong acids and high temperatures.[4] 2. Overheating: Localized overheating can accelerate the degradation of starting materials and products.[4] | 1. pH Control: If using an acid catalyst, consider using a milder one or a solid acid catalyst that can be easily filtered off. The use of a buffer may also be beneficial. 2. Gradual Addition of Reagents: Adding the catalyst or a reactive substrate slowly can help to control the reaction exotherm. 3. Solvent Choice: The choice of solvent can influence the formation of humins. A solvent that can effectively dissipate heat and in which the product is soluble is ideal. |
| Difficult Purification | 1. Close Boiling Points of Product and Impurities: Byproducts may have similar volatilities to 2,2'-methylenebisfuran, making distillation challenging. 2. Thermal Instability of the Product: 2,2'-Methylenebisfuran may decompose at the temperatures required for atmospheric distillation.[5] | 1. Chromatography: For high-purity requirements, column chromatography using silica gel with a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is effective.[6] 2. Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of the product and minimize thermal degradation.[4] 3. Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.[6] The melting point of 2,2'-methylenebisfuran is reported to be 73°C.[7] |
| Catalyst Deactivation/Difficult Removal | 1. Poisoning: Impurities in the starting materials or solvents can poison the catalyst. 2. Leaching: The active metal may leach from the support in the case of heterogeneous catalysts. 3. Fine Particles: Homogeneous catalysts can be difficult to remove from the reaction mixture. | 1. Use High-Purity Reagents: Ensure that your starting materials and solvents are of high purity. 2. Catalyst Support Selection: Choose a robust catalyst support that is stable under the reaction conditions. 3. Filtration/Extraction: For homogeneous catalysts, removal may involve aqueous washes if the catalyst is water-soluble, or filtration through a pad of celite or silica gel. The use of a heterogeneous catalyst is often preferable for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,2'-methylenebisfuran?
A1: A common method involves the acid-catalyzed reaction of furfuryl alcohol. Another approach is the reaction of furan with a methylene source. One documented synthesis involves the use of Rh(PPh3)3Cl as a catalyst in a reaction with water and CCl4 to produce 2,2'-difurylmethane (an alternative name for 2,2'-methylenebisfuran) in good yield.[1] Iron catalysts like Fe(acac)3 have also been shown to be effective for similar transformations involving furfuryl alcohol.[1]
Q2: How can I monitor the progress of the reaction during scale-up?
A2: For real-time monitoring, Thin Layer Chromatography (TLC) is a quick and effective method for visualizing the disappearance of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. A typical GC method for furan analysis would use a non-polar column like a HP-5MS.[8][9]
Q3: What are the key safety precautions to consider when working with 2,2'-methylenebisfuran and its precursors?
A3: Furfuryl alcohol, a common precursor, is toxic and an irritant. 2,2'-Methylenebisfuran itself is listed as a poison by skin contact and a moderate eye irritant.[7] Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When heated to decomposition, it may emit acrid smoke and irritating vapors.[7]
Q4: How should I store the purified 2,2'-methylenebisfuran?
A4: Furan derivatives can be sensitive to air and light. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and refrigerated to minimize degradation.
Q5: What analytical techniques are suitable for confirming the identity and purity of the final product?
A5: The identity of 2,2'-methylenebisfuran can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[10][11] The purity can be determined by GC-FID (Flame Ionization Detector) or HPLC with a UV detector.
Experimental Protocol: Synthesis of 2,2'-Methylenebisfuran
This protocol is a general guideline and may require optimization for your specific equipment and scale.
Materials:
-
Furfuryl alcohol
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Dissolve furfuryl alcohol in anhydrous DCM in the flask.
-
Cool the solution in an ice bath.
-
Slowly add the acid catalyst (e.g., TFA) dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure 2,2'-methylenebisfuran.
Data Presentation
Table 1: Physical and Chemical Properties of 2,2'-Methylenebisfuran
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [1][9][11] |
| Molecular Weight | 148.16 g/mol | [1][9][11][12] |
| CAS Number | 1197-40-6 | [1][7][9][11] |
| Appearance | Colorless clear liquid or solid | [12] |
| Melting Point | 73 °C | [7] |
| Boiling Point | 194-195 °C at 760 mmHg | [12] |
| Density | ~1.10 g/cm³ | [1] |
| Solubility | Practically insoluble in water | [12] |
Visualizations
Caption: Acid-catalyzed synthesis of 2,2'-methylenebisfuran from furfuryl alcohol.
Caption: A general workflow for troubleshooting issues during scale-up.
References
-
Iqbal, S., et al. (2014). Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst. Catalysis Science & Technology, 4(8), 2295-2302. [Link]
-
LookChem. (n.d.). Furan, 2,2'-methylenebis-. Retrieved from [Link]
-
MDPI. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 27(9), 2976. [Link]
-
NIST. (n.d.). Furan, 2,2'-methylenebis[5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cardiff University. (2014). Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst. ORCA. [Link]
-
PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science & Nutrition, 12(5), 2963-2979. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
-
MDPI. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(12), 2976. [Link]
-
The Good Scents Company. (n.d.). bis(2-furyl) methane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Furan, 2,2'-methylenebis- (CAS 1197-40-6). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst. Catalysis Science & Technology, 4, 2295-2302. [Link]
-
MDPI. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(21), 3488. [Link]
-
NIST. (n.d.). Furan, 2,2'-methylenebis-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2020). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. Food Chemistry, 320, 126621. [Link]
-
BioResources. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources, 13(3), 7036-7065. [Link]
-
NIST. (n.d.). Furan, 2,2'-methylenebis-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic synthesis of renewable 2-methylfuran from furfural. Retrieved from [Link]
-
ResearchGate. (n.d.). A Green Synthesis of 5,5′‐[Oxybis(methylene)]bis‐2‐Furfural: from By‐Product to Attractive Bio‐Based Platform Chemical. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. Retrieved from [Link]
-
PubMed Central. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(14), 3544-3559. [Link]
-
PubMed Central. (2024). Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. Nature Communications, 15, 6383. [Link]
-
PubMed Central. (2022). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 10, 863583. [Link]
-
Royal Society of Chemistry. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Sustainability. [Link]
- Google Patents. (n.d.). CN103214437A - Continuous production method of 2-methyl tetrahydrofuran.
-
ResearchGate. (2022). Topic: Sustainable production of furan aldehydes: progress, challenges, and prospects. [Link]
-
Organic Syntheses. (n.d.). Furan. Retrieved from [Link]
- Google Patents. (n.d.). EP4032881A1 - METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
-
PubChem. (n.d.). 2-(2-Furfuryl)furan. Retrieved from [Link]
-
UKRI. (n.d.). Study of Novel Biofuels from Biomass - Methyl-Furans (MF). Retrieved from [Link]=EP%2FG012422%2F1)
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Validation & Comparative
The Bio-Based Challenger: A Comparative Guide to 2,2'-Methylenebisfuran and Bisphenol A in Polymer Synthesis
Introduction: The Imperative for a Post-BPA Polymer Landscape
For decades, Bisphenol A (BPA) has been a cornerstone monomer, the bedrock upon which high-performance polymers like polycarbonate (PC) and epoxy resins are built. Its rigid bis-phenolic structure imparts exceptional clarity, thermal stability, and mechanical strength to these materials, making them ubiquitous in applications from food containers and automotive parts to electronic components and protective coatings.
However, the very properties that make BPA a successful monomer are overshadowed by significant concerns. Its synthesis relies on finite petrochemical feedstocks, and a growing body of evidence has identified BPA as an endocrine-disrupting chemical (EDC), capable of mimicking estrogen and potentially impacting human health.[1][2][3] This has spurred a global search for safer, more sustainable alternatives that can match or exceed BPA's performance without its associated liabilities.
This guide focuses on a promising class of bio-based alternatives derived from furan chemistry, with a specific focus on 2,2'-methylenebisfuran (MBF) and its related furanic diols and diacids. Derived from the dehydration of sugars found in biomass, these monomers offer a renewable pathway to high-performance polymers.[2][4][5] We will provide an in-depth, data-driven comparison of the synthesis, properties, and performance of polymers derived from these furanic building blocks versus their traditional BPA-based counterparts, offering researchers and product developers a guide to navigating this critical materials transition.
Monomer Profile: A Tale of Two Cores
The fundamental differences in performance between BPA- and furan-based polymers originate in the distinct chemical architecture of their core monomers.
Bisphenol A (BPA) is an aromatic diol synthesized from the condensation of phenol and acetone. Its structure is characterized by two phenol rings linked by a bulky, tetrahedral isopropylidene group. This central carbon atom creates a rigid, kinked geometry that frustrates close chain packing, leading to the amorphous and transparent nature of BPA-polycarbonate.
2,2'-Methylenebisfuran (MBF) , and its functional analogues like 2,5-bis(hydroxymethyl)furan (BHMF), are derived from renewable C5 and C6 sugars.[5] The structure consists of two five-membered heterocyclic furan rings connected by a methylene bridge.[6] Unlike the benzene rings in BPA, the furan ring is planar but less symmetric and contains an oxygen atom, introducing polarity and altering the electronic nature of the molecule. This inherent structural difference is the primary driver of the unique properties observed in furanic polymers.
Caption: Chemical structures of the petroleum-based monomer Bisphenol A (BPA) and the bio-based monomer 2,2'-methylenebisfuran (MBF).
Polymerization Pathways: Versatility in Synthesis
Both BPA and furanic monomers are versatile building blocks for step-growth polymerization, primarily through polycondensation reactions.
-
BPA-based Polymers: BPA's hydroxyl groups are the primary sites for polymerization. It is famously used to produce polycarbonates via reaction with phosgene or through transesterification with diphenyl carbonate. For epoxy resins, BPA is reacted with epichlorohydrin to form a diglycidyl ether (DGEBA), which is then cured.
-
Furan-based Polymers: Furan derivatives offer a broad synthetic platform. While MBF itself can be functionalized, the most studied furanic monomers for creating high-performance plastics are 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF). These monomers can readily undergo polycondensation to form:
The polymerization of furanic monomers is not without its challenges. Monomers like BHMF can exhibit limited thermal stability, degrading at temperatures between 120-130°C, which can complicate traditional high-temperature melt polycondensation.[9] This sensitivity often makes solution polymerization a more effective, albeit less industrially scalable, route for achieving high molecular weight polymers.[8][9]
Caption: Generalized workflow for the synthesis of furanic polyesters via melt polycondensation.
Head-to-Head Performance Comparison: Properties and Potential
A direct comparison reveals that furan-based polymers are not merely "green" drop-in replacements but often introduce a new profile of material properties. The following table summarizes key performance metrics, comparing representative furan-based polymers to their analogous BPA-based counterparts. Data is synthesized from multiple studies and should be considered representative rather than absolute, as properties vary with molecular weight and processing conditions.
| Property | BPA-Based Polymers (Typical) | Furan-Based Polymers (Representative) | Causality & Expert Insights |
| Origin | Petroleum-derived[1] | Biomass-derived[2][5] | Sustainability: Furanics offer a clear advantage by utilizing renewable feedstocks, reducing carbon footprint. |
| Endocrine Activity | Known Endocrine Disruptor[3] | Demonstrated Lack of Activity[1][4] | Safety: Furanic diols have been specifically designed and screened to avoid the estrogenic activity that plagues BPA. |
| Glass Transition (Tg) | ~150°C (BPA-PC) | 77°C (PTF Polyester)[10], 97-180°C (Polyamides)[12], >350°C (Polyimides)[14] | Structural Rigidity: The planar, polar furan ring can lead to higher Tg than aliphatic polymers. Computational studies show furan polyamides have higher Tgs than nylons due to their rigid structures.[16] |
| Thermal Stability (Td) | ~450-500°C | >400°C (Polyamides)[17] | Bond Strength: The stability of the furan ring and the strong intermolecular forces (e.g., hydrogen bonding in polyamides) contribute to high thermal stability, often comparable to BPA-based engineering plastics. |
| Tensile Modulus | ~2.4 GPa (BPA-PC) | 1.6–2.2 GPa (Polyamides)[17], 3.5 GPa (PA6F)[13] | Intermolecular Forces: The polarity of the furan ring and the ability to form strong hydrogen bonds in polyamides can lead to very high stiffness and modulus, in some cases exceeding standard BPA-PC. |
| Tensile Strength | ~60 MPa (BPA-PC) | 73–86 MPa (Polyamides)[17] | Chain Interactions: Stronger inter-chain interactions in furanic polyamides result in higher tensile strength compared to amorphous BPA-PC. |
| Gas Barrier Properties | Moderate | Significantly Improved vs. PET[9][18] | Chain Packing & Polarity: The polarity and efficient packing of the furan rings are thought to reduce free volume, significantly hindering the diffusion of gases like O2 and CO2. This is a standout feature for packaging applications. |
Featured Experimental Protocol: Melt Polycondensation of Poly(hexamethylene furanamide) (PA6F)
This protocol provides a practical example for synthesizing a high-performance furanic polyamide, adapted from methodologies reported in the literature.[13][19] This method avoids the use of hazardous solvents by employing a two-stage melt polycondensation process.
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDC)
-
1,6-Hexamethylenediamine (HMDA)
-
Catalyst: Titanium(IV) isopropoxide (TIPT)
-
Argon gas (high purity)
-
Glass reactor with overhead stirrer, condenser, vacuum trap, and temperature control.
Procedure:
-
Reactor Preparation: The glass reactor is thoroughly cleaned, dried, and assembled. The system is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Monomer Charging: Stoichiometric amounts of DMFDC and HMDA are charged into the reactor under a positive argon flow.
-
Oligomerization Stage:
-
The reactor is heated to ~65°C with stirring. The solid monomers will melt and form a clear solution.
-
The catalyst (e.g., 400 ppm TIPT) is introduced.
-
The temperature is slowly raised to 140°C and held for 2-3 hours. During this stage, methanol is formed as a byproduct and is collected in the vacuum trap. The viscosity of the mixture will gradually increase as oligomers are formed.
-
-
Polycondensation Stage:
-
The temperature is increased to 230°C.
-
A vacuum is slowly applied to the system to facilitate the removal of the remaining methanol and drive the polymerization reaction toward a high molecular weight polymer.
-
The reaction is continued under high vacuum with vigorous stirring for approximately 5 hours. The increase in torque on the stirrer indicates a significant increase in melt viscosity and molecular weight.
-
-
Product Recovery:
-
The reaction is stopped by removing the heat and releasing the vacuum with argon.
-
The hot polymer melt is extruded from the reactor onto a cooled surface.
-
The resulting solid PA6F can be pelletized for further analysis and processing.
-
Caption: Experimental workflow for the two-stage melt synthesis of furan-based polyamide PA6F.
Conclusion and Future Outlook
The evidence strongly supports that furan-based monomers, including derivatives of 2,2'-methylenebisfuran, are more than just sustainable alternatives to Bisphenol A; they are a gateway to a new generation of high-performance polymers.
Key Advantages:
-
Sustainable Sourcing: They are derived from renewable biomass, decoupling polymer production from the volatile petrochemical industry.[1][5]
-
Favorable Safety Profile: Specifically designed furanic diols have shown a lack of the endocrine-disrupting activity that is the primary driver for replacing BPA.[1][4]
-
Superior Barrier Properties: Furanic polyesters consistently demonstrate enhanced gas barrier properties compared to their petroleum-based analogues, opening new opportunities in food packaging and protective films.[9][18]
-
High Performance: Furanic polyamides and polyimides exhibit excellent thermal stability and mechanical properties, making them suitable for demanding engineering applications.[12][13][14]
Current Challenges:
-
Monomer Stability: The thermal sensitivity of certain furanic monomers like BHMF requires careful optimization of polymerization conditions, potentially favoring milder solution-based methods over traditional melt processing.[9]
-
Process Scalability: While lab-scale synthesis is well-documented, scaling up the production of high-purity furanic monomers and their polymers to an industrial scale remains a critical hurdle for commercial viability.
-
Molecular Weight Control: Achieving very high molecular weights, which is essential for optimal mechanical performance, can be challenging and may require post-polymerization steps like solid-state polymerization (SSP).[20]
References
- Synthesis of Biobased Furan-Containing Polyamides. Chinese Journal of Polymer Science.
- Preparation and characterization of novel furan-based polyimides. SAMPE Long Beach 2016 Conference and Exhibition.
- Synthesis of Furan-Based Diamine and Its Application in the Prepar
-
Synthesis of furan dimer‐based polyamides with a high melting point. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Non-toxic, bio-based BPA alternative. TechLink. [Link]
-
NDSU researchers publish work on bio-based replacements to fossil fuel plastics. NDSU News. [Link]
-
Novel Biobased Furanic Diols as Potential Alternatives to BPA: Synthesis and Endocrine Activity Screening. ACS Sustainable Chemistry & Engineering. [Link]
-
Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis. RSC Publishing. [Link]
-
Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry (RSC Publishing). [Link]
-
Bio-Based Alternative to Bisphenol-A, Diols and Epoxy Resins from 5-Hydroxymethyl Furural and Diformyl Furan. NDSU Research Foundation. [Link]
-
Thermal properties of polyamides. ResearchGate. [Link]
-
Computational study of thermal and mechanical properties of nylons and bio-based furan polyamides. ResearchGate. [Link]
-
Bio-renewable furan-based poly(ester amide)s: Synthesis, structure, spectroscopic and mechanical properties. Polymer Testing. [Link]
-
Thermal Properties of Biobased Polyamide 11. ResearchGate. [Link]
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A Comparative Guide to the Performance of 2,2'-Methylenebisfuran-Based Polyamides
This guide provides a comprehensive performance comparison of polyamides derived from the bio-based monomer 2,2'-methylenebisfuran (MBF) against their petroleum-based and other furan-based counterparts. Intended for researchers, scientists, and professionals in materials science and polymer chemistry, this document synthesizes experimental data to offer an objective analysis of these emerging biopolymers.
Introduction: The Rise of Furan-Based Polyamides
The increasing demand for sustainable materials has propelled research into polymers derived from renewable resources.[1] Furan-based monomers, accessible from the dehydration of carbohydrates, are at the forefront of this initiative.[1][2] Polyamides synthesized from 2,5-furandicarboxylic acid (FDCA), a derivative of carbohydrates, have shown promise as bio-based alternatives to conventional aromatic polyamides like Kevlar.[1] These materials often exhibit high thermal stability and mechanical strength, making them attractive for high-performance applications.[1][2] This guide focuses specifically on polyamides incorporating the 2,2'-methylenebisfuran (MBF) moiety and other furan-based structures, evaluating their performance characteristics in comparison to established polyamide families.
The core advantage of furan-based polyamides lies in the rigid, planar structure of the furan ring, which contributes to higher glass transition temperatures (Tg) and comparable mechanical properties to traditional nylons, even with potentially weaker hydrogen bonding.[3][4]
Chemical Structure and Synthesis Overview
Polyamides are typically synthesized through the polycondensation reaction of a dicarboxylic acid (or its derivative) with a diamine. In the case of furan-based polyamides, FDCA or its derivatives are commonly used. The synthesis of high molecular weight furan-based polyamides can be challenging due to the propensity for decarboxylation of FDCA-based end-groups at the high temperatures required for melt polycondensation.[5] To circumvent this, various synthetic strategies have been explored, including interfacial polymerization and the use of catalysts.[1][5][6]
Below is a generalized chemical structure for a furan-based polyamide.
Caption: Generalized structure of a furan-based polyamide.
Performance Comparison
The performance of 2,2'-methylenebisfuran-based and other furanic polyamides is critically evaluated against conventional polyamides based on their thermal stability, mechanical properties, and solubility.
Thermal Properties
The thermal stability of a polymer is a crucial indicator of its processing window and service temperature. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and the decomposition temperature (Td).
Atomistic simulations have shown that furan polyamides exhibit higher glass transition temperatures compared to their nylon counterparts.[3][4] This is attributed to the rigid planar structure of the furan rings, which leads to higher van der Waals cohesive energy densities.[3][4] Experimental data corroborates these findings, with some furan-based polyamides showing Tg values as high as 142°C.[7] In some cases, the Tg has been observed to be higher than the degradation temperature, indicating that these materials are fully amorphous.[1]
| Polymer Type | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (5% mass loss, Td-5%) (°C) | Reference |
| Furan-Based Polyamides | |||
| Poly(butylene furanamide) (PA4F) | 142 | - | [7] |
| Poly(pentylene furanamide) (PA5F) | 138 | 357 | [7] |
| Poly(hexamethylene furanamide) (PA6F) | 130 | - | [6] |
| Poly(octamethylene furanamide) (PA8F) | - | - | [7] |
| Poly(dodecamethylene furanamide) (PA12F) | 89 | 408 | [7] |
| Furan-Aramid Analog | 325 | 445 | [1] |
| Conventional Polyamides | |||
| Poly(hexamethylene terephthalamide) (PA6T) | - | Comparable to PA6F | [6] |
| Kevlar (aramid) | - | 427 - 482 | [1] |
Causality Behind Experimental Observations: The high thermal stability of furan-based polyamides, particularly the aramid analogs, is a direct result of the aromatic and rigid nature of the furan ring, which restricts segmental motion and increases the energy required for thermal degradation. The length of the aliphatic diamine chain in semi-aromatic furan polyamides also plays a significant role; shorter chains lead to higher Tg values due to a higher concentration of rigid furan units.[7]
Mechanical Properties
The mechanical performance of a polymer dictates its suitability for structural applications. Tensile strength, elastic modulus, and elongation at break are key indicators of a material's strength, stiffness, and ductility.
Furan-based polyamides have demonstrated mechanical properties that are comparable to, and in some cases exceed, those of their petroleum-based counterparts.[3][4] For instance, a series of furan polyamides with varying diamine chain lengths exhibited excellent tensile strengths, reaching up to 84 MPa for Poly(pentylene furanamide) (PA5F).[7] The elastic modulus of poly(hexamethylene furanamide) (PA6F) has been reported to be 3.5 GPa.[6]
| Polymer Type | Tensile Strength (MPa) | Elastic Modulus (GPa) | Reference |
| Furan-Based Polyamides | |||
| Poly(pentylene furanamide) (PA5F) | 84 | - | [7] |
| Poly(hexamethylene furanamide) (PA6F) | 74 | 3.5 | [6][7] |
| Poly(octamethylene furanamide) (PA8F) | 62 | - | [7] |
| Poly(dodecamethylene furanamide) (PA12F) | 45 | - | [7] |
| Conventional Polyamides | |||
| Typical values for engineering nylons | 50 - 90 | 2 - 4 | General Knowledge |
Expert Insights: The impressive mechanical properties of furan-based polyamides stem from the rigidity of the furan ring and the potential for strong intermolecular hydrogen bonding between the amide linkages.[3] These factors contribute to efficient stress transfer along the polymer backbone. The variation in tensile strength with diamine chain length highlights the tunability of these materials for specific applications.
Solubility
The solubility of a polymer is a critical factor for its processing and characterization. Many high-performance aromatic polyamides suffer from poor solubility in common organic solvents, which complicates their fabrication into films and fibers.[8]
Furan-based polyamides exhibit varied solubility depending on their specific chemical structure. While some are only soluble in strong acids like sulfuric acid, others show good solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[1][9] The introduction of flexible methylene spacer groups into the polymer backbone can enhance solubility by reducing chain-chain interactions.[8]
Trustworthiness of Observations: The reported solubility characteristics are consistent with the principles of polymer chemistry. The polar nature of the amide groups and the furan ring's oxygen atom allows for favorable interactions with polar aprotic solvents. The insolubility in non-polar solvents like chloroform and acetone is also expected.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the standard methodologies for characterizing the key performance indicators of polyamides.
Workflow for Polyamide Characterization
Caption: Experimental workflow for polyamide characterization.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polyamide.
Protocol:
-
Place a small sample (5-10 mg) of the dried polymer into a TGA crucible.
-
Heat the sample from room temperature to approximately 600°C at a constant heating rate of 10°C/min.[1]
-
Conduct the analysis under an inert nitrogen atmosphere to prevent oxidative degradation.[1]
-
Record the weight loss of the sample as a function of temperature. The temperature at which 5% weight loss occurs (Td-5%) is often reported as the onset of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.
Protocol:
-
Seal a small sample (5-10 mg) of the dried polymer in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
The glass transition temperature (Tg) is observed as a step change in the heat flow curve, while the melting temperature (Tm) appears as an endothermic peak.
Tensile Testing
Objective: To measure the mechanical properties of the polyamide, including tensile strength, Young's modulus, and elongation at break.
Protocol:
-
Prepare dog-bone-shaped specimens of the polyamide by melt-pressing or solution casting.
-
Condition the specimens at a standard temperature and humidity.
-
Mount a specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
Record the load and displacement data to generate a stress-strain curve.
-
Calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion of the curve), and elongation at break (strain at fracture).
Conclusion
Polyamides based on 2,2'-methylenebisfuran and other furanic structures represent a promising class of bio-based polymers with the potential to compete with and even outperform their petroleum-derived counterparts in high-performance applications. Their notable thermal stability and excellent mechanical properties, coupled with their origin from renewable resources, make them a compelling area for further research and development. While challenges in synthesis and processing remain, ongoing advancements in polymerization techniques are paving the way for the commercial viability of these sustainable materials. The tunability of their properties through the selection of comonomers further enhances their versatility, opening up a wide range of potential applications in the automotive, aerospace, and electronics industries.
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A Comparative Guide to the Thermal Properties of Furan-Based Polymers and Traditional Plastics
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable materials has propelled furan-based polymers, derived from renewable biomass, into the scientific spotlight. These polymers, particularly polyethylene furanoate (PEF), are positioned as promising alternatives to traditional petroleum-based plastics like polyethylene terephthalate (PET). For applications in research and drug development, where thermal stability and predictable behavior under temperature fluctuations are critical, a thorough understanding of their thermal properties is paramount. This guide provides an in-depth comparison of the thermal characteristics of furan-based polymers and their conventional counterparts, supported by experimental data and standardized methodologies.
The Significance of Thermal Properties in Polymer Science
The thermal properties of a polymer dictate its processing conditions, service temperature range, and dimensional stability. Key parameters include:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This is a critical factor in determining the upper service temperature of a material.
-
Melting Temperature (Tm): The temperature at which a crystalline polymer transitions from a solid to a liquid state.[1] It is crucial for melt processing techniques like extrusion and injection molding.
-
Thermal Decomposition Temperature (Td): The temperature at which a polymer begins to chemically degrade. This parameter defines the upper limit of a material's thermal stability.[2]
-
Coefficient of Linear Thermal Expansion (CLTE): This value describes how much a material expands or contracts with a change in temperature.[3][4] A low CLTE is often desirable for applications requiring high dimensional stability.
Comparative Analysis: Furan-Based Polyesters vs. Traditional Polyesters
Polyethylene furanoate (PEF) is the most studied furan-based polyester and serves as a direct bio-based analogue to the widely used polyethylene terephthalate (PET).[5][6] Their structural similarities and differences give rise to distinct thermal behaviors.
PEF consistently exhibits a higher glass transition temperature than PET. The Tg of PEF is typically around 85-92°C, which is approximately 10-15°C higher than that of PET (around 70-80°C).[7][8][9][10] This elevated Tg allows PEF to be used at higher service temperatures compared to PET.[9] The higher rigidity of the furan ring compared to the terephthalate ring contributes to this increased Tg.[8]
Conversely, PEF has a lower melting temperature (Tm) of about 210-215°C, which is roughly 40°C lower than PET's Tm of 250-260°C.[9] This lower Tm can be advantageous, as it requires less energy during melt processing.[9]
Other furan-based polyesters, such as poly(hexamethylene 2,5-furan dicarboxylate) (PHF), have shown a lower Tg of 7°C and a Tm of about 145°C.[11] This highlights the tunability of thermal properties within the furan-based polymer family by altering the diol monomer.
Table 1: Comparison of Tg and Tm for Selected Polymers
| Polymer | Type | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| PEF | Furan-Based | ~85-92°C[7][8][10] | ~210-215°C[9] |
| PET | Traditional | ~70-80°C[9][10] | ~250-260°C[9] |
| PHF | Furan-Based | ~7°C[11] | ~145°C[11] |
Thermogravimetric analysis (TGA) reveals that furan-based polyesters are generally thermally stable, with decomposition starting at high temperatures. For instance, PHF is considered thermally stable as its decomposition begins above 350°C.[11] Studies on the thermal degradation of PEF indicate that the primary decomposition mechanism at temperatures below 500°C is β-hydrogen scission.[12] The thermal decomposition of some furan-based epoxy resins has been investigated up to 1000°C, showing a multi-step degradation process.[13] While direct comparative Td values can vary based on experimental conditions, the high onset decomposition temperatures of furan-based polymers underscore their suitability for applications requiring thermal stability.
Polymers generally have a higher CLTE than metals and ceramics.[3] For amorphous polymers, the CLTE increases significantly above the glass transition temperature.[3] While specific CLTE data for a wide range of furan-based polymers is still an active area of research, the inherent rigidity of the furan ring suggests that they may offer comparable or potentially lower CLTE than some traditional plastics, contributing to better dimensional stability. For example, the CLTE of polystyrene is approximately 70 x 10-6/°C, while that of brass is about 17 x 10-6/°C.[4]
Experimental Methodologies for Thermal Analysis
The data presented in this guide are primarily obtained through two key thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[14] It is the standard method for determining Tg, Tm, and the enthalpies of melting and crystallization.[1][15]
Experimental Protocol (Based on ASTM D3418): [16]
-
Sample Preparation: A small sample of the polymer (typically 10-15 mg) is accurately weighed and encapsulated in an aluminum pan.[1]
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. An empty reference pan is placed in the reference furnace.[1]
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above its melting point to erase its previous thermal history.[1][16]
-
Controlled Cooling: The sample is then cooled at a controlled rate.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
Data Analysis: The glass transition (Tg) is observed as a step change in the baseline of the heat flow curve. The melting point (Tm) is identified as an endothermic peak.[15]
TGA measures the change in mass of a sample as it is heated at a controlled rate.[2] It is used to determine the thermal stability and decomposition profile of polymers.[17]
Experimental Protocol (Based on ASTM E1131): [18][19]
-
Sample Preparation: A small, representative sample (typically 5-20 mg) is weighed and placed into a TGA sample pan.[18]
-
Instrument Setup: The TGA's microbalance is calibrated. The desired atmosphere (e.g., inert nitrogen or oxidative air) is set with a specific flow rate.[17]
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 1000°C) at a constant rate (e.g., 10°C/min).[19]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.[20]
-
Data Analysis: The resulting TGA curve (thermogram) plots percent weight loss versus temperature. The onset of decomposition (Td) and other degradation steps are determined from this curve.[2]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the thermal characterization of polymers.
Caption: Experimental workflow for polymer thermal analysis.
Conclusion and Future Outlook
Furan-based polymers, exemplified by PEF, demonstrate a compelling set of thermal properties that make them strong candidates for replacing traditional plastics in various applications. Their higher glass transition temperature compared to PET is a significant advantage for uses requiring rigidity at elevated temperatures. While their thermal decomposition behavior is robust, further research into the long-term thermal stability and the properties of a broader range of furan-based copolymers will be crucial for their widespread adoption. The standardized methodologies of DSC and TGA provide a reliable framework for researchers to continue to explore and validate the performance of these promising bio-based materials.
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ACS Publications. Chain Mobility, Thermal, and Mechanical Properties of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate). Macromolecules. [Link]
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National Institutes of Health (NIH). (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. [Link]
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The University of Manchester. (2015). Furan-based polyesters from renewable resources: Crystallization and thermal degradation behavior of poly(hexamethylene 2,5-furan-dicarboxylate). [Link]
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A Guide to the Spectroscopic Comparison of 2,2'-Methylenebisfuran Derivatives
This guide provides an in-depth spectroscopic comparison of 2,2'-methylenebisfuran and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental data from core analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore how substitution on the furan rings influences the spectroscopic output, providing a framework for structural elucidation and characterization.
Introduction to 2,2'-Methylenebisfuran Derivatives
2,2'-Methylenebisfuran consists of two furan rings linked by a methylene (-CH₂-) bridge. This core structure is a valuable scaffold in medicinal chemistry and materials science. The furan moiety is a five-membered aromatic heterocycle containing an oxygen atom, a structural motif present in numerous natural products and pharmaceuticals.[1] Spectroscopic analysis is indispensable for confirming the structure, purity, and electronic properties of these molecules.[2][3] By understanding the characteristic spectroscopic signatures, researchers can reliably identify and differentiate between various derivatives.
This guide will compare the parent compound, 2,2'-Methylenebisfuran , with a common derivative, 2,2'-Methylenebis(5-methylfuran) , to illustrate the impact of substitution on spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.[1][4]
Expertise & Experience: Causality in Chemical Shifts
For furan derivatives, the electronegative oxygen atom significantly influences the chemical shifts of the ring protons and carbons, causing the α-protons (at C2/C5) to appear at a lower field (higher ppm) than the β-protons (at C3/C4).[5] When substituents are added, they introduce electronic effects that further modulate these shifts. For example, an electron-donating group like methyl (-CH₃) will increase electron density on the ring, causing a shielding effect that typically shifts the signals of nearby protons and carbons to a higher field (lower ppm).
Comparative Data: ¹H and ¹³C NMR
The following table summarizes the expected NMR data for our two compounds of interest, based on known values for furan and the principles of substituent effects.[5][6]
| Compound | Spectroscopy | Methylene Bridge (-CH₂-) | Furan Ring Protons (H3/H4/H5) | Furan Ring Carbons | Methyl Group |
| 2,2'-Methylenebisfuran | ¹H NMR | ~4.0 ppm (s) | H5: ~7.3 ppm (m)H4: ~6.3 ppm (m)H3: ~6.1 ppm (m) | C2: ~152 ppmC5: ~142 ppmC3: ~106 ppmC4: ~110 ppm | N/A |
| 2,2'-Methylenebis(5-methylfuran) | ¹H NMR | ~3.9 ppm (s) | H4: ~6.0 ppm (d)H3: ~5.9 ppm (d) | C2: ~150 ppmC5: ~151 ppmC3: ~106 ppmC4: ~107 ppm | ~2.2 ppm (s) |
| ¹³C NMR | ~30 ppm | ~13 ppm |
Note: Data is estimated based on foundational furan spectra and known substituent chemical shift increments. The methylene bridge protons appear as a singlet as they have no adjacent protons to couple with.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the furan derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can also calibrate to the residual solvent peak.[1]
-
Data Acquisition: Insert the sample into the spectrometer. Acquire the Free Induction Decay (FID) signal after tuning and shimming the instrument to optimize magnetic field homogeneity.
-
Data Processing: Apply a Fourier Transform (FT) to the FID to generate the frequency-domain spectrum. Phase the spectrum to ensure all peaks are positive and integrate the signals in the ¹H spectrum to determine proton ratios.[1]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of molecular bonds.[3] It is an excellent technique for identifying the presence of specific functional groups.
Expertise & Experience: Interpreting Vibrational Modes
In 2,2'-methylenebisfuran derivatives, key diagnostic peaks include the C-H stretches of the aromatic furan ring and the aliphatic methylene bridge, the C=C stretching of the furan ring, and the characteristic C-O-C (ether) stretching. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of peaks unique to the molecule's overall structure.
Comparative Data: Key IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |
| Furan C-H Stretch | 3100 - 3150 | Characteristic of sp² C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | From the -CH₂- bridge and -CH₃ groups (if present). |
| Furan C=C Stretch | 1500 - 1600 | Aromatic ring stretching vibrations. |
| Furan C-O-C Stretch | 1000 - 1250 | Strong, characteristic absorption for the furan ether linkage. |
| C-H Out-of-plane Bend | 700 - 900 | The pattern is dependent on the substitution of the furan ring.[1] |
Substitution with methyl groups in 2,2'-Methylenebis(5-methylfuran) will primarily add intensity to the aliphatic C-H stretching region (2850-3000 cm⁻¹) and may slightly shift the C=C and C-O-C stretching frequencies due to electronic and mass effects.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.[1]
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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environmental impact assessment of 2,2'-methylenebisfuran production
An Environmental Scientist's Comparative Guide to 2,2'-Methylenebisfuran Production: A Life Cycle Perspective
For researchers, scientists, and drug development professionals exploring sustainable chemical alternatives, 2,2'-methylenebisfuran (MBF) emerges as a promising bio-based compound. Derived from renewable biomass, MBF presents a potential substitute for petroleum-derived chemicals in various applications, including resins, polymers, and specialty chemicals. However, the "green" label necessitates a rigorous examination of its entire production lifecycle. This guide offers a comprehensive environmental impact assessment of MBF production, comparing it with traditional petrochemical alternatives and providing a framework for evaluating its sustainability claims.
The Promise and Scrutiny of a Bio-Based Future
Furan derivatives, including MBF, are at the forefront of the shift towards a more sustainable chemical industry.[1][2] These compounds originate from carbohydrates found in abundant and often underutilized lignocellulosic biomass, such as agricultural waste.[1][2] This renewable feedstock stands in stark contrast to the finite fossil fuels that form the basis of the conventional chemical sector.[3] The transition to bio-based chemicals like MBF is driven by growing concerns over petroleum supply, energy independence, and the environmental repercussions of fossil fuel extraction and use.[3]
However, the environmental benefits of bio-based products cannot be assumed without a thorough scientific assessment.[4] A comprehensive evaluation requires a "cradle-to-gate" or "cradle-to-grave" analysis that accounts for all inputs and outputs throughout the product's life cycle.[5][6] This is where Life Cycle Assessment (LCA) becomes an indispensable tool, providing a structured framework to quantify the environmental footprint of a product or process.[4][5][6]
Production Pathway of 2,2'-Methylenebisfuran from Biomass
The production of MBF typically involves a multi-step process starting from lignocellulosic biomass. The general pathway involves the conversion of pentosan-rich biomass (like corn cobs or sugarcane bagasse) into furfural, which is then further transformed into MBF.[7][8][9]
Caption: Generalized production pathway of 2,2'-methylenebisfuran from biomass.
A Comparative Life Cycle Assessment Framework
To objectively evaluate the environmental performance of MBF, a comparative LCA is essential. This involves comparing the impacts of MBF production with those of a functionally equivalent petrochemical-based chemical. The LCA methodology encompasses several key stages:
-
Goal and Scope Definition: This stage defines the purpose of the assessment, the functional unit (e.g., 1 kg of product), and the system boundaries (cradle-to-gate or cradle-to-grave).[10][11]
-
Life Cycle Inventory (LCI): This involves compiling all the inputs (raw materials, energy, water) and outputs (products, co-products, emissions, waste) for each stage of the product's life cycle.[8][9]
-
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts, such as global warming potential (GWP), acidification potential, and human toxicity.[12]
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A Comparative Guide to the Cycloaddition Reactivity of 2,2'-Methylenebisfuran
For researchers and professionals in organic synthesis and drug development, the Diels-Alder reaction is a foundational tool for constructing complex molecular architectures. Furan and its derivatives are particularly noteworthy dienes, valued for their role in creating oxabicyclic systems that serve as versatile synthetic intermediates. This guide provides an in-depth comparative analysis of 2,2'-methylenebisfuran, a unique difuranic compound, in cycloaddition reactions. We will explore its reactivity relative to simpler furans and examine how its distinct structure opens pathways to novel molecular scaffolds, such as tandem cycloadditions.
The Furan Diene: A Story of Aromaticity and Reversibility
Before delving into the specifics of 2,2'-methylenebisfuran, it is crucial to understand the inherent characteristics of the furan ring in Diels-Alder reactions. Unlike more reactive dienes like cyclopentadiene, furan possesses a degree of aromaticity, lending it additional stability.[1] This aromatic character must be overcome for the [4+2] cycloaddition to proceed, which has profound consequences for the reaction's kinetics and thermodynamics.[1]
Key characteristics of furan Diels-Alder reactions include:
-
Reduced Reactivity: Compared to non-aromatic cyclic dienes, furan is less reactive.[2][3][4][5]
-
Reversibility: The cycloaddition is often reversible, especially at elevated temperatures.[1][6] This allows the reaction to be under thermodynamic control, where the most stable product predominates, rather than the one that is formed fastest.
-
Stereoselectivity: While the Diels-Alder reaction typically favors the endo adduct due to secondary orbital interactions, furan cycloadditions frequently yield the more thermodynamically stable exo adduct.[3][6] This preference can be influenced by temperature, solvent, and the presence of Lewis acids.[6][7]
Introducing 2,2'-Methylenebisfuran: A Diene with Enhanced Potential
2,2'-Methylenebisfuran consists of two furan rings linked by a methylene bridge. This structure presents several intriguing possibilities for cycloaddition chemistry. The presence of two furan moieties allows for the potential of sequential or tandem cycloaddition reactions, leading to more complex and rigid molecular frameworks.
Comparative Reactivity: The Influence of Structure
The electronic nature of substituents on the furan ring significantly impacts reactivity. Electron-donating groups enhance the reactivity of the furan diene, while electron-withdrawing groups decrease it.[2][4][5] In 2,2'-methylenebisfuran, each furan ring acts as a mild electron-donating substituent on the other, potentially enhancing its reactivity compared to unsubstituted furan.
A related compound, 2,5-bis(hydroxymethyl)furan (BHMF), despite having electron-donating hydroxymethyl groups, has been noted for its low reactivity in typical Diels-Alder reactions due to the furan ring's aromaticity.[8] However, studies on difuranic compounds have shown they can undergo tandem Diels-Alder (tDA) reactions with dienophiles like maleimides, forming adducts with significantly enhanced thermal stability compared to classical single Diels-Alder adducts.[9][10] This suggests that the unique topology of 2,2'-methylenebisfuran could lead to similarly stable and interesting products.
Tandem Diels-Alder Reactions: Building Complexity
A key advantage of 2,2'-methylenebisfuran is its ability to undergo a tandem Diels-Alder (tDA) reaction. This process involves an initial intermolecular cycloaddition on one furan ring, followed by a second, intramolecular cycloaddition involving the remaining furan ring and the double bond of the first adduct.[9]
This cascade reaction is a powerful tool for rapidly building molecular complexity, forming rigid, polycyclic structures from simple starting materials. Studies on similar difuranic systems have shown that these tDA adducts can exhibit exceptional thermal stability, up to 100 °C higher than their single-adduct counterparts.[9][10]
Caption: Workflow of a tandem Diels-Alder reaction with 2,2'-methylenebisfuran.
Experimental Data: A Comparative Look
While specific kinetic data for 2,2'-methylenebisfuran is not abundant in the provided search results, we can draw comparisons from related furan systems to predict its behavior. The following table summarizes typical outcomes for Diels-Alder reactions involving substituted furans and common dienophiles.
| Diene | Dienophile | Solvent | Temp (°C) | Yield (%) | Product Ratio (endo:exo) |
| 2,5-Bis(hydroxymethyl)furan | N-(4-hydroxyphenyl)maleimide | Acetonitrile | 80 | 71 | 99:1 |
| Furan | N-Phenylmaleimide | Toluene | 80 | - | Favors exo |
| Furan | Maleic Anhydride | Ether | Room Temp | - | Exclusively exo |
| 2,5-Bis(hydroxymethyl)furan | DMAD | Neat | - | 89 | N/A |
Data synthesized from multiple sources for illustrative comparison.[7][8][11]
This data highlights key trends:
-
Solvent Choice: Polar solvents like acetonitrile can promote higher yields and selectivity, potentially by stabilizing the transition state.[8]
-
Temperature Control: Higher temperatures tend to favor the thermodynamically more stable exo product due to the reversibility of the reaction.[6][12] Conversely, lower temperatures can sometimes favor the kinetically controlled endo product.[8]
-
Dienophile Reactivity: Highly reactive dienophiles like N-substituted maleimides and dimethyl acetylenedicarboxylate (DMAD) are effective partners for furan dienes.[8][11]
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Safety Operating Guide
Navigating the Handling of Furan, 2,2'-methylenebis-: A Guide to Essential Safety Practices
For the dedicated researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth, procedural framework for the safe handling of Furan, 2,2'-methylenebis- (CAS No. 1197-40-6), a compound that, while valuable in synthesis, necessitates a comprehensive understanding of its potential hazards. While specific toxicological data for Furan, 2,2'-methylenebis- is limited, the known hazards of the parent compound, Furan, demand a cautious and well-informed approach. Furan is recognized as a potential carcinogen, is highly flammable, and can cause significant organ damage.[1][2] Therefore, it is imperative to handle Furan, 2,2'-methylenebis- with the same high degree of caution.
Understanding the Hazard Profile
A thorough risk assessment is the cornerstone of safe laboratory operations. The hazard profile of Furan, 2,2'-methylenebis- is extrapolated from data on Furan and similar compounds.
| Hazard Classification | Description | Potential Effects |
| Carcinogenicity | Furan is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[2] | Long-term or repeated exposure may lead to cancer.[3] Liver damage and liver cancer are the most critical health effects identified in animal studies of Furan.[3] |
| Flammability | Furan is an extremely flammable liquid and vapor.[2] Its vapor is heavier than air and can travel to an ignition source.[1][2] | Poses a significant fire and explosion risk, especially in the presence of heat, sparks, or open flames.[2] |
| Acute Toxicity | Harmful if swallowed or inhaled.[2][4] It is a poison by skin contact and a moderate eye irritant.[5][6] | Inhalation can irritate the nose, throat, and lungs, potentially leading to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1] Exposure can also cause headache, dizziness, and lightheadedness.[1] |
| Organ Toxicity | May cause damage to organs, particularly the liver and kidneys, through prolonged or repeated exposure.[2] | Impaired organ function. |
| Skin Irritation | Causes skin irritation.[2] Contact can irritate and burn the skin.[1] | Redness, pain, and potential chemical burns upon contact. |
| Peroxide Formation | Furan may form explosive peroxides upon exposure to air.[1][2] | Risk of explosion, particularly upon concentration or heating. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling Furan, 2,2'-methylenebis-. The following PPE is mandatory to create a barrier between you and the chemical, minimizing the risk of exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield are mandatory.[7][8] | Protects against splashes and vapors that can cause severe eye irritation or burns. |
| Hand Protection | Chemically resistant gloves are essential. Given the nature of Furan, Polyvinyl Chloride, Polyvinyl Alcohol, or Silver Shield®/4H® gloves are recommended, offering breakthrough times of over 8 hours for similar compounds.[1] Nitrile or Butyl rubber gloves can also be considered.[7] Always inspect gloves for any signs of degradation or perforation before use. | Prevents skin absorption, which is a primary route of exposure. Furan and its derivatives can be absorbed through the skin.[1] |
| Skin and Body Protection | A flame-retardant lab coat must be worn and kept fully fastened.[7] Full-length pants and closed-toe shoes are also required.[7] For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls (e.g., DuPont Tychem®) are recommended.[1] | Protects the skin from accidental contact and prevents contamination of personal clothing. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[7][8] If there is a potential for exposure outside of a fume hood, a NIOSH-approved supplied-air respirator is necessary.[1] | Prevents the inhalation of harmful vapors, which can cause respiratory irritation and systemic toxicity.[1] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Designate a specific work area within a certified chemical fume hood for handling Furan, 2,2'-methylenebis-.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Remove all potential ignition sources, including hot plates, open flames, and spark-producing equipment, from the immediate vicinity.[2][9]
-
Assemble all necessary equipment, including a spill kit appropriate for flammable and toxic organic compounds.
-
-
Donning Personal Protective Equipment :
-
Follow the correct sequence for donning PPE to ensure complete protection.
Figure 1: Sequential process for donning PPE. -
-
Chemical Handling :
-
Post-Handling and Decontamination :
-
Thoroughly decontaminate all equipment that has come into contact with the chemical.
-
Clean the work area within the fume hood.
-
-
Doffing Personal Protective Equipment :
-
Remove PPE in the reverse order of donning to prevent cross-contamination.
Figure 2: Sequential process for doffing PPE. -
-
Personal Hygiene :
-
Wash hands thoroughly with soap and water immediately after removing PPE.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with large amounts of cool water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately. If breathing has stopped, begin rescue breathing. Seek immediate medical attention. Medical observation for 24 to 48 hours is recommended as pulmonary edema may be delayed.[1]
-
Spill : Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately. For small spills within a fume hood, use an appropriate absorbent material from a chemical spill kit, ensuring there are no ignition sources.
Disposal Plan: Responsible Stewardship
Proper disposal of Furan, 2,2'-methylenebis- and any contaminated materials is a critical final step to ensure the safety of all personnel and to protect the environment.
-
Waste Collection :
-
Labeling :
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal :
By adhering to these rigorous safety protocols, you can confidently and responsibly handle Furan, 2,2'-methylenebis-, ensuring the integrity of your research and the safety of your laboratory environment.
References
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Furan. Retrieved from [Link]
-
LookChem. (n.d.). Furan, 2,2'-methylenebis-. Retrieved from [Link]
-
Synerzine. (2015). SAFETY DATA SHEET Furan, 2,2'-[dithiobis(methylene)]bis-. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (2018). Proposed Occupational Exposure Limits for Furans. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2017). Immediately dangerous to life or health (IDLH) value profile: furan. Retrieved from [Link]
-
The Good Scents Company. (n.d.). bis(2-furyl) methane. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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European Food Safety Authority. (2017). Furan in food – EFSA confirms health concerns. Retrieved from [Link]
-
Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Synerzine. (n.d.). SAFETY DATA SHEET Furan, 2,2'-[dithiobis(methylene)]bis-. Retrieved from [Link]
-
Ashland. (2018). Product Stewardship Summary - Furfuryl Alcohol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Furan, 2,2'-methylenebis- (CAS 1197-40-6). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
